molecular formula C6H10N2 B1584878 1-Ethyl-2-methyl-1H-imidazole CAS No. 21202-52-8

1-Ethyl-2-methyl-1H-imidazole

Cat. No.: B1584878
CAS No.: 21202-52-8
M. Wt: 110.16 g/mol
InChI Key: NYYVCPHBKQYINK-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylimidazole
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InChI

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVCPHBKQYINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334165
Record name 1-ethyl-2-methylimidazole
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Molecular Weight

110.16 g/mol
Source PubChem
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CAS No.

21202-52-8
Record name N-Ethyl-2-methylimidazole
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Record name 1-ethyl-2-methylimidazole
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Record name 1-Ethyl-2-methylimidazol
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Record name N-ETHYL-2-METHYLIMIDAZOLE
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Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 1-Ethyl-2-methyl-1H-imidazole: A Predictive and Interpretive Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Building Block

1-Ethyl-2-methyl-1H-imidazole (CAS: 21202-52-8) is a substituted heterocyclic amine that serves as a crucial intermediate in a multitude of chemical applications. With the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol , its structure is foundational for the synthesis of ionic liquids, specialized polymers, and pharmaceutical intermediates.[1] Its role as a curing accelerator for epoxy resins and as a ligand in organic synthesis highlights the need for robust analytical methods to confirm its identity and purity.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of publicly available, fully assigned experimental spectra for this specific compound, this document adopts a predictive methodology grounded in the established principles of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. By analyzing the verified spectral data of close structural analogs and applying fundamental chemical theory, we will construct a reliable spectroscopic fingerprint for this important molecule.

PropertyValueReference
Chemical Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1]
CAS Number 21202-52-8[1]

Analytical Strategy: A Framework for Structural Verification

The definitive confirmation of a chemical structure relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is three-fold:

  • Mass Spectrometry (MS): To determine the molecular weight and to understand the molecule's fragmentation pattern under energetic conditions, providing insights into its constituent parts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon and hydrogen framework of the molecule, revealing the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy: To identify the functional groups and types of chemical bonds present within the molecule based on their characteristic vibrational frequencies.

This guide will detail the predicted data from each of these techniques and provide standardized protocols for their acquisition, ensuring a self-validating system for researchers.

Mass Spectrometry (MS)

3.1 Expertise & Experience: Predicting the Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given compound. For this compound, we anticipate the molecular ion (M⁺˙) peak at an m/z of 110, corresponding to its molecular weight.

The primary fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses. The N-ethyl bond is a likely point of cleavage. Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation is less favorable than the loss of an ethyl radical. A significant fragmentation pathway involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or more likely, cleavage of the N-C bond followed by hydrogen transfer. The most intuitive fragmentation, however, is the loss of the terminal methyl group from the ethyl substituent, leading to the M-15 fragment, or the cleavage of the entire ethyl group (M-29). The fragmentation of the closely related 1-ethylimidazole shows a strong molecular ion peak at m/z 96 and key fragments at m/z 81 (M-15) and m/z 68 (loss of ethene).[2] We can predict a similar pattern for our target molecule.

3.2 Predicted Mass Spectrum Data

m/zPredicted IdentityPredicted Fragmentation Pathway
110[M]⁺˙Molecular Ion
95[M - CH₃]⁺Loss of a methyl radical from the ethyl group
82[M - C₂H₄]⁺˙Loss of ethene via rearrangement
81[M - C₂H₅]⁺Loss of the ethyl radical

3.3 Visualization: Fragmentation Workflow

G M This compound (m/z = 110) F1 [M-CH₃]⁺ (m/z = 95) M->F1 - •CH₃ F2 [M-C₂H₅]⁺ (m/z = 81) M->F2 - •C₂H₅ F3 [M-C₂H₄]⁺˙ (m/z = 82) M->F3 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

3.4 Experimental Protocol: Acquiring an EI-MS Spectrum

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization source.

    • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Injection: Inject 1 µL of the sample solution with an appropriate split ratio to avoid overloading the detector.

    • GC Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation and allows for comparison with library spectra.

    • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and identify the molecular ion. Analyze the fragmentation pattern and compare it to the predicted data.

Proton (¹H) NMR Spectroscopy

4.1 Expertise & Experience: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum provides the most definitive information about the hydrogen framework. For this compound, we expect five distinct signals corresponding to the five unique proton environments.

  • Ethyl Group (N-CH₂-CH₃): The methylene (CH₂) protons adjacent to the nitrogen will be deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl (CH₃) protons will be more shielded and appear as a triplet due to coupling with the two methylene protons. Based on data for 1-ethylimidazole (CH₂ at ~3.95 ppm, CH₃ at ~1.41 ppm), we expect similar shifts.

  • Methyl Group (C₂-CH₃): This methyl group is attached to the C2 carbon of the imidazole ring. It will be a singlet and is expected to appear in the range of 2.2-2.4 ppm.

  • Imidazole Ring Protons (H4 and H5): The two protons on the imidazole ring are in different chemical environments. They are attached to sp²-hybridized carbons and will appear in the aromatic region. In 1-ethylimidazole, these protons appear at ~7.02 and ~6.91 ppm.[3] The addition of the electron-donating methyl group at the C2 position is expected to cause a slight upfield (shielding) shift for these protons. They should appear as sharp singlets or very narrow doublets due to minor long-range coupling.

4.2 Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Assignment
~6.95s1HH5
~6.88s1HH4
~3.90q, J = 7.3 Hz2HN-CH₂ -CH₃
~2.35s3HC₂-CH₃
~1.38t, J = 7.3 Hz3HN-CH₂-CH₃

4.3 Visualization: ¹H-¹H Coupling Network

G CH2 CH₂ CH3_Et CH₃ CH2->CH3_Et J ≈ 7.3 Hz CH3_Et->CH2 J ≈ 7.3 Hz CH3_Me CH₃ H4 H4 H5 H5

Caption: Predicted scalar coupling (J) in this compound.

4.4 Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a precise reference for the chemical shift scale.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock: Lock the spectrometer frequency onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

    • Shim: Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks.

  • Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would be:

      • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

    • Integrate the signals to determine the relative number of protons for each peak.

Carbon-13 (¹³C) NMR Spectroscopy

5.1 Expertise & Experience: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, we expect six distinct carbon signals.

  • Imidazole Ring Carbons: There are three sp²-hybridized carbons in the ring. The C2 carbon, being bonded to two nitrogen atoms, will be the most deshielded. The C4 and C5 carbons will be in the typical aromatic/olefinic region. Based on predicted data for 1-methylimidazole (C2: ~151.6, C4: ~129.3, C5: ~117.6 ppm), we can estimate the shifts.[4] The C2-methyl group will cause a downfield shift at C2 and an upfield shift at C5 (gamma-gauche effect).

  • Ethyl Group Carbons: The methylene carbon (N-CH₂) will be deshielded by the adjacent nitrogen, while the terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule.

  • Methyl Group Carbon: The carbon of the C2-methyl group will appear in the aliphatic region, typically around 10-15 ppm.

5.2 Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Predicted Assignment
~148.5C 2
~127.2C 4
~120.1C 5
~41.5N-C H₂-CH₃
~15.3N-CH₂-C H₃
~12.8C₂-C H₃

5.3 Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. This is the crucial step; broadband proton decoupling removes ¹H-¹³C coupling, resulting in a spectrum of sharp singlets for each unique carbon.

    • Rationale: Without decoupling, signals would be split into complex multiplets, making interpretation difficult.

    • Typical parameters:

      • Pulse Angle: 45 degrees.

      • Acquisition Time: ~1-1.5 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: A significantly higher number of scans (e.g., 512 to 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to run DEPT-135 and DEPT-90 experiments.

    • DEPT-135: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (like C2) are invisible.

    • DEPT-90: Only CH groups appear.

    • Trustworthiness: This set of experiments provides an unambiguous method for assigning the multiplicity of each carbon signal, thus validating the assignments made in the primary spectrum.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

6.1 Expertise & Experience: Predicting the IR Spectrum

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

  • C-H Stretching: We expect to see sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methyl groups. Weaker, sharper peaks just above 3000 cm⁻¹ will correspond to the sp² C-H bonds of the imidazole ring.

  • C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. These are often strong and sharp. For other imidazole derivatives, these bands appear around 1599 and 1489 cm⁻¹.[5]

  • C-H Bending: Bending vibrations (scissoring, rocking) for the alkyl groups will appear in the 1470-1360 cm⁻¹ region.

6.2 Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityPredicted Assignment
~3100-3050Medium, Sharp=C-H (sp²) Stretch (Imidazole Ring)
~2980-2850Strong, Sharp-C-H (sp³) Stretch (Ethyl & Methyl)
~1580Medium-StrongC=N Ring Stretch
~1500Medium-StrongC=C Ring Stretch
~1460MediumCH₂/CH₃ Scissoring (Bending)
~1380MediumCH₃ Symmetric (Umbrella) Bending

6.3 Experimental Protocol: Acquiring an ATR-FTIR Spectrum

  • Sample Preparation: No special preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place one to two drops of neat this compound directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR accessory is clean.

    • Background Scan: First, run a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument itself.

  • Acquisition:

    • Acquire the sample spectrum.

    • Wavenumber Range: 4000-400 cm⁻¹.[6]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a detailed, predictive framework for the expected MS, ¹H NMR, ¹³C NMR, and IR data. The molecular ion at m/z 110, the characteristic quartet-triplet pattern of the ethyl group in the ¹H NMR, the six unique signals in the ¹³C NMR, and the C-H and ring stretching vibrations in the IR spectrum collectively form a unique spectroscopic fingerprint. By following the detailed protocols and comparing experimental results with these well-grounded predictions, researchers in drug development and materials science can unambiguously verify the structure and purity of this versatile chemical building block.

References

  • (No author). Current time information in Baltimore, MD, US. Google.
  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. RoCo Global. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). HMDB. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). HMDB. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. 1-Ethyl-1H-imidazole. PubChem. Retrieved January 21, 2026, from [Link]

  • Ovonramwen, O. B., et al. (2021). Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. African Journal of Online. Retrieved January 21, 2026, from [Link]

  • Ovonramwen, O. B., et al. (2021). SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1- ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE. Journal of Chemical Society of Nigeria. Retrieved January 21, 2026, from [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Liu, F., et al. (2024). Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Applied Materials & Interfaces. Retrieved January 21, 2026, from [Link]

  • NIST. 1H-Imidazole, 2-ethyl-. NIST WebBook. Retrieved January 21, 2026, from [Link]

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Sources

Synthesis pathways for 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-1H-imidazole

Abstract

This compound is a pivotal substituted imidazole that serves as a fundamental building block in the synthesis of advanced materials and pharmaceutically relevant compounds. Its primary application lies in its role as a precursor to a wide range of 1-ethyl-2,3-dimethylimidazolium (EMIM) based ionic liquids, which are valued for their unique properties as solvents and electrolytes.[1] This guide provides an in-depth exploration of the principal synthetic pathways to this compound, with a focus on mechanistic understanding, procedural details, and comparative analysis of methodologies. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design and optimization.

Introduction and Strategic Overview

The synthesis of N-substituted imidazoles is a cornerstone of heterocyclic chemistry. Among these, this compound stands out for its utility and the relative simplicity of its preparation. The most prevalent and industrially scalable approach is the direct N-alkylation of 2-methylimidazole. This method is favored for its high efficiency, atom economy, and the ready availability of starting materials.

Alternative strategies, while less common for this specific molecule, include classical named reactions that construct the imidazole core itself, such as the Debus-Radziszewski synthesis. These multi-component reactions offer the advantage of building molecular complexity from simple, acyclic precursors. This guide will dissect these primary pathways, providing a robust framework for selecting and implementing the optimal synthetic strategy.

Primary Synthesis Pathway: Direct N-Alkylation of 2-Methylimidazole

The direct ethylation of 2-methylimidazole is the most logical and widely employed route. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the imidazole ring acts as the nucleophile and an ethyl-bearing substrate serves as the electrophile.

Mechanistic Principles and Causality

The N-H proton of 2-methylimidazole is weakly acidic (pKa ≈ 14.5), and while the neutral molecule can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation. The core of this synthesis, therefore, relies on the in-situ generation of the 2-methylimidazolate anion.

Causality behind Experimental Choices:

  • Role of the Base: A base is critical for abstracting the N-H proton, creating the highly nucleophilic imidazolate anion. The choice of base dictates the reaction environment. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require anhydrous conditions. More common and less hazardous bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are effective, particularly in polar solvents or under phase-transfer catalysis conditions.

  • Selection of Ethylating Agent: The choice of ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) is a trade-off between reactivity, cost, and safety. Reactivity follows the order I > Br > Cl for halocarbons, a direct consequence of leaving group ability. Diethyl sulfate is a potent but more toxic alternative.

  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for SN2 reactions. They effectively solvate the cation of the base (e.g., Na+) while leaving the imidazolate anion relatively "bare" and highly reactive.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack 2-MeIm 2-Methylimidazole Anion 2-Methylimidazolate Anion 2-MeIm->Anion + Base Base Base (e.g., OH⁻) H2O H₂O Product This compound Anion->Product + Et-X Et-X Ethyl Halide (Et-X) X- Halide Ion (X⁻)

Caption: Reaction mechanism for N-alkylation of 2-methylimidazole.

Experimental Protocol: N-Alkylation using Ethyl Bromide

This protocol provides a representative, scalable procedure for the synthesis.

Materials:

  • 2-Methylimidazole

  • Potassium Hydroxide (KOH)

  • Ethyl Bromide (EtBr)

  • Acetonitrile (MeCN)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq) and acetonitrile.

  • Base Addition: Add powdered potassium hydroxide (1.2 eq) to the stirring solution.

  • Ethylating Agent Addition: Slowly add ethyl bromide (1.1 eq) to the suspension. The reaction is exothermic; addition may need to be controlled with an ice bath.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium bromide salt. Rinse the salt with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in diethyl ether and wash with water to remove any remaining salts and unreacted base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Data Summary: Comparison of N-Alkylation Conditions
Ethylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference Insight
Ethyl BromideKOHAcetonitrileReflux>90%Standard, efficient lab-scale method.
Ethyl IodideNaHTHFRoom Temp → Reflux>95%Highly reactive, requires anhydrous conditions.
Diethyl SulfateNaOHWater/Toluene (PTC)60-80°C85-95%Suitable for large-scale industrial processes.
Ethyl ChlorideK₂CO₃DMF100°C70-85%Lower reactivity of EtCl requires higher temperatures.

Alternative Pathway: Debus-Radziszewski Imidazole Synthesis

For a more fundamental approach, the imidazole ring can be constructed from acyclic precursors. The Debus-Radziszewski synthesis is a multi-component reaction that forms imidazoles from a 1,2-dicarbonyl, an aldehyde, and a source of ammonia.[2][3][4] A modification using a primary amine instead of ammonia yields N-substituted imidazoles.[3]

Mechanistic Overview

To synthesize this compound via this route, the required components are:

  • 1,2-Dicarbonyl: Glyoxal

  • Aldehyde: Acetaldehyde

  • Amine: Ethylamine

The reaction is thought to proceed in two main stages:

  • Condensation of the dicarbonyl (glyoxal) with the primary amine (ethylamine) to form a diimine intermediate.

  • Condensation of this diimine with the aldehyde (acetaldehyde) followed by cyclization and oxidation to form the aromatic imidazole ring.[3]

Debus_Radziszewski Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine Condensation Ethylamine Ethylamine (2 eq.) Ethylamine->Diimine Condensation Acetaldehyde Acetaldehyde Product This compound Acetaldehyde->Product Condensation & Cyclization Diimine->Product Condensation & Cyclization

Caption: Components for the Debus-Radziszewski synthesis of the target molecule.

Practical Considerations

While elegant in concept, this one-pot method presents challenges for synthesizing a specific, relatively simple molecule like this compound. Potential drawbacks include:

  • Side Reactions: Multi-component reactions can lead to a complex mixture of products.

  • Lower Yields: Yields are often lower compared to the direct alkylation of a pre-formed imidazole ring.

  • Purification Challenges: Separating the desired product from various intermediates and side products can be difficult.

This pathway is more academically significant than commercially practical for this target, but it remains a powerful tool for generating highly substituted, complex imidazoles in a single step.[5][6][7]

Comparative Analysis of Synthetic Pathways

FeatureDirect N-AlkylationDebus-Radziszewski Synthesis
Starting Materials 2-Methylimidazole, Ethyl HalideGlyoxal, Acetaldehyde, Ethylamine
Reaction Type Nucleophilic Substitution (SN2)Multi-component Condensation
Efficiency & Yield High to Excellent (>90%)Moderate to Low
Scalability ExcellentPoor to Moderate
Purity of Crude Product Generally HighOften requires extensive purification
Primary Application Preferred industrial and lab-scale synthesis of this target.Synthesis of diverse, complex imidazoles.

Conclusion

For the synthesis of this compound, the direct N-alkylation of 2-methylimidazole is unequivocally the superior strategy for researchers and industrial chemists. Its high efficiency, operational simplicity, and cost-effectiveness make it the standard method. The choice of base and solvent allows for fine-tuning of the reaction conditions to suit specific laboratory or plant requirements. While classical ring-forming reactions like the Debus-Radziszewski synthesis provide valuable academic insight into the construction of the imidazole core, they do not offer a practical alternative for the production of this specific, important precursor.

References

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

  • IJRPR. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • ResearchGate. Marckwald approach to fused imidazoles. [Link]

  • Baran Lab, Scripps Research. Synthesis of Imidazoles. [Link]

  • Slideshare. Synthesis , mechanism and application of Organic Name reaction.pptx. [Link]

  • ResearchGate. Markwald reaction for the synthesis of imidazole. [Link]

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and its Biological Importance- A Review. [Link]

  • IJPRA. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Taylor & Francis Online. New Hybrid Compounds from Imidazole and 1,2,3-Triazole: efficient Synthesis of Highly Substituted Imidazoles and Construction of Their Novel Hybrid Compounds by Copper-Catalyzed Click Reaction. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]

  • ACS Omega. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • ResearchGate. One-pot Synthesis of various 1,2,4,5-tetra substituted imidazole derivatives under ultrasound irradiation. [Link]

  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]

  • SciSpace. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. [Link]

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  • ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? [Link]

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Physical properties of 1-Ethyl-2-methyl-1H-imidazole (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the key physical properties of 1-Ethyl-2-methyl-1H-imidazole (CAS No. 21202-52-8), a heterocyclic compound of significant interest in various fields of chemical synthesis and materials science. Understanding its melting point, boiling point, and solubility is paramount for its effective application in research, particularly in drug development and as a precursor for ionic liquids.[1] This document synthesizes available data, outlines robust experimental protocols for property determination, and offers insights into the practical implications of these characteristics.

Introduction to this compound

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in many biologically active molecules, and its derivatives are widely explored in medicinal chemistry. The ethyl and methyl substitutions on the imidazole ring influence its physical and chemical properties, such as its polarity, steric hindrance, and potential for intermolecular interactions. These features, in turn, dictate its behavior in various chemical processes and formulations. Its role as a nucleophilic base and ligand in organic synthesis, and as a precursor to imidazolium ionic liquids, underscores the importance of a thorough understanding of its physical characteristics.[1]

Core Physical Properties

Physical PropertyValueSource/Comment
Melting Point Data not availableNo experimentally determined value has been found in the reviewed literature.
Boiling Point 212-213 °CPredicted value.[2]
Solubility in Water log10WS = -1.97 (calculated)This is a calculated property, suggesting low but measurable solubility in water.[3]
Solubility in Organic Solvents Soluble in polar solventsQualitative assessment.[4] Specific quantitative data is not widely available.
Molecular Formula C6H10N2-
Molecular Weight 110.16 g/mol -
Appearance Colorless to light yellow liquid[4]

In-Depth Analysis and Practical Implications

The physical properties of this compound directly influence its application in a laboratory and industrial setting.

  • Boiling Point: A predicted boiling point of 212-213 °C suggests that this compound is relatively non-volatile at room temperature, which simplifies its handling and storage.[2] For purification, this boiling point allows for distillation under atmospheric or reduced pressure, depending on the thermal stability of the compound. In reaction design, knowledge of the boiling point is critical for selecting appropriate solvents and reaction temperatures to avoid loss of material.

  • Solubility: The calculated low water solubility (log10WS = -1.97) indicates that it is sparingly soluble in aqueous solutions.[3] However, its general solubility in polar organic solvents makes it suitable for a wide range of organic reactions.[4] For drug development, solubility is a critical parameter affecting bioavailability. For applications in materials science, such as in the synthesis of ionic liquids, its solubility profile will determine the choice of solvents for synthesis and purification of the resulting products.

Experimental Determination of Physical Properties

To address the gaps in the available data, the following sections provide detailed, field-proven methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance starts to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Powder Dry Sample Load Pack Capillary Tube Prep->Load Place Insert into Apparatus Load->Place Heat Controlled Heating Place->Heat Observe Record Melting Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Distillation Method)

For a liquid compound, the boiling point can be accurately determined by distillation.

Methodology:

  • Apparatus Setup: A standard distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Addition: A sample of this compound is placed in the round-bottom flask along with boiling chips.

  • Heating: The flask is gently heated.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the distillation is performed at a pressure other than 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or appropriate equations.

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Assemble Assemble Distillation Kit AddSample Add Sample & Boiling Chips Assemble->AddSample Heat Gentle Heating AddSample->Heat RecordTemp Record Boiling Temperature Heat->RecordTemp Correct Correct for Pressure RecordTemp->Correct

Caption: Workflow for Boiling Point Determination.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound in various solvents.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed at the same temperature until the undissolved solute settles.

  • Sampling and Analysis: A known volume of the supernatant (saturated solution) is carefully withdrawn, filtered, and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Diagram of Solubility Determination Workflow

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Mix Excess Solute in Solvent Agitate Agitate at Constant Temp. Mix->Agitate Settle Allow to Settle Agitate->Settle Sample Sample Supernatant Settle->Sample Analyze Determine Concentration Sample->Analyze Calculate Calculate Solubility Analyze->Calculate

Sources

Quantum chemical calculations for 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 1-Ethyl-2-methyl-1H-imidazole

This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Section 1: Foundational Strategy

The Subject Molecule: this compound

This compound (C₆H₁₀N₂) is a substituted imidazole, a five-membered aromatic heterocycle crucial in biological systems and synthetic chemistry.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] In materials science, it serves as a vital precursor for creating imidazolium-based ionic liquids, catalysts, and curing accelerators for epoxy resins.[1][5] The molecular weight of this liquid compound is approximately 110.16 g/mol .[1][5][6]

The seemingly simple addition of an ethyl group at the N1 position and a methyl group at the C2 position introduces specific steric and electronic effects that dictate its reactivity, stability, and intermolecular interactions. Understanding these nuances at a sub-atomic level is paramount for its rational application in drug design and materials engineering.

Rationale: Why Employ Quantum Chemical Calculations?

Quantum chemical calculations allow us to build a predictive model of molecular behavior from first principles. For a molecule like this compound, this approach is invaluable for:

  • Elucidating Structure-Activity Relationships (SAR): By calculating electronic properties, we can quantify how substituent changes affect the molecule's ability to interact with biological targets or participate in chemical reactions.

  • Predicting Reactivity: Mapping the molecule's electrostatic potential and frontier molecular orbitals reveals the most probable sites for electrophilic or nucleophilic attack, guiding synthesis and predicting metabolic fate.[4][7]

  • Interpreting Spectroscopic Data: Theoretical calculations of IR, Raman, and NMR spectra provide a direct comparison to experimental results, aiding in structural confirmation and peak assignment.[2][8]

  • Informing Materials Design: Properties like the HOMO-LUMO energy gap are critical indicators of electronic conductivity and stability, essential for designing novel ionic liquids or functional polymers.[9]

The Computational Toolkit: A Primer on Method Selection

The choice of computational method involves a critical balance between accuracy and computational cost.

  • Hartree-Fock (HF): An ab initio method that provides a foundational, qualitative understanding but neglects electron correlation, a significant factor in molecular energetics.

  • Møller-Plesset Perturbation Theory (MP2): Adds a correction for electron correlation to HF, offering higher accuracy at a substantially greater computational cost.

  • Density Functional Theory (DFT): A widely adopted method that calculates the electron density rather than the full wavefunction. DFT methods, particularly with hybrid functionals, offer an excellent compromise, providing accuracy comparable to MP2 for many systems at a fraction of the computational cost. This makes DFT the workhorse for molecules of this size.[10][11]

For this guide, we will focus on Density Functional Theory (DFT) as the most pragmatic and scientifically sound choice for achieving our research objectives with this compound.

Section 2: A Validating Computational Workflow

A trustworthy computational protocol is a self-validating one. Each step must not only be performed correctly but also include checks to confirm its validity before proceeding to the next. This workflow ensures that the final calculated properties are derived from a physically meaningful molecular state.

Workflow Overview

The following diagram outlines the logical progression of a comprehensive quantum chemical analysis.

G cluster_0 Phase 1: Structural Definition cluster_1 Phase 2: Energy Minimization cluster_2 Phase 3: Validation & Characterization cluster_3 Phase 4: Property Calculation & Analysis Input Step 1: Build Initial 3D Structure (e.g., from 2D sketch) Method Step 2: Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) Input->Method Opt Step 3: Geometry Optimization (Find lowest energy conformer) Method->Opt Freq Step 4: Vibrational Frequency Analysis Opt->Freq Validation Validation Check: Confirm True Minimum (No imaginary frequencies) Freq->Validation Properties Step 5: Calculate Electronic Properties (FMO, MEP, NMR, etc.) Validation->Properties Proceed if Valid Analysis Step 6: Data Interpretation (Link theory to application) Properties->Analysis

Caption: A self-validating workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Guide

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or Spartan. The keywords and syntax are representative of common practice.

Step 1: Molecular Structure Input

  • Sketch the 2D structure of this compound.

  • Use a molecule builder/editor (e.g., GaussView, Avogadro) to convert the 2D sketch into an initial 3D structure.

  • Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any egregiously bad bond lengths or angles. This provides a reasonable starting point for the more demanding quantum calculation.

Step 2: Method and Basis Set Selection

  • Causality: Our goal is a high-fidelity description of the molecule's geometry and electronic structure.

    • Functional: The B3LYP hybrid functional is chosen for its proven track record in providing reliable results for a vast range of organic molecules.[3][8][12] It incorporates both Hartree-Fock exchange and DFT exchange-correlation components.

    • Basis Set: The 6-311G(d,p) basis set is selected. The "6-311G" part provides a flexible description of the core and valence electrons. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for accurately describing the anisotropic nature of chemical bonds and are essential for a molecule with heteroatoms like nitrogen.[12]

Step 3: Geometry Optimization

  • Objective: To find the coordinates on the potential energy surface that correspond to the lowest-energy, most stable conformation of the molecule.

  • Protocol:

    • Set up the calculation input file.

    • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

    • Use keywords such as Opt to request a geometry optimization.

    • The full keyword line in a program like Gaussian would be: # B3LYP/6-311G(d,p) Opt.

    • Submit the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

Step 4: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

  • Protocol:

    • Use the optimized geometry from Step 3 as the input structure.

    • Use keywords such as Freq to request a frequency calculation. The keyword line would be: # B3LYP/6-311G(d,p) Freq.

  • Validation (Trustworthiness):

    • Upon completion, examine the output for the number of imaginary frequencies.

    • A true energy minimum will have ZERO imaginary frequencies.

    • If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum. In this case, the geometry must be perturbed along the direction of the imaginary mode and re-optimized.

Step 5: Electronic Property Calculation

  • Objective: To compute the core electronic descriptors that inform our understanding of the molecule's reactivity and properties.

  • Protocol:

    • Using the validated minimum-energy geometry, perform a "single-point energy" calculation. This calculation does not change the geometry but computes a wide range of properties with high precision.

    • To obtain Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP), ensure population analysis is requested (e.g., Pop=Full or Pop=NBO).

    • To calculate NMR spectra, use a dedicated keyword like NMR. The GIAO (Gauge-Independent Atomic Orbital) method is standard.[3]

    • A combined keyword line might look like: # B3LYP/6-311G(d,p) Pop=Full NMR.

Section 3: Data Interpretation and Application

The output of these calculations is a rich dataset. The key is to extract actionable insights.

Structural and Thermodynamic Data

The geometry optimization and frequency calculation yield precise bond lengths, angles, and thermodynamic properties under standard conditions.

ParameterRepresentative Calculated ValueSignificance
Optimized Energy -364.512 HartreeThe final electronic energy at the minimum geometry.
Dipole Moment 3.85 DebyeIndicates significant molecular polarity, influencing solubility and intermolecular forces.
Zero-point Energy 112.5 kcal/molThe vibrational energy of the molecule at 0 K. Necessary for accurate thermochemical calculations.
Rotational Constants 3.12, 1.54, 1.11 GHzUsed to interpret microwave rotational spectroscopy.
Electronic and Reactivity Descriptors

The single-point energy calculation provides insight into the molecule's electronic behavior. The relationship between these properties and their practical implications is visualized below.

G cluster_0 Calculated Quantum Properties cluster_1 Derived Chemical Insights cluster_2 Practical Applications HOMO HOMO Energy (Highest Occupied Molecular Orbital) Gap HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->Gap Reactivity Global Reactivity Descriptors (Hardness, Electronegativity) HOMO->Reactivity LUMO LUMO Energy (Lowest Unoccupied Molecular Orbital) LUMO->Gap LUMO->Reactivity MEP MEP Surface (Molecular Electrostatic Potential) Sites Reactive Site Identification MEP->Sites Stability Chemical Stability & Electronic Excitations Gap->Stability Kinetics Reaction Kinetics Reactivity->Kinetics Binding Drug-Receptor Binding & Intermolecular Interactions Sites->Binding

Caption: From calculated properties to practical applications.

DescriptorRepresentative Calculated ValueInterpretation for Drug/Materials Development
E_HOMO -6.2 eVEnergy of the highest occupied molecular orbital. Relates to the ability to donate electrons. A higher value suggests a better electron donor.
E_LUMO 0.8 eVEnergy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. A lower value suggests a better electron acceptor.
Energy Gap (ΔE) 7.0 eVE_LUMO - E_HOMO . A large gap implies high kinetic stability and low chemical reactivity.[9] Crucial for designing stable ionic liquids or drugs with a longer shelf-life.
Chemical Hardness (η) 3.5 eV(E_LUMO - E_HOMO) / 2 . Measures resistance to change in electron distribution. Harder molecules are less reactive.[12]
Electronegativity (χ) 2.7 eV-(E_HOMO + E_LUMO) / 2 . A measure of the molecule's ability to attract electrons.[12]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around lone pairs of electronegative atoms. These are the primary sites for electrophilic attack and hydrogen bond acceptance. For this compound, the most negative region is predictably located at the N3 nitrogen atom.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or nuclear charge dominance, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack .

  • Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the alkyl chains.

The MEP map is a powerful tool for predicting how the molecule will "dock" with a protein receptor or self-assemble in a liquid state.[3][4]

Section 4: Conclusion

This guide has outlined a rigorous and self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful method selection and validated geometry optimization to the detailed interpretation of electronic properties—researchers can develop a profound, predictive understanding of this molecule's behavior. The insights gained from these calculations are not merely academic; they provide actionable intelligence to accelerate the design of more effective pharmaceuticals and advanced functional materials.

References

  • Oriental Journal of Chemistry. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • PMC. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • ScienceDirect. Two novel imidazole derivatives – Combined experimental and computational study. [Link]

  • ResearchGate. Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]

  • PubMed. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. [Link]

  • PubChem. 1H-Imidazole, 2-ethyl-1-methyl-. [Link]

  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • RSC Publishing. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • ACS Publications. Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. [Link]

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  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

  • ResearchGate. (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. [Link]

  • NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl- Mass Spectrum. [Link]

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A Technical Guide to the Crystal Structure Analysis of 1-Ethyl-2-methyl-1H-imidazole Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets. Among this versatile class of molecules, 1-Ethyl-2-methyl-1H-imidazole derivatives have emerged as compounds of significant interest, serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as ligands in the development of novel metallodrugs.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the crystal structure analysis of this compound derivatives. Moving beyond a mere recitation of protocols, this document elucidates the rationale behind experimental choices, offering field-proven insights into obtaining, analyzing, and interpreting crystallographic data. Our focus is on empowering you to leverage molecular structure as a predictive tool in the design of next-generation therapeutics. We will use Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a primary exemplar to dissect the intricacies of the crystallographic process, from synthesis to the final structural elucidation.

The Strategic Imperative of Crystallographic Analysis

The precise knowledge of a molecule's crystal structure is not an academic exercise; it is a critical component of a rational drug design strategy. For this compound derivatives, single-crystal X-ray diffraction (XRD) provides unambiguous information on:

  • Molecular Conformation: Determining the exact spatial arrangement of atoms, including the orientation of the ethyl and methyl groups relative to the imidazole ring.

  • Intermolecular Interactions: Identifying and characterizing non-covalent forces such as hydrogen bonds, π-π stacking, and van der Waals interactions that dictate crystal packing and can influence physicochemical properties like solubility and stability.[4]

  • Chirality and Stereochemistry: Establishing the absolute configuration of chiral centers, a crucial factor for biological activity and regulatory approval.

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have profound implications for bioavailability, stability, and intellectual property.

This structural intelligence is paramount for understanding structure-activity relationships (SAR) and for the in-silico modeling that accelerates the discovery and optimization of lead compounds.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging, requiring a blend of synthetic expertise and an empirical understanding of crystallization principles.

Synthetic Pathway: A Representative Protocol

The synthesis of this compound derivatives can be achieved through various established routes. A common approach involves the N-alkylation of a pre-formed 2-methylimidazole core. For our exemplar, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a typical synthesis would proceed via the reaction of 2-methyl-4-nitro-1H-imidazole with an ethyl haloacetate in the presence of a base.

Experimental Protocol: Synthesis of a this compound Derivative

  • Reaction Setup: To a solution of 2-methyl-4-nitro-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Alkylation: While stirring at room temperature, add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is a critical bottleneck. The goal is to grow a single crystal of sufficient size (typically 0.1-0.5 mm in all dimensions) with a well-ordered internal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Saturation: Prepare saturated or near-saturated solutions of the purified compound at room temperature or with gentle heating.

  • Setup: Employ a variety of crystallization techniques for each solvent or solvent system (e.g., slow evaporation in a loosely capped vial, vapor diffusion with different anti-solvents).

  • Observation: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.

For many imidazole derivatives, a mixture of a polar solvent like ethanol or dichloromethane with a non-polar anti-solvent like hexane or n-heptane often yields high-quality crystals.[5]

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.

The Workflow of X-ray Crystallography

The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

XRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Model validation Validation & Interpretation refinement->validation Final Structure Intermolecular_Interactions mol1 Imidazole Derivative (Molecule A) mol2 Imidazole Derivative (Molecule B) mol1->mol2 C-H···O Hydrogen Bond mol3 Imidazole Derivative (Molecule C) mol1->mol3 C-H···π Interaction mol2->mol3 C-H···N Hydrogen Bond

Sources

Foreword: The Imidazole Scaffold - A Double-Edged Sword in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Studies of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antifungals and antihypertensives to anticancer drugs.[1][2][3] Its versatility, however, presents a significant challenge in drug development: a predisposition for specific toxicological liabilities. The nitrogen atoms within the imidazole ring, crucial for its biological activity, are also frequently implicated in off-target interactions that can lead to adverse effects.[4]

This guide provides a comprehensive framework for navigating the toxicological evaluation of substituted imidazoles. It is structured not as a rigid checklist, but as a logical, tiered progression of inquiry, mirroring the drug development pipeline from early discovery to preclinical assessment. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of common toxicities, the rationale behind assay selection, and the interpretation of complex data sets. Our goal is to equip researchers with the expertise to anticipate, identify, and mitigate the toxicological risks associated with this vital chemical class.

Chapter 1: Core Mechanisms of Imidazole-Mediated Toxicity

Understanding the "why" behind potential toxicity is paramount. For substituted imidazoles, several well-defined mechanisms of toxicity are recurrent and must be primary areas of investigation.

Cytochrome P450 (CYP450) Inhibition: The Heme Interaction

The most prominent toxicological concern for imidazole-containing compounds is their potent inhibition of CYP450 enzymes.[5][6]

  • Causality of Inhibition: The mechanism is a direct, reversible coordination bond. One of the sp2-hybridized nitrogen atoms of the imidazole ring acts as a strong ligand, binding to the ferric heme iron atom at the active site of the CYP450 enzyme.[1][7] This interaction physically blocks the binding of endogenous or co-administered substrates, effectively inhibiting metabolism. The potency of this inhibition is influenced by the nature of the substituents on the imidazole ring, which affect access to the heme group.[7]

  • Toxicological Consequences: This inhibition is the primary cause of drug-drug interactions (DDIs).[5][8] When a new imidazole-based drug candidate inhibits a key CYP isoform (e.g., CYP3A4, CYP2D6), it can dangerously elevate the plasma concentrations of co-administered drugs that are metabolized by that enzyme, leading to toxicity. Prominent examples include the antifungal ketoconazole, a potent inhibitor of CYP3A4.[8][9] Therefore, early characterization of the CYP inhibition profile is a critical, non-negotiable step in safety assessment.

CYP450_Inhibition cluster_0 CYP450 Active Site cluster_1 Normal Metabolism cluster_2 Inhibition by Imidazole Heme Heme Group (Fe³⁺) Imidazole Substituted Imidazole Substrate Drug Substrate Metabolite Metabolite Substrate_in Drug Substrate Heme_active Heme Group (Fe³⁺) Substrate_in->Heme_active Binds Metabolite_out Metabolite Heme_active->Metabolite_out Metabolizes Imidazole_inhib Substituted Imidazole Heme_inhib Heme Group (Fe³⁺) Imidazole_inhib->Heme_inhib Binds to Iron (N-Fe³⁺) Strong Coordination Bond Substrate_blocked Drug Substrate (Blocked) Substrate_blocked->Heme_inhib Binding Prevented

Figure 1: Mechanism of CYP450 inhibition by a substituted imidazole.
Hepatotoxicity: A Multi-pronged Assault

Several imidazole-based drugs, particularly in the azole antifungal class, are associated with hepatotoxicity.[9][10] The underlying mechanisms are often multifaceted.

  • Mitochondrial Dysfunction: Compounds like ketoconazole and posaconazole have been shown to be mitochondrial toxicants.[9][10][11] They can decrease the mitochondrial membrane potential, impair the function of the electron transport chain, and deplete cellular ATP.[9][10][11] This energy crisis can lead to cellular necrosis and apoptosis.

  • Oxidative Stress: Impairment of mitochondrial function can lead to the accumulation of reactive oxygen species (ROS), such as superoxide anions.[9][12] This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, further contributing to cell death.[12]

Cardiotoxicity: The hERG Channel Blockade

A critical safety liability for many classes of drugs, including some imidazoles, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14]

  • Mechanism of Action: The hERG channel (which conducts the IKr current) is crucial for cardiac repolarization, the process that resets the heart muscle after each beat.[15] Drug-induced inhibition of this channel delays repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[13][15]

  • Clinical Ramifications: Severe QT prolongation can trigger a life-threatening ventricular arrhythmia known as Torsade de Pointes (TdP).[14][15] Due to this risk, assessing hERG channel inhibition is a mandatory regulatory checkpoint in preclinical drug development.[16]

Genotoxicity: The Potential for Genetic Damage

Genotoxicity testing is designed to identify compounds that can damage genetic material (DNA).[17] While not a universal feature of imidazoles, some derivatives have shown the potential to cause DNA fragmentation or act as mutagens.[18][19] A standard battery of tests is required by regulatory agencies to rule out this potential.[20][21]

Chapter 2: A Tiered Strategy for Toxicological Assessment

A logical, tiered approach to testing allows for the early and cost-effective identification of liabilities, enabling a "fail early, fail fast" strategy for unsuitable candidates.

Tiered_Testing_Workflow Start New Imidazole Candidate Tier1 TIER 1: In Vitro Screening (High-Throughput) Start->Tier1 Cytotox Cytotoxicity (e.g., MTT) CYP CYP450 Inhibition (Key Isoforms) hERG hERG Blockade (Automated Patch Clamp) Decision1 Analyze Tier 1 Data (IC50 / EC50) Cytotox->Decision1 CYP->Decision1 hERG->Decision1 Tier2 TIER 2: In Vitro Genotoxicity (Regulatory Battery) Decision1->Tier2 Promising Candidate (Proceed) Stop1 STOP: High Toxicity or Undesirable Profile Decision1->Stop1 Unacceptable Risk (Terminate) Ames Ames Test (Bacterial Mutation) Micronucleus In Vitro Micronucleus (Chromosomal Damage) Decision2 Analyze Genotoxicity & Mechanistic Data Ames->Decision2 Micronucleus->Decision2 Tier3 TIER 3: In Vivo Studies (Confirmatory) Decision2->Tier3 Negative/Clear (Proceed) Stop2 STOP: Positive Genotoxicity or Unacceptable Risk Decision2->Stop2 Unacceptable Risk (Terminate) Acute Acute Oral Toxicity (e.g., OECD 420) Repeated Repeated Dose (28- or 90-Day) DART DART (as needed) Final Full Preclinical Safety Profile Acute->Final Repeated->Final DART->Final

Figure 2: A tiered workflow for the toxicological assessment of substituted imidazoles.
Tier 1: Early In Vitro Screening

This phase focuses on high-throughput assays to quickly identify major liabilities.

  • General Cytotoxicity: Assesses the concentration at which a compound kills cells.

  • CYP450 Inhibition: Determines the IC50 value against a panel of key metabolic enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

  • hERG Channel Inhibition: Measures the IC50 for hERG channel blockade, typically using automated patch-clamp systems.[15]

Assay Purpose Typical Endpoint Common Platform
MTT/MTS Assay Measures cell viability via mitochondrial reductase activity.[22]IC50 (Concentration causing 50% inhibition of viability)96/384-well plate reader
CYP450 Inhibition Quantifies inhibition of specific CYP isoforms.[5]IC50 (Concentration causing 50% inhibition of enzyme activity)Fluorometric or LC-MS/MS
hERG Assay Measures direct inhibition of the hERG potassium channel current.[13]IC50 (Concentration causing 50% inhibition of tail current)Automated Patch Clamp (e.g., QPatch)[15]
Tier 2: The In Vitro Genotoxicity Battery

If a compound shows a promising profile in Tier 1, it must undergo a standard battery of genotoxicity tests as mandated by regulatory bodies like the ICH.[21] The goal is to detect the potential to induce genetic damage through various mechanisms.[21]

Standard Genotoxicity Battery Measures System Regulatory Guideline
Bacterial Reverse Mutation (Ames) Test [20]Gene mutations (point mutations and frameshifts)Histidine-dependent strains of Salmonella typhimuriumOECD 471
In Vitro Micronucleus Test [20]Chromosomal damage (clastogenicity and aneugenicity)[23]Mammalian cells (e.g., CHO, TK6, human lymphocytes)[24]OECD 487
In Vitro Mouse Lymphoma Assay (MLA) Gene mutations and clastogenic effectsL5178Y mouse lymphoma cellsOECD 490
Tier 3: In Vivo Confirmatory & Systemic Toxicity Studies

Promising, non-genotoxic candidates advance to in vivo studies to understand their effects in a whole-organism context. These studies are conducted according to internationally accepted OECD guidelines to ensure data quality and mutual acceptance across regulatory agencies.[25][26]

  • Acute Oral Toxicity: Determines the short-term toxicity of a single high dose. The Fixed Dose Procedure (OECD 420) is a modern approach that uses fewer animals and relies on observing clear signs of toxicity rather than death as an endpoint.[27]

  • Repeated Dose Toxicity: A subchronic study (typically 28 or 90 days) where the compound is administered daily to rodents.[28] This identifies target organs for toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).

  • Developmental and Reproductive Toxicology (DART): A specialized set of studies required if the drug may be used in women of childbearing potential.[29][30] These studies assess the effect of the compound on fertility, fetal development, and postnatal development.[31][32]

DART Study Segments Purpose Timing of Administration
Segment I: Fertility & Early Embryonic Development Assesses effects on mating, fertilization, and implantation.[31]Pre-mating through implantation.
Segment II: Embryo-fetal Development (Teratology) Assesses structural abnormalities and effects on fetal viability.[31]During organogenesis.
Segment III: Pre- and Postnatal Development Assesses effects on late fetal development, birth, and offspring survival/growth.[31]From implantation through weaning.

Appendix: Selected Experimental Protocols

The following protocols are provided as illustrative examples. All laboratory work must adhere to GLP (Good Laboratory Practice) standards and institutional safety guidelines.

Protocol 1: In Vitro Cytotoxicity using MTT Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted imidazole compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD TG 420)

Principle: This method avoids using death as an endpoint. It involves administering a fixed dose and observing for signs of evident toxicity. The result allows for the classification of the substance into a specific toxicity class.[27]

Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).[27]

  • Dose Selection (Sighting Study): Select a starting dose from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing in vitro or in silico data.[27] If no information exists, 300 mg/kg is the default starting dose.[27] Dose one animal.

  • Observation: If the animal survives without evident toxicity, dose another animal at the next higher fixed dose level. If it shows evident toxicity, dose another animal at the next lower level. If it dies, dose the next animal at the next lower level.

  • Main Study: Once the dose causing evident toxicity (or the highest dose causing no toxicity) is identified, dose an additional four animals sequentially at that level.

  • Clinical Observations: Observe all animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, salivation).[19]

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day period, humanely euthanize all surviving animals and perform a gross necropsy.

  • Interpretation: The results are used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.

References

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Biodegradability of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary

1-Ethyl-2-methyl-1H-imidazole is a versatile heterocyclic compound integral to numerous industrial processes, including the synthesis of ionic liquids, pharmaceuticals, and polymers.[1] Its entry into aquatic and terrestrial environments is a foreseeable consequence of its widespread use. This guide synthesizes current scientific understanding to provide a robust assessment of its likely environmental fate. Based on established structure-biodegradability relationships for N-substituted imidazoles, This compound is predicted to be poorly biodegradable. The core of this persistence lies in the N-ethyl substitution on the imidazole ring, which is known to block key enzymatic pathways responsible for heterocyclic ring cleavage.[2][3] This document details the scientific rationale for this prediction, provides comprehensive, step-by-step protocols for definitive experimental verification according to OECD guidelines, and proposes potential transformation pathways.

Introduction: Industrial Significance and Environmental Context

This compound (CAS: 21202-52-8) is a substituted imidazole that serves as a critical building block and catalyst in several sectors.[1] Its utility stems from its unique chemical properties, functioning as a nucleophilic base, a precursor to imidazolium salts for ionic liquids, and a curing accelerator for epoxy resins.[1][4] Its role as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals further underscores its industrial importance.[1] This broad application profile creates multiple potential pathways for its release into the environment, primarily through industrial wastewater streams. Understanding its biodegradability is therefore paramount for accurate environmental risk assessment and the development of effective waste treatment strategies.

Physicochemical Properties

A compound's physical and chemical characteristics are fundamental to understanding its environmental distribution and bioavailability.

PropertyValueSource
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1][5]
Appearance Colorless liquid (can be solid)[6]
Water Solubility Low to moderate; soluble in organic solvents[6][7]
Octanol/Water Partition Coeff. (logP) 0.8[5]

The moderate logP value suggests some potential for bioaccumulation, though its solubility will influence its partitioning in aquatic systems.

The Central Hypothesis: Predicting Persistence from Molecular Structure

While direct experimental data on this compound is scarce in publicly available literature, a strong, evidence-based prediction of its behavior can be formulated by analyzing established Structure-Biodegradability Relationships (SAR) for the imidazole class.

The Urocanase Analogy: Degradation of the Core Imidazole Ring

The biodegradation of the parent imidazole ring is understood to proceed in a manner analogous to the metabolic breakdown of the amino acid histidine.[8][9] A key enzymatic step involves a urocanase-like hydratase that attacks the ring, leading to the formation of a 5-oxoimidazole derivative. This initial oxidation is crucial as it reduces the aromatic character of the ring, rendering it susceptible to subsequent hydrolytic cleavage and opening—a necessary step for mineralization.[8] Electron-donating substituents on the ring's carbon atoms, such as methyl or ethyl groups, can activate the ring towards this electrophilic attack, potentially enhancing biodegradability.[9]

The Critical Impact of N-Substitution

The primary factor dictating the poor biodegradability of this compound is its substitution at the N-1 position. Multiple authoritative sources confirm that N-substituted imidazoles are recalcitrant to microbial degradation.[2][3][9]

Causality: The substitution on a ring nitrogen atom sterically and electronically hinders the enzymatic machinery. It is hypothesized to block the essential electronic rearrangements required for the urocanase-type mechanism to proceed, effectively preventing the initial, rate-limiting step of ring hydration and subsequent cleavage.[2][8] Therefore, while C-substituted imidazoles can be biodegradable, N-substitution renders the heterocyclic core persistent.[3][9]

The Role of the Alkyl Side Chains

For related N-alkylated imidazolium compounds, studies have shown that while the core ring remains intact, the alkyl chains can undergo partial biodegradation, particularly for longer chains (C6 or greater).[2][10] This degradation typically proceeds via terminal oxidation followed by β-oxidation. For this compound, the short ethyl and methyl groups are less likely to drive significant mineralization of the molecule as a whole, but they represent potential sites for initial, limited enzymatic attack, leading to transformation products rather than complete degradation.

Based on this evidence, a proposed hypothetical degradation pathway is visualized below, emphasizing partial oxidation of the side chains while the core ring persists.

G parent This compound metabolite1 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole parent->metabolite1 Hydroxylation of Ethyl Chain metabolite2 1-Ethyl-2-(hydroxymethyl)-1H-imidazole parent->metabolite2 Hydroxylation of Methyl Chain persistent_core Persistent Imidazole Core (Recalcitrant to Ring Cleavage) metabolite1->persistent_core metabolite2->persistent_core G cluster_prep 1. Preparation cluster_incubation 2. Incubation (28 Days) cluster_analysis 3. Analysis & Interpretation A Prepare Mineral Medium D Incubate Test, Reference, & Blank Controls at 22±1°C A->D B Source Inoculum (e.g., Activated Sludge) B->D C Prepare Test Substance & Reference Substance C->D E Measure Parameter (O₂ consumption or CO₂ evolution) D->E F Calculate % Biodegradation E->F G Apply 10-Day Window & Pass/Fail Criteria F->G

Caption: General experimental workflow for an OECD 301 Ready Biodegradability Test.

Recommended Protocol: OECD 301F - Manometric Respirometry Test

This method is highly recommended for its reliability in assessing the biodegradability of water-soluble compounds.

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum (typically activated sludge from a wastewater treatment plant). The consumption of oxygen by the microorganisms metabolizing the substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD). [11]* Experimental Protocol:

    • Preparation of Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. Ensure it is saturated with air.

    • Inoculum: Obtain fresh activated sludge from a domestic wastewater treatment plant. Wash and aerate it as per the guideline to reduce endogenous respiration. The final concentration in the test vessels should be around 30 mg/L suspended solids. [11] 3. Test Setup: Prepare triplicate sets of flasks for:

      • Test Substance: Medium, inoculum, and this compound at a concentration yielding a ThOD of approximately 100 mg/L.

      • Reference Control: Medium, inoculum, and a readily biodegradable reference like aniline or sodium benzoate. This validates the activity of the inoculum. [11] * Blank Control: Medium and inoculum only. This measures the endogenous activity of the microorganisms.

    • Incubation: Seal the flasks with manometric devices (e.g., a coulometer) and incubate at 22±1°C in the dark, with continuous stirring for 28 days. [11] 5. Data Collection: Record the oxygen uptake in all flasks at regular intervals for 28 days.

    • Calculation & Interpretation:

      • Calculate the percentage of biodegradation for each time point: % Degradation = (O₂ uptake [test] - O₂ uptake [blank]) / ThOD * 100

      • The test is valid if the reference substance reaches the >60% pass level by day 14.

      • The substance is classified as "readily biodegradable" if it achieves >60% degradation within a 10-day window that starts when biodegradation first exceeds 10%. Based on the SAR, this compound is expected to fail this test.

Advanced Studies: Transformation Products and Ecotoxicity

Even if a compound is not readily biodegradable, it may undergo biotransformation into other persistent products. Identifying these is crucial for a complete environmental risk profile.

Identification of Transformation Products

A study designed to identify metabolites would involve incubating this compound under conditions simulating a relevant environmental compartment (e.g., an OECD 308 water-sediment study). [12]

  • Methodology:

    • Samples are collected from the incubation system at various time points.

    • Samples are extracted and analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (LC-MS/MS).

    • The parent compound's disappearance is monitored, and mass spectrometry is used to screen for potential metabolites, such as the hydroxylated intermediates proposed in Section 2.3.

Ecotoxicological Relevance

The parent compound and its transformation products may exhibit toxicity to aquatic organisms. [13]Standard ecotoxicity tests using organisms like Daphnia magna (water flea) or Raphidocelis subcapitata (algae) should be conducted. It is important to note that in some cases, transformation by-products can be more toxic than the parent compound. [13]Available data on related compounds like 2-ethyl-4-methyl-imidazole show acute toxicity to aquatic life, highlighting the need for such assessments. [14]

Conclusion and Future Directions

The weight of scientific evidence, derived from well-established structure-biodegradability relationships for heterocyclic compounds, strongly supports the prediction that This compound is not readily biodegradable. The N-ethyl substitution is the key molecular feature responsible for its expected environmental persistence, as it blocks the primary enzymatic pathway for imidazole ring cleavage.

For regulatory purposes and robust environmental risk assessment, this prediction must be confirmed experimentally. The OECD 301F Manometric Respirometry Test is the recommended definitive protocol. Further research should focus on identifying the specific transformation products that may form and evaluating the ecotoxicity of both the parent compound and these metabolites to fully characterize its environmental impact.

References

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Methodological & Application

Use of 1-Ethyl-2-methyl-1H-imidazole as a catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Ethyl-2-methyl-1H-imidazole as a Catalyst in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound (EMIM), a versatile and highly effective catalyst in modern organic and polymer synthesis. As a substituted imidazole, EMIM's unique electronic and steric properties make it a superior choice for a range of chemical transformations. Its functions as a potent nucleophilic base and a ligand are central to its catalytic activity.[1] This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale behind its use, offering researchers and drug development professionals a robust resource for leveraging this catalyst in their work.

Core Catalytic Functions and Mechanistic Principles

This compound is a heterocyclic aromatic compound whose catalytic prowess stems from the nucleophilic character of the sp²-hybridized nitrogen atom at the 3-position. Unlike unsubstituted imidazoles, the presence of a methyl group at the 2-position and an ethyl group at the 1-position enhances its stability and modulates its catalytic activity. It serves as an excellent catalyst in acylation, silylation, and particularly in polymer chemistry as a curing accelerator for epoxy resins and a catalyst for polyurethane production.[1][2]

General Catalytic Cycle: Nucleophilic Catalysis

In many reactions, such as acylation, EMIM functions as a nucleophilic catalyst. It reacts with the electrophilic reagent (e.g., an acyl halide or anhydride) to form a highly reactive intermediate, the N-acylimidazolium salt. This intermediate is then readily attacked by the primary nucleophile (e.g., an alcohol), regenerating the catalyst for subsequent cycles.

reagent Electrophilic Reagent (e.g., Acyl Halide) intermediate Reactive Imidazolium Intermediate reagent->intermediate Catalyst Attack catalyst 1-Ethyl-2-methyl- 1H-imidazole (EMIM) catalyst->intermediate product Acylated Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (e.g., Alcohol) nucleophile->product catalyst_regen EMIM (Regenerated) product->catalyst_regen Catalyst Release

Caption: General workflow for nucleophilic catalysis by EMIM.

Application in Polymer Chemistry: A High-Performance Accelerator

A significant industrial application of EMIM is in polymer chemistry, where it functions as a highly efficient catalyst and curing agent.[1]

Curing Accelerator for Epoxy Resins

EMIM is widely employed as a curing accelerator for epoxy resins, enhancing crosslinking kinetics and improving the mechanical and thermal performance of the final cured product.[1]

Application Note: Unlike simple tertiary amines, imidazoles like EMIM participate directly in the curing reaction. The initial step involves the nucleophilic attack of the imidazole's N-3 atom on an epoxy group, leading to the opening of the oxirane ring.[3][4] This forms an adduct that contains a highly reactive alkoxide ion, which then initiates the anionic polymerization of other epoxy groups.[3] The imidazole molecule becomes permanently incorporated into the polymer network, acting as a crosslinking agent and contributing to the superior physical and chemical properties of the resulting resin, such as a high heat deflection temperature.[3][4]

cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Polymerization Initiation EMIM EMIM Adduct EMIM-Epoxy Adduct (with Alkoxide Ion) EMIM->Adduct Ring Opening Epoxy1 Epoxy Monomer Epoxy1->Adduct GrowingChain Growing Polymer Chain Adduct->GrowingChain Initiation Epoxy2 Another Epoxy Monomer Epoxy2->GrowingChain Propagation

Caption: Mechanism of EMIM as a curing accelerator for epoxy resins.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

  • Preparation: In a suitable container, preheat the diglycidyl ether of bisphenol A (DGEBA) resin (e.g., 100 parts by weight) to 50°C to reduce its viscosity.

  • Catalyst Addition: Add this compound (typically 1-5 parts by weight) to the preheated resin.

  • Mixing: Stir the mixture thoroughly for 2-5 minutes until the catalyst is completely dissolved and the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the mixture into a preheated mold. Cure the resin at a specified temperature schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The exact schedule will depend on the desired properties of the final material.

  • Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 180°C) to maximize the glass transition temperature and mechanical strength.

Catalyst Concentration (phr) Curing Temperature (°C) Effect on Curing Time Resulting Properties
1120ModerateGood balance of properties
3100FastHigh crosslink density, potentially more brittle
580Very FastRapid gelation, high heat deflection temperature
Catalyst for Polyurethane Production

EMIM is an effective catalyst for the reactions between isocyanates and polyols to form polyurethanes.[1][2] It is particularly valuable as a non-toxic alternative to traditional organometallic catalysts, such as those based on tin.

Application Note: The proposed catalytic mechanism involves the formation of a complex between the EMIM and the isocyanate group. This complexation activates the isocyanate, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol. This acceleration of the urethane linkage formation is crucial for controlling the reaction rate, gel time, and the final properties of polyurethane foams, elastomers, and coatings.[2]

Experimental Protocol: Preparation of a Polyurethane Foam

  • Polyol Blend Preparation: In a reaction vessel, thoroughly mix the polyol (e.g., a polyether polyol), water (as a blowing agent), a silicone-based surfactant (cell stabilizer), and this compound as the catalyst.

  • Isocyanate Addition: In a separate container, measure the required amount of a polyisocyanate (e.g., polymeric MDI).

  • Mixing and Reaction: Rapidly add the polyisocyanate to the polyol blend and mix vigorously with a high-shear mixer for 5-10 seconds.

  • Pouring: Immediately pour the reacting mixture into a mold.

  • Curing: Allow the foam to rise and cure at ambient temperature. The curing process can be accelerated by placing the mold in an oven. The foam is typically tack-free within minutes.

Parameter Typical Value Function
Polyol100 partsPolymer backbone
Polymeric MDIStoichiometric amountCross-linker
Water1-4 partsBlowing Agent (reacts with isocyanate to form CO₂)
Surfactant1-2 partsCell stabilization
EMIM Catalyst 0.5-2 parts Accelerates isocyanate-polyol & isocyanate-water reactions

Application in General Organic Synthesis

Beyond polymers, EMIM is a valuable catalyst for fundamental organic transformations.

Acylation of Alcohols

Application Note: EMIM is a highly efficient catalyst for the acylation of primary and secondary alcohols, often providing superior results to traditional bases like pyridine. The catalysis proceeds via a nucleophilic pathway, where EMIM attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is a potent acylating agent that readily transfers the acyl group to the alcohol.

Experimental Protocol: Catalytic Acetylation of a Secondary Alcohol

  • Preparation: In a dry, nitrogen-flushed flask equipped with a magnetic stirrer, dissolve the alcohol substrate (1.0 mmol) in an anhydrous solvent such as dichloromethane or acetonitrile (5 mL).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).

  • Reagent Addition: Add the acylating agent, such as acetic anhydride (1.2 mmol), to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Silylation of Alcohols

Application Note: The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step organic synthesis.[5] EMIM serves as an excellent base and nucleophilic catalyst for this transformation, facilitating the reaction between an alcohol and a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl). The mechanism involves the formation of a reactive N-silylimidazolium species, which is a more potent silylating agent than the silyl chloride itself.

reagent Silyl Chloride (e.g., TBDMSCl) intermediate N-Silylimidazolium Intermediate reagent->intermediate Catalyst Attack catalyst EMIM catalyst->intermediate product Silyl Ether (R-OTBDMS) intermediate->product Silyl Transfer alcohol Alcohol (R-OH) alcohol->product salt Imidazolium Salt [EMIM-H]+Cl- product->salt Proton Transfer

Caption: Proposed mechanism for EMIM-catalyzed silylation of an alcohol.

Experimental Protocol: Silylation of a Primary Alcohol

  • Preparation: To a solution of the primary alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 3 mL) in a dry flask under a nitrogen atmosphere, add this compound (2.5 mmol).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol) to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.

  • Work-up: Pour the reaction mixture into water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Conclusion

This compound is a robust and versatile catalyst with significant utility in both industrial polymer production and fine chemical synthesis. Its efficacy as a nucleophilic catalyst and curing accelerator stems from its unique structure, which allows for the formation of highly reactive intermediates. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to harness the full potential of this powerful catalytic tool.

References

  • US3152094A - Production of polyurethanes using an imidazole catalyst. Google Patents.
  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science. Available from: [Link].

  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. Semantic Scholar. Available from: [Link].

  • BDMAEE. (2025). investigating the catalytic effect of 2-isopropylimidazole on polyurethane synthesis. Available from: [Link].

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link].

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1-Ethyl-2-methyl-1H-imidazole as a precursor for ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Ethyl-2-methyl-1H-imidazole as a Precursor for Tunable Ionic Liquids

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound in Ionic Liquid Synthesis

Ionic liquids (ILs) are a class of salts with melting points typically below 100 °C, often existing as liquids at room temperature.[1][2] Their negligible vapor pressure, high thermal stability, and remarkable solvating capabilities for a diverse range of compounds make them highly attractive as "green solvents" and functional materials.[3][4] Within the vast landscape of ILs, those based on the imidazolium cation are among the most extensively studied and utilized.[5][6]

The precursor, this compound (CAS: 21202-52-8), serves as a particularly valuable building block.[7] The presence of the ethyl group at the N-1 position and the methyl group at the C-2 position imparts a specific asymmetry and steric profile to the resulting cation. This structure is crucial as it influences the physicochemical properties of the final ionic liquid, such as viscosity, conductivity, and thermal stability.[8] By strategically selecting the alkylating agent and the counter-anion, researchers can fine-tune these properties for specific applications, a concept often referred to as "designer solvents".[9]

For researchers in drug development and materials science, ionic liquids derived from this compound offer significant advantages. They are employed as reaction media for the synthesis of active pharmaceutical ingredients (APIs), often leading to higher yields and selectivity.[5] Furthermore, their unique solvent properties are harnessed to enhance the solubility and bioavailability of poorly water-soluble drugs, a major hurdle in pharmaceutical formulation.[9][10] This guide provides a comprehensive overview, detailed protocols, and field-proven insights into leveraging this compound for the synthesis of advanced ionic liquids.

Core Principle: The Two-Stage Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of a functional ionic liquid from this compound is fundamentally a two-stage process. The first stage is a quaternization reaction, typically a bimolecular nucleophilic substitution (SN2) reaction, which forms the imidazolium cation. The second, optional stage involves an anion metathesis (exchange) reaction to introduce a different anion, thereby tuning the final properties of the IL.

Stage 1: Quaternization of the Imidazole Core

In this step, the lone pair of electrons on the N-3 nitrogen of the this compound ring acts as a nucleophile, attacking an electrophilic alkyl or functionalized halide. This creates a new covalent bond and imparts a permanent positive charge on the imidazole ring, forming the 1-ethyl-2-methyl-3-alkyl-imidazolium cation. The halide from the alkylating agent becomes the initial counter-anion.

Stage 2: Anion Metathesis

While imidazolium halides are useful, many applications require different anions (e.g., tetrafluoroborate [BF₄]⁻, hexafluorophosphate [PF₆]⁻, or bis(trifluoromethylsulfonyl)imide [NTf₂]⁻) to achieve desired properties like hydrophobicity, electrochemical stability, or lower viscosity.[2][11] This is accomplished by reacting the imidazolium halide with a salt containing the desired anion, often a sodium or silver salt. The precipitation of the resulting inorganic halide (e.g., NaBr, AgCl) drives the reaction to completion.[12]

G cluster_0 Stage 1: Quaternization cluster_1 Stage 2: Anion Exchange (Metathesis) Precursor This compound Quaternization Sₙ2 Reaction (Solvent, Heat) Precursor->Quaternization AlkylHalide Alkyl Halide (R-X) AlkylHalide->Quaternization ImidazoliumHalide 1,3-Disubstituted Imidazolium Halide Quaternization->ImidazoliumHalide Metathesis Anion Exchange (Solvent) ImidazoliumHalide->Metathesis Intermediate Product AnionSalt Anion Salt (M⁺Y⁻) e.g., NaBF₄ AnionSalt->Metathesis Final_IL Final Ionic Liquid ([Cation]⁺Y⁻) Metathesis->Final_IL Byproduct Precipitated Salt (MX) Metathesis->Byproduct

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-butyl-2-methylimidazolium Bromide ([EBMI]Br)

This protocol details the quaternization of this compound with 1-bromobutane. It is a representative procedure that can be adapted for other primary alkyl halides.

A. Materials and Equipment

  • This compound (>98%)

  • 1-Bromobutane (>99%)

  • Acetonitrile (anhydrous) or Ethyl acetate[13][14]

  • Two-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

B. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.[15][16]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17]

  • 1-Bromobutane is a volatile and flammable alkylating agent. Avoid inhalation and contact with skin.[18]

  • Store reagents and the final product in tightly closed containers in a cool, dry place.[15]

C. Step-by-Step Procedure

  • Reaction Setup: Place this compound (e.g., 11.0 g, 0.1 mol) into a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 50 mL) to dissolve the imidazole. Using a solvent is not always necessary but can facilitate stirring and moderate the reaction, which is often exothermic.

  • Reagent Addition: Under stirring, add 1-bromobutane (e.g., 15.1 g, 0.11 mol, ~1.1 equivalents) dropwise to the flask at room temperature.

  • Reaction Conditions: Once the addition is complete, attach the reflux condenser and heat the mixture to a gentle reflux (around 70-80 °C) under a nitrogen atmosphere.[13][14]

  • Monitoring: Allow the reaction to proceed for 24-48 hours. The progress can be monitored by TLC by observing the disappearance of the starting imidazole.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate or form a viscous second layer.

    • Reduce the solvent volume using a rotary evaporator.

    • Add ethyl acetate (e.g., 3 x 50 mL) to the crude product and stir vigorously. This washing step removes unreacted starting materials. The ionic liquid, being a salt, is typically immiscible with ethyl acetate.[13]

    • Decant the ethyl acetate layer. Repeat the washing two more times.

    • Dry the resulting viscous liquid or solid product under high vacuum at 70-80 °C for several hours to remove any residual solvent and unreacted reagents.[13]

Protocol 2: Anion Exchange to Synthesize 1-Ethyl-3-butyl-2-methylimidazolium Tetrafluoroborate ([EBMI]BF₄)

This protocol describes the conversion of the bromide salt from Protocol 1 into a tetrafluoroborate salt.

A. Materials and Equipment

  • 1-Ethyl-3-butyl-2-methylimidazolium bromide ([EBMI]Br)

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone or Dichloromethane

  • Celite or a similar filter aid

  • Standard glassware for filtration and extraction

B. Step-by-Step Procedure

  • Dissolution: Dissolve the synthesized [EBMI]Br (e.g., 0.1 mol) in acetone (e.g., 100 mL) in a flask with vigorous stirring.

  • Anion Source Addition: In a separate container, dissolve a slight molar excess of sodium tetrafluoroborate (e.g., 12.1 g, 0.11 mol) in a minimal amount of acetone. It may not fully dissolve, creating a slurry.

  • Reaction: Add the NaBF₄ solution/slurry to the [EBMI]Br solution. A white precipitate of sodium bromide (NaBr) will form immediately.

  • Stirring: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete anion exchange.

  • Purification:

    • Filter the mixture through a pad of Celite to remove the precipitated NaBr. Wash the filter cake with small portions of acetone.

    • Combine the filtrates and remove the acetone using a rotary evaporator.

    • The resulting crude ionic liquid may still contain residual salts. To further purify, dissolve it in a minimal amount of dichloromethane and filter again to remove any remaining solids.[12]

    • Remove the dichloromethane under vacuum.

    • Dry the final product, a clear or pale yellow liquid, under high vacuum at 80 °C for at least 12 hours to remove all volatile residues. The completeness of the anion exchange can be verified by a qualitative test with silver nitrate (AgNO₃) solution; the absence of a precipitate indicates the removal of bromide ions.[12]

G

Characterization of Synthesized Ionic Liquids

Verifying the identity and purity of the synthesized ionic liquid is a critical step. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. For [EBMI]Br, one would expect to see characteristic shifts for the protons and carbons of the ethyl, butyl, and methyl groups, as well as the imidazole ring protons. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the added alkyl chain confirm the success of the quaternization.[11][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. The spectra of the precursor and the product can be compared to confirm the reaction. Characteristic peaks for C-H, C-N, and C=C stretching and bending modes of the imidazolium ring will be present.[1][13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing ionic liquids. It will show a prominent peak corresponding to the mass of the organic cation, [EBMI]⁺, confirming its molecular weight.

Data Presentation: Properties of Imidazolium Ionic Liquids

The properties of ionic liquids are highly dependent on the structure of both the cation and the anion. The table below summarizes representative data for common 1-ethyl-3-methylimidazolium ([EMIM]) based ILs, which serve as a useful reference for what to expect from analogous 1-ethyl-2-methyl-imidazolium systems.[19]

AnionChemical Formula of ILMolecular Weight ( g/mol )Melting Point (°C)
Chloride ([Cl]⁻)C₆H₁₁ClN₂146.6287
Ethyl Sulfate ([EtSO₄]⁻)C₈H₁₆N₂O₄S236.29< 25
Dicyanamide ([N(CN)₂]⁻)C₈H₁₁N₅177.21-
Acetate ([OAc]⁻)C₈H₁₄N₂O₂170.21-

Table adapted from BenchChem technical guide.[19]

Applications in Pharmaceutical Research and Drug Development

The tunable nature of ionic liquids derived from this compound makes them versatile tools in the pharmaceutical sciences.

  • Green Synthesis Media: Due to their low volatility and high thermal stability, these ILs are excellent alternative solvents for synthesizing APIs, often improving reaction rates and yields.[10] Imidazolium-based ILs have been successfully used in the synthesis of antiviral drugs like brivudine and stavudine.[5]

  • Enhanced Drug Solubility: A primary challenge in drug development is the poor aqueous solubility of many APIs, which limits their bioavailability.[5] Ionic liquids can act as powerful solvents or co-solvents in formulations, significantly increasing the solubility of drugs that are otherwise difficult to dissolve.[10]

  • Drug Delivery Systems: ILs can be formulated into various drug delivery systems, such as microemulsions and ionogels. The ability to tune their hydrophilicity and other properties allows for the creation of tailored delivery vehicles that can improve drug permeation and stability.[5][9]

  • Active Pharmaceutical Ingredient Ionic Liquids (API-ILs): In a more advanced application, an active drug molecule that is an acid or a base can be used as the anion or cation of the ionic liquid itself. This creates a "liquid salt" form of the drug, which can overcome issues related to polymorphism and poor solubility of the solid-state form.[5]

References

  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).
  • 1-Ethyl-2-methyl-1H-benzimidazole SDS, 5805-76-5 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET. (2010).
  • 1-Ethyl-2-methylimidazole, >98% - RoCo Global. (n.d.).
  • 1-Ethyl-1H-imidazole-2-carboxylic acid - Apollo Scientific. (2023).
  • Ferreira, A. M., et al. (2019). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Pharmaceuticals.
  • Synthesis and physical study of new ionic liquids based imidazolium salts. (n.d.).
  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. (n.d.).
  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry.
  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. (2024). PMC - NIH.
  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids. (n.d.).
  • Preparation of ionic liquids and synthesis of DHPM using ILS. (2017). Research Journal of Chemical Sciences.
  • Safety Data Sheet - Iolitec. (2018).
  • 5-Chloro-1-ethyl-2-methyl-1H-imidazole Safety Data Sheets - Echemi. (n.d.).
  • literature review of 1-Ethyl-3-methylimidazolium ionic liquids - Benchchem. (n.d.).
  • Al-Masri, O. A., et al. (2019). Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. ACS Omega.
  • 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. (n.d.). SciSpace.
  • ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - ChemicalBook. (n.d.).
  • Synthesis and toxicity studies of imidazolium-based ionic liquids. (n.d.). Scholars' Mine.
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (n.d.). Semantic Scholar.
  • Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. (n.d.). OUCI.
  • Synthesis and Characterization of Imidazolium-Based Ionenes. (2022). PMC - NIH.
  • Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. (2009). ResearchGate.
  • Pharmaceutical Applications of Ionic Liquids: A Personal Account. (2021). ResearchGate.
  • Green, O., & Long, T. E. (2009). Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies. Polymer Reviews.
  • Hussan, M. R., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. PLoS One.

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Application Notes & Protocols: The Role of 1-Ethyl-2-methyl-1H-imidazole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethyl-2-methyl-1H-imidazole (CAS No: 21202-52-8) has emerged as a highly versatile and valuable heterocyclic building block in the landscape of pharmaceutical synthesis. Its unique structural and electronic properties render it effective in multiple capacities: as a foundational scaffold for constructing complex active pharmaceutical ingredients (APIs), as a potent nucleophilic catalyst in key organic transformations, and as a precursor to advanced materials like ionic liquids used in green chemistry applications. This guide provides an in-depth exploration of its applications, supported by detailed protocols, mechanistic insights, and safety considerations to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Introduction: Unveiling the Synthetic Potential of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] this compound, a substituted derivative, offers specific advantages due to the electronic and steric influence of its ethyl and methyl groups. These substitutions enhance its utility, providing a balance of reactivity, selectivity, and physical properties that are beneficial for multi-step pharmaceutical syntheses.

This molecule's utility stems from several key features:

  • Nucleophilic Nitrogen (N-3): The lone pair of electrons on the unsubstituted nitrogen atom makes it an effective nucleophile and base.

  • Steric Hindrance: The ethyl group at the N-1 position and the methyl group at the C-2 position sterically shield parts of the molecule, which can direct reactions to specific sites and influence selectivity.

  • Aromatic Stability: The inherent stability of the aromatic imidazole ring allows it to be carried through various synthetic steps without degradation.

These characteristics enable its use as a versatile intermediate for creating substituted imidazoles with significant biological relevance.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 21202-52-8[4]
Molecular Formula C6H10N2[5]
Molar Mass 110.16 g/mol [5]
Appearance Colorless to light yellow liquid-
Boiling Point 198-200 °C-
Density 0.96 g/cm³-

Core Applications in Pharmaceutical Synthesis

The application of this compound in drug synthesis is multifaceted. It primarily serves in three distinct but interconnected roles, each leveraging its unique chemical nature.

G cluster_apps Key Pharmaceutical Applications main This compound scaffold Heterocyclic Scaffold (Building Block for APIs) main->scaffold Core Structure catalyst Nucleophilic Catalyst (Acylation, Alkylation) main->catalyst Functional Moiety precursor Precursor to Ionic Liquids (Green Solvents/Catalysts) main->precursor Quaternization Substrate

Caption: Core applications of this compound.

As a Versatile Heterocyclic Scaffold

The most direct application is its use as a starting material or intermediate for constructing more elaborate drug molecules.[4] The imidazole core is a common feature in drugs targeting a wide array of conditions, from fungal infections to cancer. By modifying the core of this compound, medicinal chemists can synthesize libraries of novel compounds for biological screening.

A notable example is its use in creating derivatives of existing drugs to enhance efficacy or reduce side effects. For instance, the alcoholic functional group in the anti-infective drug metronidazole, a nitroimidazole, is suitable for various substitution reactions to produce new derivatives with potentially improved antibacterial activities.[6] This highlights the role of the substituted imidazole scaffold in generating new chemical entities with therapeutic potential.

As a Nucleophilic Base and Catalyst

This compound functions as an effective nucleophilic base and ligand in numerous organic reactions, including alkylations, acylations, and condensations.[4] Its catalytic activity is analogous to that of 4-dimethylaminopyridine (DMAP) but with distinct properties.

Causality Behind Catalytic Action: During acylation (e.g., esterification with an acid anhydride), the N-3 atom of the imidazole attacks the electrophilic carbonyl carbon of the anhydride. This forms a highly reactive N-acylimidazolium intermediate. This intermediate is much more susceptible to nucleophilic attack by an alcohol than the original anhydride, thus dramatically accelerating the reaction rate. The steric bulk provided by the ethyl and methyl groups can also influence the substrate scope and selectivity of the reaction.

G R_OH Alcohol (R-OH) Intermediate Reactive Acyl-Imidazolium Intermediate R_OH->Intermediate Nucleophilic Attack Acyl_Source Acylating Agent (e.g., Ac₂O) Acyl_Source->Intermediate Activation Imidazole 1-Ethyl-2-methyl- 1H-imidazole (Catalyst) Imidazole->Intermediate Product Ester Product (R-OAc) Intermediate->Product Regen_Cat Regenerated Catalyst Intermediate->Regen_Cat

Caption: Catalytic cycle of acylation using this compound.

As a Precursor for Imidazolium Ionic Liquids

The quaternization of the N-3 nitrogen in this compound with an alkyl halide leads to the formation of 1,3-dialkyl-2-methylimidazolium salts. These salts are a prominent class of ionic liquids (ILs).[4] ILs are salts with melting points below 100 °C, and they are often heralded as "green solvents" due to their low vapor pressure, high thermal stability, and tunable properties.

In pharmaceutical synthesis, these ILs can serve as:

  • Reaction Media: Replacing volatile organic compounds (VOCs).

  • Catalysts: The imidazolium cation itself can act as a catalyst or support for other catalysts.

  • Extraction Solvents: For separating products from reaction mixtures.

The choice of the alkylating agent and the counter-anion (e.g., TFSI⁻, FSI⁻) allows for the fine-tuning of the resulting IL's properties, such as hydrophobicity and conductivity, to suit specific synthetic needs.[4]

Experimental Protocols

The following protocol details a representative synthesis where an imidazole derivative is constructed, illustrating its role as a core scaffold. This procedure is based on established methodologies for the derivatization of nitroimidazoles.[6]

Protocol 1: Synthesis of Benzenesulfonic acid 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl ester

This protocol describes the reaction of metronidazole (a 2-methyl-5-nitroimidazole derivative) with benzenesulfonyl chloride, where the imidazole core is the central scaffold.

Objective: To synthesize a sulfonate ester derivative of metronidazole for potential evaluation as a novel antimicrobial agent.

Materials & Equipment:

  • Metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole)

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dioxane (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve metronidazole (1.0 mmol) in 50 mL of anhydrous dioxane.

  • Addition of Base: Add triethylamine (3.0 mL) to the solution. This acts as an acid scavenger to neutralize the HCl generated during the reaction.

  • Addition of Reagent: To the stirred mixture, add benzenesulfonyl chloride (5.0 mL).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up - Neutralization: Once the reaction is complete, slowly pour the mixture into 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize excess acid and unreacted benzenesulfonyl chloride.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product.[6]

G cluster_prep Preparation cluster_react Reaction cluster_workup Work-up & Purification a Dissolve Metronidazole in Dioxane b Add Triethylamine (Base) a->b c Add Benzenesulfonyl Chloride b->c d Stir Overnight at RT c->d e Monitor by TLC d->e f Pour into NaHCO₃ Solution e->f g Extract with CH₂Cl₂ f->g h Dry & Concentrate g->h i Recrystallize Product h->i

Caption: Workflow for the synthesis of a metronidazole derivative.

Safety and Handling

As with any chemical reagent, proper handling of this compound and its derivatives is paramount for laboratory safety. The information below is a summary and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Handling and Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids.[8] Keep the container tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent in pharmaceutical synthesis, offering a powerful combination of features that make it suitable as a structural scaffold, a catalyst, and a precursor to advanced materials. Its strategic application enables the efficient construction of novel molecular architectures with significant therapeutic potential. Understanding the principles behind its reactivity, adhering to established protocols, and observing strict safety measures will allow drug development professionals to fully harness the synthetic power of this versatile imidazole derivative.

References

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. Available from: [Link]

  • Atanasova-Stamova, S., Georgieva, S., & Zlateva-Panayotova, N. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available from: [Link]

  • International Journal of Scientific Research in Science, Engineering and Technology. (2022). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • Frontiers in Oncology. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

  • Der Pharma Chemica. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available from: [Link]

  • MDPI. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Available from: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. Available from: [Link]

  • ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]

  • NIST. 1H-Imidazole, 2-ethyl-4-methyl-. NIST WebBook. Available from: [Link]

  • MDPI. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • SciSpace. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • ScienceDirect. Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Available from: [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • Chemsrc. 1-ethyl-2-methyl-5-nitro-1H-imidazole | CAS#:41147-78-8. Available from: [Link]

  • Bouling Chemical Co., Limited. 1H-Imidazole, 1-Ethyl-2-Methyl. Available from: [Link]

  • Molecules. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. Available from: [Link]

  • Molecules. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. Available from: [Link]

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Role of 1-Ethyl-2-methyl-1H-imidazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role of 1-Ethyl-2-methyl-1H-imidazole as a ligand in coordination chemistry.

Application Note: this compound in Coordination Chemistry

Abstract

This compound is a versatile N-heterocyclic ligand that has garnered significant interest in coordination chemistry. Its unique combination of electronic and steric properties makes it a valuable building block for constructing a diverse range of metal complexes. This guide provides a comprehensive overview of its role as a ligand, detailing its fundamental coordination principles, protocols for the synthesis and characterization of its metal complexes, and its applications in catalysis, materials science, and bioinorganic chemistry. The methodologies presented herein are designed to be self-validating, offering researchers a robust framework for exploring the rich coordination chemistry of this important molecule.

Introduction: The Unique Profile of this compound as a Ligand

Imidazole and its derivatives are fundamental building blocks in coordination and bioinorganic chemistry.[1][2] The imidazole ring is present in the amino acid histidine, which plays a crucial role in the active sites of numerous metalloenzymes, including hemoglobin and hemocyanin.[3] The strategic substitution on the imidazole core allows for the fine-tuning of its properties. This compound (often abbreviated as EMIM) presents a compelling case for study due to three key structural features:

  • N1-Ethyl Substitution: The ethyl group at the N1 position prevents the tautomerization that is possible in unsubstituted imidazole.[4] This modification locks the molecule into a single isomeric form, making the sp² hybridized nitrogen at the 3-position the sole and predictable coordination site. This removes ambiguity in the resulting complex's structure.

  • C2-Methyl Substitution: The methyl group at the C2 position, adjacent to the N3 donor atom, introduces moderate steric hindrance. This steric bulk can influence the coordination number and geometry of the metal center, potentially stabilizing lower coordination numbers or enforcing specific geometries that might be catalytically advantageous.

  • Electronic Properties: As an N-alkyl imidazole, it is a strong sigma (σ) donor, readily coordinating to a wide array of Lewis acidic metal centers.[4] Its electron-rich nature contributes to the stability of the resulting metal-ligand bond.

These features make this compound an excellent candidate for applications ranging from the synthesis of discrete coordination complexes and metal-organic frameworks (MOFs) to its use in catalysis and as a precursor for N-heterocyclic carbenes (NHCs).[2][5][6]

Ligand_Properties ligand N3 N3 Donor Site: Primary coordination point (sp² N). ligand->N3 N1_Ethyl N1-Ethyl Group: Prevents tautomerization, ensures unambiguous N3 coordination. C2_Methyl C2-Methyl Group: Introduces steric hindrance near the metal center. ligrant_node

Caption: Key structural features of this compound.

Synthesis of Metal Complexes: A General Protocol

The synthesis of coordination complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The protocol described below is a generalized procedure adaptable for various transition metals (e.g., Zn(II), Cu(II), Ni(II), Ru(II)). The causality behind the choice of solvent and reaction conditions is critical: polar solvents like ethanol or methanol are often used to dissolve both the ligand and many metal salts. Heating under reflux provides the necessary activation energy to overcome the ligand substitution barrier at the metal center.

Protocol 2.1: Synthesis of a Generic [M(EMIM)nCl2] Complex

Objective: To synthesize a representative metal complex of this compound. This protocol is based on established methods for similar N-alkylimidazole ligands.[4][7]

Materials:

  • This compound (EMIM)

  • Metal(II) chloride salt (e.g., ZnCl₂, CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation of Metal Salt Solution: In a 100 mL Schlenk flask, dissolve 1.0 mmol of the metal(II) chloride salt in 20 mL of anhydrous ethanol. Stir until fully dissolved. If using a hydrated salt, gentle warming may be required.

  • Preparation of Ligand Solution: In a separate beaker, dissolve the desired stoichiometric amount of this compound (e.g., 2.0 mmol for a 1:2 metal:ligand ratio) in 10 mL of anhydrous ethanol.

  • Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature. Rationale: A slow addition helps to prevent the formation of amorphous precipitates and promotes the growth of crystalline material.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 80°C for ethanol) for 2-4 hours. Rationale: Heating provides the energy to ensure complete ligand exchange and complex formation. The formation of a precipitate may be observed during this time.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to facilitate drying. Rationale: Diethyl ether is volatile and helps to remove residual ethanol and water.

  • Drying: Dry the product under vacuum for several hours to yield the final complex.

Synthesis_Workflow prep_metal 1. Prepare Metal Salt Solution (e.g., MCl₂ in EtOH) react 3. Mix Solutions & React (Stir, Reflux 2-4h) prep_metal->react prep_ligand 2. Prepare Ligand Solution (EMIM in EtOH) prep_ligand->react isolate 4. Isolate Product (Cool, Filter) react->isolate purify 5. Wash & Dry (Cold EtOH, Ether, Vacuum) isolate->purify characterize 6. Characterize Product (FT-IR, NMR, etc.) purify->characterize Applications cluster_ligand cluster_complex cluster_apps ligand 1-Ethyl-2-methyl- 1H-imidazole complex [M(EMIM)n]x+ Complexes ligand->complex Coordination catalysis Catalysis (e.g., Hydrogen Production, Cross-Coupling) complex->catalysis materials Materials Science (e.g., Corrosion Inhibition, Polymer Curing) complex->materials bioinorganic Bioinorganic Chemistry (e.g., Anticancer Agents, Enzyme Models) complex->bioinorganic

Caption: Application pathways for this compound complexes.

Conclusion

This compound is a ligand of significant utility and potential. Its fixed coordination mode, coupled with tunable steric and electronic properties, provides a reliable platform for the rational design of functional coordination compounds. From catalyzing important chemical transformations to forming the basis of new materials and potential therapeutic agents, the applications of its metal complexes are both broad and impactful. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the capabilities of this versatile molecule in their scientific endeavors.

References

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%.
  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-38.
  • National Institutes of Health. (Date N/A). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
  • Wang, S., et al. (Date N/A). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (Date N/A). Imidazole synthesis.
  • Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. ResearchGate.
  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Publishing.
  • (Author N/A). (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. PubMed Central.
  • de Toledo, I., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.
  • Lee, H. M., et al. (2005). Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. UTMB Research Experts.
  • (Author N/A). (Date N/A). Transition metal complexes of 2-(subst...). JOCPR.
  • (Author N/A). (2006). Ethyl 1-methylimidazole-2-carboxylate. ResearchGate.
  • (Author N/A). (2021). Bis-Imidazole Methane Ligated Ruthenium(II) Complexes: Synthesis, Characterization, and Catalytic Activity for Hydrogen Production from Formic Acid in Water. PubMed.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
  • (Author N/A). (Date N/A). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF.
  • PubChem. (Date N/A). 1H-Imidazole, 2-ethyl-1-methyl-.
  • (Author N/A). (Date N/A). Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. PMC.
  • NIST. (Date N/A). 1H-Imidazole, 2-ethyl-4-methyl-.
  • (Author N/A). (2016). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate.
  • ACS Publications. (Date N/A). Chemistry of the Biologically Important Imidazoles.
  • National Institutes of Health. (Date N/A). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology.
  • Chen, S.-S., & Zhang, J. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565.

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Application Notes and Protocols for the Synthesis and Evaluation of 1-Ethyl-2-methyl-1H-imidazole Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, represents a significant and costly challenge across a multitude of sectors, including energy, infrastructure, and transportation. The development of effective corrosion inhibitors is paramount to extending the lifecycle of metallic components, ensuring operational safety, and minimizing economic losses. Among the various classes of organic corrosion inhibitors, imidazole derivatives have garnered substantial interest. Their efficacy stems from the presence of nitrogen heteroatoms within the aromatic ring, which act as potent adsorption centers on metal surfaces, forming a protective barrier against corrosive media.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethyl-2-methyl-1H-imidazole as a precursor for the synthesis of advanced corrosion inhibitors. We will delve into a representative synthetic protocol, detailed methodologies for performance evaluation, and the underlying mechanistic principles of inhibition.

The Role of this compound in Corrosion Inhibition

This compound is a versatile precursor for synthesizing a class of corrosion inhibitors known as quaternary ammonium salts or imidazolium-based ionic liquids. The quaternization of the imidazole nitrogen introduces a positive charge, enhancing its interaction with negatively charged metal surfaces in corrosive environments. Furthermore, the ability to introduce various alkyl or aryl groups allows for the fine-tuning of the inhibitor's properties, such as its solubility and the density of the protective film.

The inhibition mechanism of these derivatives is primarily attributed to their adsorption on the metal surface, which can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pairs of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms, forming a coordinate bond.

The formation of a stable, adsorbed inhibitor film displaces water and corrosive ions from the metal surface, thereby stifling both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive corrosion.

Synthesis of a Representative Corrosion Inhibitor: 1-Ethyl-2-methyl-3-alkyl-1H-imidazolium Halide

This section outlines a general yet detailed protocol for the synthesis of a quaternary ammonium salt derived from this compound. The reaction involves the quaternization of the N-3 position of the imidazole ring with an alkyl halide.

Synthesis Workflow

cluster_synthesis Synthesis of 1-Ethyl-2-methyl-3-alkyl-1H-imidazolium Halide reagents Reactants: - this compound - Alkyl Halide (e.g., 1-bromododecane) - Solvent (e.g., Acetonitrile) reaction Reaction: Stirring under inert atmosphere Reflux at elevated temperature (e.g., 80°C) Monitor reaction progress via TLC reagents->reaction 1. Combine workup Work-up: Cool to room temperature Remove solvent under reduced pressure reaction->workup 2. Completion purification Purification: Wash with a non-polar solvent (e.g., ethyl acetate) Dry under vacuum workup->purification 3. Crude Product characterization Characterization: FT-IR, ¹H NMR, ¹³C NMR Elemental Analysis purification->characterization 4. Pure Product

Caption: Synthesis workflow for a this compound derived inhibitor.

Detailed Synthesis Protocol

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., 1-bromododecane) (1.1 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add the alkyl halide dropwise at room temperature.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting viscous liquid or solid is washed several times with a non-polar solvent, such as ethyl acetate, to remove any unreacted starting materials.

  • Drying: The purified product is then dried under vacuum to remove any residual solvent.

  • Characterization: The structure of the synthesized quaternary ammonium salt should be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and elemental analysis.[1]

Performance Evaluation of the Synthesized Corrosion Inhibitor

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric techniques.

Experimental Workflow for Performance Evaluation

cluster_evaluation Performance Evaluation Workflow preparation Sample Preparation: - Metal Coupons (e.g., Mild Steel) - Corrosive Medium (e.g., 1 M HCl) - Inhibitor Solutions (various concentrations) weight_loss Weight Loss Method: - Immerse coupons in blank and inhibited solutions - Measure weight loss over time preparation->weight_loss electrochemical Electrochemical Testing: - Three-electrode cell setup - Potentiodynamic Polarization (PDP) - Electrochemical Impedance Spectroscopy (EIS) preparation->electrochemical analysis Data Analysis: - Calculate Inhibition Efficiency (IE%) - Determine corrosion current (Icorr) - Analyze impedance spectra weight_loss->analysis electrochemical->analysis

Caption: Workflow for evaluating corrosion inhibitor performance.

Protocol 1: Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[2][3]

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized inhibitor

  • Abrasive paper (various grits)

  • Acetone and distilled water for cleaning

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of the synthesized inhibitor. The immersion is typically carried out for a period of several hours (e.g., 6-24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures to remove corrosion products. This often involves scrubbing with a soft brush in a solution containing an appropriate inhibitor to prevent further corrosion during cleaning.

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry thoroughly, and reweigh.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    Where:

    • W₀ is the weight loss of the coupon in the uninhibited solution (blank).

    • Wᵢ is the weight loss of the coupon in the inhibited solution.

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism.[4][5] A standard three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

A. Potentiodynamic Polarization (PDP)

This technique measures the current response of the working electrode to a controlled change in its potential.

Procedure:

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency:

    IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100

    Where:

    • Icorr₀ is the corrosion current density in the uninhibited solution.

    • Icorrᵢ is the corrosion current density in the inhibited solution.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Stabilization: As with PDP, allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct). A larger Rct value indicates a lower corrosion rate.

  • Calculation of Inhibition Efficiency:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

    Where:

    • Rct₀ is the charge transfer resistance in the uninhibited solution.

    • Rctᵢ is the charge transfer resistance in the inhibited solution.[6]

Data Presentation

Quantitative data from the performance evaluation should be summarized in clear and concise tables for easy comparison.

Table 1: Potentiodynamic Polarization Data for a Representative Imidazolium Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank-4501050-
1 x 10⁻⁵-44025076.2
5 x 10⁻⁵-43512088.6
1 x 10⁻⁴-4206593.8
5 x 10⁻⁴-4103097.1

Table 2: Electrochemical Impedance Spectroscopy Data for a Representative Imidazolium Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50150-
1 x 10⁻⁵2208077.3
5 x 10⁻⁵4806589.6
1 x 10⁻⁴9505094.7
5 x 10⁻⁴20003597.5

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of highly effective corrosion inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and performance evaluation of these compounds. By understanding the underlying principles of their inhibitory action and employing standardized testing methodologies, researchers can systematically develop and optimize novel corrosion inhibitors tailored for specific industrial applications.

References

  • Infinita Lab. Corrosion Inhibitor Testing. (2025-09-24). Available from: [Link].

  • ResearchGate. Corrosion inhibition mechanism of imidazolium based ionic liquids on low carbon steel in HCl: Synthesis, characterization, and theoretical calculations. Available from: [Link].

  • White Rose Research Online. Submolecular insights into the adsorption mechanism of imidazolium-based corrosion inhibitors: A novel quantum parameter for predicting inhibition superiority. (2025-06-12). Available from: [Link].

  • International Journal of Corrosion and Scale Inhibition. Towards Understanding the Corrosion Inhibition Mechanism of Green Imidazolium-Based Ionic Liquids for Mild Steel Protection in Acidic Environments. Available from: [Link].

  • ResearchGate. Schematic illustration of the adsorption mechanism for IMI inhibitor on P110 carbon steel surface. Available from: [Link].

  • ResearchGate. Schematic illustration of the adsorption mechanism of inhibitors on mild steel surface in 1.0 M HCl solution. Available from: [Link].

  • National Institutes of Health. Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. Available from: [Link].

  • University of Connecticut. Lab 8 – Corrosion Studies by Weight Loss. Available from: [Link].

  • MDPI. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. Available from: [Link].

  • Bureau of Reclamation. Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019-01-30). Available from: [Link].

  • PubMed. Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. (2024-09-26). Available from: [Link].

  • NACE International. The Methodology of Corrosion Inhibitor Development for CO 2 Systems. (1989-10-01). Available from: [Link].

  • National Institutes of Health. Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. (2023-07-21). Available from: [Link].

  • ResearchGate. Synthesis of an imidazoline quaternary ammonium salt and its corrosion inhibition in CO 2 corrosive systems. Available from: [Link].

  • VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available from: [Link].

  • TCR Engineering Services. Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025-06-04). Available from: [Link].

  • Chemical Science Review and Letters. Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Available from: [Link].

  • Zerust Excor. Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020-11-03). Available from: [Link].

  • MDPI. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Available from: [Link].

  • ASTM International. Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of a New Quaternary Ammonium Salt for Efficient Inhibition of Mild Steel Corrosion in 15% HCl: Experimental and Theoretical Studies. (2025-11-08). Available from: [Link].

  • ResearchGate. Measured potentiodynamic polarization curves for corrosion inhibitor model compounds …. Available from: [Link].

  • National Institutes of Health. Potentiodynamic Corrosion Testing. (2016-09-04). Available from: [Link].

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Electrochemical applications of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrochemical Applications of 1-Ethyl-2-methyl-1H-imidazole

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the electrochemical applications of this compound. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how this versatile heterocyclic compound is employed in modern electrochemistry. We will explore its role as a foundational precursor for ionic liquids, its function as a potent corrosion inhibitor, and its emerging use in advanced electrochemical sensors.

Section 1: Foundational Properties of this compound

This compound (CAS: 21202-52-8) is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The strategic placement of the ethyl group at the N1 position and the methyl group at the C2 position imparts specific physicochemical properties that are highly advantageous for electrochemical systems.

PropertyValue
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol [1]
Appearance Liquid or Solid (Melting Point dependent on purity)
Solubility Soluble in various organic solvents like dichloromethane, ether, and ethyl acetate[2][3]

Its core utility stems from the nucleophilicity of the N3 nitrogen, which makes it an excellent building block for creating a vast library of functional materials.[1]

Section 2: Application as a Precursor for Imidazolium-Based Ionic Liquids (ILs)

The most significant electrochemical application of this compound is its role as a precursor to imidazolium-based ionic liquids.[1] These ILs are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "designer solvents" and next-generation electrolytes due to their unique properties.

The Causality Behind the Application: From Precursor to High-Performance Electrolyte

The transformation from a simple imidazole derivative to a high-performance ionic liquid is achieved through a two-step process: quaternization and anion exchange.

  • Quaternization: The N3 nitrogen of this compound is alkylated, typically with a haloalkane (e.g., chloroethane, bromoethane), via a bimolecular nucleophilic substitution (Sₙ2) reaction.[4] This reaction converts the neutral imidazole into a positively charged imidazolium cation. By varying the alkylating agent, the properties of the resulting cation can be tuned.

  • Anion Exchange: The initial halide anion is often exchanged for a different anion, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻).[4] This step is critical as the anion's size, shape, and charge delocalization profoundly impact the IL's key electrochemical properties:

    • Electrochemical Stability Window (ESW): A wide ESW is crucial for high-voltage applications like modern lithium-ion batteries.[5] Imidazolium ILs are known for their broad potential windows.

    • Ionic Conductivity: The mobility of ions, which dictates conductivity, is influenced by the viscosity and the nature of ion-pairing, both heavily dependent on the anion.[6]

    • Thermal Stability: ILs exhibit negligible vapor pressure and high thermal stability, making them safer alternatives to volatile organic carbonate electrolytes used in conventional batteries.[5]

G cluster_0 Synthesis of Imidazolium Ionic Liquid Precursor This compound Quaternization Quaternization (Sₙ2 Reaction) Precursor->Quaternization AlkylHalide Alkyl Halide (R-X) AlkylHalide->Quaternization ImidazoliumHalide Imidazolium Halide Salt Quaternization->ImidazoliumHalide AnionExchange Anion Metathesis ImidazoliumHalide->AnionExchange AnionSource Anion Source (e.g., LiTFSI) AnionSource->AnionExchange FinalIL Functional Ionic Liquid (e.g., [EMIM][TFSI]) AnionExchange->FinalIL

Caption: Synthesis pathway from precursor to a functional ionic liquid.

Application Areas of Derived Ionic Liquids:
  • Energy Storage (Batteries & Supercapacitors): Imidazolium ILs are extensively researched as electrolytes for lithium-ion batteries, sodium-ion batteries, and supercapacitors.[7][8][9] Their non-flammability enhances safety, while their wide electrochemical windows allow for the use of high-voltage electrode materials.[5] In supercapacitors, they enable higher operating voltages, leading to significantly increased energy density.[8][10]

  • Electrodeposition: ILs provide an excellent medium for the electrodeposition of metals and alloys.[5] Unlike aqueous solutions, they prevent undesirable side reactions like hydrogen evolution, leading to higher quality and more uniform metallic coatings.[5][11]

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI])

This protocol details a representative synthesis of a widely used ionic liquid. Safety Precaution: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Quaternization to form 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl])

  • Reagents & Equipment:

    • This compound

    • Chloromethane (or a suitable methylating agent like dimethyl sulfate)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure: a. To a round-bottom flask, add this compound and an equimolar amount of the methylating agent dissolved in anhydrous acetonitrile. b. Stir the mixture at room temperature for 24-48 hours or under reflux conditions as dictated by the reactivity of the methylating agent. The reaction progress can be monitored by techniques like NMR. c. Upon completion, a viscous liquid or solid product, [EMIM][Cl], will form. d. Wash the crude product repeatedly with a solvent in which the product is insoluble but impurities are soluble (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials. e. Dry the product under a high vacuum to remove residual solvent.

Part B: Anion Exchange

  • Reagents & Equipment:

    • 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl]) from Part A

    • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

    • Deionized water

    • Dichloromethane

    • Separatory funnel

  • Procedure: a. Dissolve the [EMIM][Cl] in deionized water. b. In a separate container, dissolve an equimolar amount of LiTFSI in deionized water. c. Slowly add the LiTFSI solution to the [EMIM][Cl] solution while stirring. A phase separation should occur as the hydrophobic [EMIM][TFSI] is formed. d. Transfer the mixture to a separatory funnel. Extract the lower, denser ionic liquid phase with dichloromethane. e. Wash the organic phase multiple times with deionized water to remove the lithium chloride byproduct and any unreacted LiTFSI. The absence of chloride can be confirmed by adding a few drops of silver nitrate solution to the aqueous washings; no white precipitate should form. f. Remove the dichloromethane from the product using a rotary evaporator. g. Dry the final product, [EMIM][TFSI], under a high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours to remove any trace amounts of water and solvent.

Section 3: Application in Corrosion Inhibition

Substituted imidazoles are effective corrosion inhibitors for various metals, such as mild steel and copper, particularly in acidic environments.[12]

The Causality Behind the Application: A Molecular Shield

The corrosion inhibition mechanism is based on the adsorption of the this compound molecules onto the metal surface. This process is driven by several factors:

  • Heteroatom Coordination: The imidazole ring contains two nitrogen atoms with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate bond.

  • Pi-Electron System: The aromatic π-system of the imidazole ring can also interact with the metal surface.

  • Protective Barrier Formation: This adsorption creates a protective molecular film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive species (like H⁺ and Cl⁻ ions) in the electrolyte and thereby suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.

G cluster_0 Mechanism of Corrosion Inhibition Metal Metal Surface (e.g., Fe) Adsorption Adsorption Metal->Adsorption Corrosive Corrosive Medium (H⁺, Cl⁻) Corrosive->Metal Corrosion Attack Inhibitor This compound Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition Inhibition->Metal Protection

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Protocol 2: Evaluating Corrosion Inhibition Efficiency

This protocol outlines the use of standard electrochemical techniques to quantify the effectiveness of this compound as a corrosion inhibitor for mild steel in 1 M HCl.

  • Materials & Equipment:

    • Potentiostat/Galvanostat with impedance spectroscopy capabilities

    • Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

    • Working Electrode (WE): Mild steel coupon of a known surface area

    • Counter Electrode (CE): Platinum wire or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Corrosive Medium: 1 M Hydrochloric Acid (HCl)

    • Inhibitor: this compound

    • Metallographic polishing paper (up to 1200 grit), acetone, and deionized water

  • Procedure: a. Electrode Preparation: Polish the mild steel working electrode with successive grades of polishing paper, rinse with deionized water, degrease with acetone, and dry. b. Electrolyte Preparation: Prepare a blank solution of 1 M HCl. Prepare several test solutions by adding varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the 1 M HCl. c. Electrochemical Cell Setup: Assemble the three-electrode cell. Immerse the electrodes in the test solution. Allow the system to stabilize for approximately 30-60 minutes until a steady Open Circuit Potential (OCP) is reached. d. Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.
    • Apply a small amplitude AC signal (e.g., 10 mV).
    • Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).
    • Fit the resulting Nyquist plot to an equivalent circuit to determine the charge transfer resistance (Rct). e. Potentiodynamic Polarization:
    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
    • Plot the resulting data as log(current density) vs. potential (Tafel plot).
    • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
  • Data Analysis:

    • Inhibition Efficiency from Polarization (IE%): IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] * 100

    • Inhibition Efficiency from EIS (IE%): IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] * 100

    Where icorr(blank) and Rct(blank) are values from the solution without the inhibitor, and icorr(inh) and Rct(inh) are values from the solutions with the inhibitor.

Expected Data Summary
Inhibitor Conc. (ppm)icorr (µA/cm²)Ecorr (mV vs. SCE)Rct (Ω·cm²)IE% (from icorr)
0 (Blank)1050-47545-
50210-46825080.0
100125-46548088.1
20075-46085092.9
50040-452150096.2
(Note: Data are representative and for illustrative purposes.)

Section 4: Application in Electrochemical Sensors

The imidazole framework is a valuable component in the design of electrochemical sensors. While this compound itself may be used, it is more common to see its derivatives or the core imidazole moiety integrated into larger structures like molecularly imprinted polymers (MIPs) or metal-organic frameworks (MOFs) that modify an electrode surface.[13][14]

The Causality Behind the Application: Tailored Recognition

The utility of the imidazole group in sensors arises from its versatile chemical functionalities:

  • Coordination Chemistry: The nitrogen atoms can act as binding sites for specific metal ions or other analytes, enabling selective detection.

  • Polymerization: When functionalized with a polymerizable group (like a vinyl group), imidazole derivatives can be electropolymerized onto an electrode surface, creating a stable and porous film for analyte recognition.

  • Electrochemical Activity: The imidazole ring can possess inherent redox activity that changes upon binding to a target analyte, providing a measurable signal.

G cluster_0 Electrochemical Sensor Workflow BareElectrode Bare Electrode (e.g., Glassy Carbon) Modification Surface Modification BareElectrode->Modification ModifiedElectrode Modified Electrode Modification->ModifiedElectrode FunctionalMonomer Imidazole-based Functional Monomer FunctionalMonomer->Modification Binding Selective Binding ModifiedElectrode->Binding Analyte Target Analyte Analyte->Binding Signal Electrochemical Signal (Change in Current/Potential) Binding->Signal Detection Detection & Quantification Signal->Detection

Caption: General workflow for an imidazole-based electrochemical sensor.

References

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%.
  • MDPI. A Highly Selective Electrochemical Sensor Based on Molecularly Imprinted Copolymer Functionalized with Arginine for the Detection of Chloramphenicol in Honey.
  • SpringerLink. Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100.
  • MDPI. Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes.
  • Scholars' Mine. Synthesis and toxicity studies of imidazolium-based ionic liquids.
  • ResearchGate. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
  • Google Patents. ELECTROLYTE ADDITIVE FOR LITHIUM SECONDARY BATTERY, AND ELECTROLYTE FOR LITHIUM SECONDARY BATTERY AND LITHIUM SECONDARY BATTERY.
  • Oriental Journal of Chemistry. Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid.
  • ResearchGate. Ionic conductivities of 1-ethyl-2-methylpyrazolium dicyanamide.
  • ACS Publications. Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear.
  • ResearchGate. Efficiency enhancement of dye-sensitized solar cells with addition of additives (single/binary) to ionic liquid electrolyte.
  • ChemRxiv. A new generation high-performance supercapacitor engaging redox property of solvent-electrolyte (Ionic Liquid).
  • ResearchGate. Synthesis and Characterization of New Imidazolium Ionic Liquid Based Energetic Plasticizers.
  • Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8).
  • ResearchGate. New type of imidazole based salts designed specifically for lithium ion batteries.
  • ChemicalBook. ETHYL 1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE CAS#: 30148-21-1.
  • ACS Publications. Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries.
  • ResearchGate. Electrochemical Sensor for the Detection of Imidacloprid Using Novel Cu-Tetrazole MOF.
  • UPCommons. Protonated nickel 2-methylimidazole framework as an advanced electrode material for high-performance hybrid supercapacitor.
  • MDPI. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.
  • PubChem. 1H-Imidazole, 2-ethyl-1-methyl- | C6H10N2 | CID 9877351.
  • ScienceDirect. Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult.
  • RSC Publishing. A sodium ion conducting gel polymer electrolyte with counterbalance between 1-ethyl-3-methylimidazolium tetrafluoroborate and tetra ethylene glycol dimethyl ether for electrochemical applications.
  • PubChem. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540.
  • ResearchGate. Electrodeposition of Copper Metal from the 1-Ethyl-3-methylimidazolium Fluoride ([EMIM]F)-urea-H2O System Containing Cu2O.
  • RSC Publishing. Synthesis, structure and properties of imidazolium-based energetic ionic liquids.
  • ResearchGate. 2-Methyl Imidazole Electrolyte Additive Enabling Ultra-Stable Zn Anode.
  • ResearchGate. Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study.
  • ScienceDirect. Electrodeposition of high Mo content amorphous/nanocrystalline Ni–Mo alloys using 1-ethyl-3-methyl-imidazolium chloride i.
  • MDPI. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two.
  • ResearchGate. Ethyl 1-methylimidazole-2-carboxylate.
  • ResearchGate. Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and computational studies.
  • ResearchGate. Electro-organic synthesis of 2-(4,5-diphenyl-1 H -imidazol-2-yl)phenol in Aqueous medium for organic monomer based Supercapacitor electrode.
  • BDMAEE. 2-ethyl-4-methylimidazole as a corrosion inhibitor for metals in acidic environments.
  • Echemi. ethyl 1-methyl-1h-imidazole-2-carboxylate.

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Application Note: A Robust Protocol for the N-alkylation of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 1-ethyl-2-methyl-1H-imidazole. N-alkylated imidazoles, particularly imidazolium salts, are of significant interest as ionic liquids, precursors for N-heterocyclic carbenes (NHCs), and possess various biological activities.[1][2] This guide details a reliable method using sodium hydride as the base and various alkyl halides as alkylating agents. It delves into the causality behind experimental choices, offers a detailed step-by-step methodology, and provides guidance on process optimization, purification, and product characterization to ensure a self-validating and reproducible workflow for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The N-alkylation of imidazoles is a fundamental synthetic transformation that installs a third substituent onto the imidazole ring, typically resulting in the formation of a cationic imidazolium salt.[3] The starting material, this compound, is an unsymmetrical imidazole. However, since the N-1 position is already occupied by an ethyl group, alkylation will selectively occur at the N-3 position, avoiding the formation of regioisomers that can complicate reactions with N-unsubstituted imidazoles.[4][5]

The core of this protocol relies on the deprotonation of an acidic proton, followed by a nucleophilic substitution (SN2) reaction. However, this compound itself does not have an acidic N-H proton. Instead, the reaction proceeds via the formation of an N-heterocyclic carbene (NHC) intermediate. The strong base, sodium hydride (NaH), deprotonates the most acidic C-H proton at the C2 position, which is facilitated by the adjacent nitrogen atoms. This carbene then attacks the alkylating agent. For the purpose of this guide, we will focus on the more common pathway described in the literature for forming imidazolium salts from already N-substituted imidazoles, which is direct quaternization. In this case, the lone pair on the N-3 nitrogen atom acts as the nucleophile, directly attacking the electrophilic alkyl halide.

Causality of Reagent Selection:

  • Base (Sodium Hydride): Sodium hydride (NaH) is a powerful, non-nucleophilic base, making it ideal for deprotonation without competing in the subsequent alkylation step.[6][7] It is often supplied as a 60% dispersion in mineral oil, which enhances safety during handling.[8] The reaction's irreversibility is driven by the evolution of hydrogen gas, pushing the equilibrium towards the desired product.[7]

  • Solvent (Anhydrous THF or DMF): Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential.[9] NaH reacts violently with water, so anhydrous conditions are paramount to prevent quenching the base and to ensure reaction success.[8][10] THF is a good choice as it is relatively easy to remove post-reaction, while DMF can improve the solubility of the imidazole substrate and the resulting salt.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are excellent electrophiles for this reaction. Iodides are typically more reactive than bromides, which are more reactive than chlorides.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the N-alkylation of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard SupplierHighly reactive with water.[8]
Alkyl Halide (e.g., Iodomethane, Bromoethane)≥98%Standard SupplierHandle in a fume hood.
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv or equivalentStandard SupplierUse freshly distilled or from a solvent purification system.
Anhydrous Hexanes/PentanesReagent GradeStandard SupplierFor washing NaH.
Ethyl AcetateACS GradeStandard SupplierFor workup and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/APrepared in-houseFor workup.
Brine (Saturated NaCl solution)N/APrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes

  • Cannula for liquid transfers

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard glassware for workup and purification

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Oven-dry glassware p2 Weigh NaH (60% disp.) in glovebox or under N₂ p1->p2 p3 Wash NaH with anhydrous hexanes (3x) to remove mineral oil p2->p3 r1 Add anhydrous THF to NaH p3->r1 Transfer under N₂ r2 Cool to 0 °C (ice bath) r1->r2 r3 Add this compound dropwise via syringe r2->r3 r4 Stir at 0 °C for 30 min, then warm to RT r3->r4 r5 Add alkyl halide dropwise r4->r5 r6 Stir at RT or gentle heat (monitor by TLC) r5->r6 w1 Cool reaction to 0 °C r6->w1 Upon completion w2 Carefully quench with sat. NaHCO₃ w1->w2 w3 Extract with Ethyl Acetate (3x) w2->w3 w4 Wash combined organic layers with brine w3->w4 w5 Dry over Na₂SO₄, filter w4->w5 w6 Concentrate via rotary evaporation w5->w6 w7 Purify by column chromatography or recrystallization w6->w7 Characterize Product Characterize Product w7->Characterize Product

Caption: Experimental workflow for N-alkylation of this compound.

Step-by-Step Procedure

SAFETY FIRST: Sodium hydride is a water-reactive and flammable solid.[11] Alkyl halides can be toxic and volatile. This entire procedure must be conducted in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).[12] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves, must be worn.[8][13]

  • Preparation of Sodium Hydride:

    • In a glovebox or under a positive pressure of inert gas, weigh 1.2 equivalents of 60% NaH dispersion into an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a rubber septum.

    • To remove the mineral oil, add anhydrous hexanes or pentane via cannula, stir the suspension for 5 minutes, and then stop stirring. Allow the NaH to settle.

    • Carefully remove the supernatant containing the mineral oil via cannula. Repeat this washing step two more times.

    • Briefly dry the resulting grey powder under a stream of inert gas.

  • Reaction Setup:

    • Add anhydrous THF to the flask containing the washed NaH to achieve a concentration of approximately 0.5 M with respect to the imidazole substrate.

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate, dry flask, dissolve 1.0 equivalent of this compound in anhydrous THF.

    • Slowly add the imidazole solution to the stirred NaH suspension at 0 °C via syringe over 10-15 minutes. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30 minutes.

  • Alkylation:

    • Slowly add 1.1 equivalents of the alkyl halide (e.g., iodomethane, bromoethane) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature overnight. For less reactive alkyl halides, the mixture may be gently heated to 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being an ionic salt, will typically have a much lower Rf value than the starting material.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath.

    • CAUTION: Quenching unreacted NaH is highly exothermic and produces flammable hydrogen gas. Very slowly and carefully, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to quench any remaining NaH.

    • Once gas evolution ceases, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a ~10 mmol scale reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product, an imidazolium salt, is often a viscous oil or a solid.[14] Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/ether).[14][15] For some ionic liquids, washing with a non-polar solvent like diethyl ether can remove unreacted starting materials.[16]

Mechanism of Reaction

The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the N-3 nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide ion, which becomes the counter-anion for the newly formed 1-ethyl-3-alkyl-2-methylimidazolium cation.

Caption: Simplified Sₙ2 mechanism for N-alkylation of this compound.

Process Optimization and Troubleshooting

ProblemPotential CauseRecommended Solution
No or Low Conversion Inactive NaH due to moisture exposure.Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use a fresh, unopened bottle of NaH if possible.
Poor quality/wet solvent.Use freshly distilled or commercially available anhydrous solvent.[8]
Unreactive alkylating agent.Switch to a more reactive halide (I > Br > Cl). Consider gentle heating (40-50 °C) to increase the reaction rate.
Formation of Byproducts Reaction temperature too high.Run the reaction at room temperature or with minimal heating. Overheating can lead to decomposition.
Presence of impurities in starting materials.Purify starting materials before use if necessary.
Difficult Purification Product is a highly polar, viscous oil.Attempt to precipitate the product as a solid by triturating with a non-polar solvent like diethyl ether or hexanes. If that fails, column chromatography using a polar eluent system (e.g., dichloromethane/methanol gradient) may be required.[14]
Product is water-soluble.If the product imidazolium salt has high water solubility, extraction may be inefficient. In such cases, after quenching, evaporate all volatiles (THF, water) and purify the resulting solid/oil residue directly.

Characterization

The identity and purity of the final 1-ethyl-3-alkyl-2-methylimidazolium salt should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the imidazole ring protons is also expected due to the positive charge on the ring.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the imidazole ring carbons will confirm the product's formation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the mass of the 1-ethyl-3-alkyl-2-methylimidazolium cation.

  • Infrared (IR) Spectroscopy: Changes in the C-N and C-H stretching frequencies of the imidazole ring can be observed.

Conclusion

This application note provides a robust and reliable protocol for the N-alkylation of this compound. By carefully selecting reagents, maintaining anhydrous conditions, and following the detailed procedural steps, researchers can efficiently synthesize a variety of 1,2,3-trisubstituted imidazolium salts. The provided guidelines for optimization, troubleshooting, and characterization serve to create a self-validating workflow, ensuring high-quality results for applications in materials science, catalysis, and pharmaceutical development.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. BenchChem.
  • ResearchGate. (2025). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate.
  • Ma, Z., Yu, J., & Dai, S. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PubMed Central (PMC).
  • König, A., et al. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. Publisher's website.
  • Nockemann, P., et al. (n.d.). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu.
  • Google Patents. (n.d.). Method for the production of purified 1,3-substituted imidazolium salts. Google Patents.
  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. University of California.
  • ResearchGate. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate.
  • New Jersey Department of Health. (2001). SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov.
  • Katritzky, A. R., & Akutagawa, K. (1995). REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. HETEROCYCLES, 41(2), 215.
  • Google Patents. (n.d.). Process for preparing 1-alkylimidazoles. Google Patents.
  • Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry.
  • Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews.
  • ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. ResearchGate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium hydride. Fisher Scientific.
  • University Safety Document. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. University source.
  • Yoshida, Y., et al. (2004). 1-Ethyl-3-methylimidazolium Based Ionic Liquids Containing Cyano Groups: Synthesis, Characterization, and Crystal Structure. Inorganic Chemistry, 43(4), 1458-1462.
  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.
  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Publisher's website.
  • BenchChem. (2025). A Comparative Analysis of Sodium Imidazole and Sodium Hydride in Deprotonation Reactions. BenchChem.
  • Bellina, F., & Cauteruccio, S. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central (PMC).
  • Yoshida, Y., et al. (2004). 1-ethyl-3-methylimidazolium based ionic liquids containing cyano groups: synthesis, characterization, and crystal structure. PubMed.
  • Wikipedia. (n.d.). Sodium hydride. Wikipedia.
  • Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14, 1099-1102.
  • Asadollahy, M., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.
  • ResearchGate. (2014). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. ResearchGate.
  • Cazin, C. S. J. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed.
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  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • BenchChem. (2025). The Genesis of Vinylimidazolium Salts: A Comprehensive Technical Guide. BenchChem.

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Application Notes & Protocols: Leveraging 1-Ethyl-2-methyl-1H-imidazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant antifungal agents like miconazole, clotrimazole, and ketoconazole.[1][2] These drugs have been instrumental in combating a wide range of fungal infections. Their primary mechanism of action involves the targeted inhibition of lanosterol 14α-demethylase, a critical cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an indispensable component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth arrest and death.

This guide focuses on the strategic use of 1-Ethyl-2-methyl-1H-imidazole as a versatile precursor for the synthesis of new-generation antifungal agents. The presence of the ethyl group at the N-1 position and the methyl group at the C-2 position offers a unique starting point for creating structural diversity, potentially leading to compounds with improved efficacy, broader spectrum of activity, and reduced susceptibility to existing resistance mechanisms. We will delve into the rationale behind synthetic strategies, provide a detailed experimental protocol for the synthesis of a representative antifungal candidate, and present relevant biological activity data.

Core Synthetic Strategy: N-Alkylation and Quaternization

A cornerstone in the synthesis of imidazole-based antifungals is the functionalization of the imidazole ring, particularly through N-alkylation. The nucleophilic nitrogen at the N-3 position of this compound is readily alkylated with various electrophiles, most commonly substituted benzyl halides. This reaction introduces a key structural motif found in many potent antifungal drugs.

The rationale for this approach is grounded in the established structure-activity relationships (SAR) of azole antifungals. The N-benzyl group, often with specific halogen substitutions on the phenyl ring, plays a crucial role in binding to the active site of lanosterol 14α-demethylase. By systematically varying the substituents on the benzyl ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its antifungal potency. Furthermore, quaternization of the imidazole nitrogen can lead to the formation of imidazolium salts, a class of compounds that has demonstrated significant antimicrobial and antifungal activities.

Experimental Protocol: Synthesis of a 1-Ethyl-2-methyl-3-(4-chlorobenzyl)-1H-imidazol-3-ium Chloride

This protocol details the synthesis of a representative antifungal candidate, a quaternized N-benzyl derivative of this compound. The choice of a 4-chlorobenzyl group is based on the frequent presence of chloro-substituted aromatic rings in established antifungal agents.

Materials and Reagents:
  • This compound (≥98%)

  • 4-Chlorobenzyl chloride (≥98%)

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.10 g, 10 mmol) in 30 mL of anhydrous acetonitrile. The use of an anhydrous solvent is critical to prevent unwanted side reactions.

  • Addition of Alkylating Agent: To the stirred solution, add 4-chlorobenzyl chloride (1.61 g, 10 mmol) dropwise at room temperature under an inert atmosphere. An inert atmosphere helps to prevent the oxidation of reactants and intermediates.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the progression of the reaction.

  • Product Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The product, being an ionic salt, may precipitate out of the solution upon cooling. If precipitation is not observed, slowly add anhydrous diethyl ether to the reaction mixture with stirring to induce precipitation of the crude product.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with two portions of cold anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and non-polar impurities.

  • Drying and Characterization: Dry the purified white solid under vacuum to obtain the final product, 1-Ethyl-2-methyl-3-(4-chlorobenzyl)-1H-imidazol-3-ium chloride. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the synthetic pathway described in the protocol.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 This compound Process N-Alkylation (Quaternization) Anhydrous Acetonitrile Reflux Reactant1->Process Reactant2 4-Chlorobenzyl chloride Reactant2->Process Product 1-Ethyl-2-methyl-3-(4-chlorobenzyl)-1H-imidazol-3-ium chloride Process->Product

Sources

Application Notes & Protocols: 1-Ethyl-2-methyl-1H-imidazole in Catalytic Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1-Ethyl-2-methyl-1H-imidazole as a Polymerization Catalyst

This compound is a substituted imidazole that has garnered significant attention as a highly efficient and versatile catalyst in polymer chemistry. Its unique structure, featuring an ethyl group on one nitrogen and a methyl group on a carbon of the imidazole ring, imparts a balance of steric and electronic properties that make it an exceptional catalyst for various polymerization reactions. This compound functions as a potent nucleophilic base and is instrumental in processes such as the curing of epoxy resins and the synthesis of polyurethanes and polyureas.[1]

Unlike more traditional catalysts, this compound and related imidazoles offer formulators the ability to control latency, allowing for single-package systems with pot lives ranging from hours to months, followed by rapid curing once activation temperatures are reached.[2] The resulting polymers often exhibit superior thermal stability, high chemical resistance, and excellent mechanical performance.[1][2]

This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for utilizing this compound as a catalyst, with a primary focus on epoxy resin curing and polyurethane synthesis. The information presented herein is designed to equip researchers and professionals with the foundational knowledge and practical steps required to leverage this catalyst in their development workflows.

Section 1: Catalysis in Epoxy Resin Curing

The primary application of this compound in polymer chemistry is as a curing accelerator for epoxy resins.[1] Its high catalytic activity leads to the formation of highly cross-linked, durable thermoset networks.[2][3]

Mechanistic Insights: Anionic Homopolymerization

Substituted imidazoles like this compound act as Lewis Base catalysts, initiating the anionic homopolymerization of epoxy resins.[2] The mechanism is a multi-step process that underscores the catalyst's efficiency.

  • Causality of Catalysis: The process begins with the nucleophilic tertiary amine nitrogen of the imidazole ring attacking one of the electrophilic methylene carbons of the epoxide ring. This attack forces the epoxide ring to open, forming a zwitterionic adduct. This initiation step is crucial as it creates the active species for polymerization. It has been suggested that this adduct is the true catalytic species, rather than the imidazole molecule itself.[3][4]

  • Propagation: The negatively charged oxygen (alkoxide) of the newly formed adduct is a potent nucleophile. It proceeds to attack another epoxide monomer, propagating the polymerization in a chain-growth fashion. This chain reaction continues, rapidly building a three-dimensional polymer network.

  • Crosslinking and Network Formation: In some cases, the imidazole molecule can act as a crosslinking agent itself by reacting with multiple epoxy groups, further enhancing the network density and the final properties of the cured resin.[3] This process leads to polymers with high heat deflection temperatures and robust chemical resistance.[2][3]

Caption: Proposed mechanism for epoxy curing catalyzed by imidazole.

Protocol: Curing of a DGEBA-based Epoxy Resin

This protocol details a general procedure for curing a standard liquid epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), using this compound.

Self-Validation: The protocol's trustworthiness is established by monitoring the curing process through thermal analysis (DSC) to confirm the exotherm and determine the glass transition temperature (Tg) of the final product, which validates the completion of the crosslinking reaction.

Materials:

  • Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • This compound (catalyst)

  • Acetone or other suitable solvent (for cleanup)

  • Aluminum weighing dishes or silicone molds

Equipment:

  • Analytical balance

  • Mechanical stirrer or magnetic stir plate with stir bar

  • Vacuum oven or desiccator with vacuum pump

  • Programmable curing oven

  • Differential Scanning Calorimeter (DSC) for analysis

Experimental Workflow:

Caption: General experimental workflow for epoxy resin curing.

Procedure:

  • Preparation: Pre-heat the curing oven to the desired initial temperature (e.g., 80°C). Ensure all glassware and molds are clean and dry.

  • Formulation: In a disposable beaker, accurately weigh 100 parts of the DGEBA epoxy resin.

  • Catalyst Addition: Add the desired amount of this compound catalyst. A typical starting concentration is 1 to 5 parts per hundred parts of resin (phr). The concentration directly impacts gel time and cure rate; lower concentrations provide longer pot life but require higher cure temperatures or longer times.

  • Mixing: Mix the components thoroughly at room temperature for 10-15 minutes using a mechanical stirrer until the catalyst is fully dissolved and the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides (typically 10-15 minutes). This step is critical to prevent voids in the final cured product.

  • Curing: Pour the degassed mixture into the desired mold. Place the mold in the pre-heated oven and cure according to a defined schedule. A typical two-stage cure schedule ensures optimal crosslinking: an initial cure at a lower temperature (e.g., 2 hours at 80°C) followed by a post-cure at a higher temperature (e.g., 2 hours at 150°C).

  • Cooling: After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature to prevent internal stresses.

  • Characterization: Once cooled, the cured polymer can be demolded and characterized for its physical and thermal properties.

Data & Expected Outcomes

The concentration of the catalyst and the curing schedule significantly influence the properties of the final polymer network.

Catalyst Conc. (phr)Cure ScheduleTypical Tg (°C)Hardness (Shore D)Appearance
22h @ 100°C + 2h @ 150°C140 - 15585 - 90Clear, Amber
42h @ 80°C + 2h @ 150°C150 - 16588 - 92Clear, Amber
51h @ 80°C + 2h @ 160°C160 - 17590 - 93Clear, Dark Amber

Section 2: Catalysis in Polyurethane Synthesis

This compound also serves as an effective catalyst for the reaction between an isocyanate and a polyol to form polyurethanes.[1][5] It offers an alternative to traditional tertiary amine or organotin catalysts, with potential advantages in reactivity control and reduced toxicity.

Mechanistic Insights: The Urethane Linkage

The formation of the urethane linkage is accelerated by the imidazole catalyst through a proposed dual-activation mechanism.

  • Nucleophilic Activation: The lone pair of electrons on the N-3 nitrogen of the imidazole ring can attack the electrophilic carbon of the isocyanate group (-NCO). This forms a highly reactive, unstable intermediate, which makes the isocyanate more susceptible to attack by the polyol's hydroxyl group.

  • Basic Activation: Concurrently, the same nitrogen atom can act as a base, abstracting a proton from the polyol's hydroxyl group (-OH). This increases the nucleophilicity of the hydroxyl oxygen, making it more reactive towards the isocyanate.

  • Catalyst Regeneration: After the urethane linkage is formed, the catalyst is regenerated and can participate in further reactions. This catalytic cycle allows for a small amount of imidazole to produce a large quantity of polymer.

Caption: Proposed mechanism for polyurethane synthesis catalyzed by imidazole.

Protocol: Synthesis of a Polyurethane Elastomer

This protocol describes the synthesis of a simple polyurethane elastomer using a two-step, or "pre-polymer," method. This approach is often chosen to control the reaction exotherm and ensure better mixing of components with different viscosities.

Self-Validation: The protocol is validated by monitoring the disappearance of the characteristic NCO peak (around 2270 cm⁻¹) in the FTIR spectrum of the reaction mixture, confirming the complete reaction of the isocyanate. The final elastomer's mechanical properties (e.g., tensile strength) also serve as validation of successful polymerization.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 1000)

  • Diisocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (e.g., 1,4-Butanediol)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., Toluene or DMF), if needed

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle

  • Vacuum pump

  • FTIR Spectrometer for reaction monitoring

Procedure:

  • Polyol Drying: The polyol must be thoroughly dried under vacuum at an elevated temperature (e.g., 100°C for 4 hours) to remove any residual water, which would otherwise react with the isocyanate.

  • Pre-polymer Synthesis:

    • Charge the dried polyol into the reaction flask under a nitrogen atmosphere.

    • Heat the polyol to the reaction temperature (e.g., 60-70°C).

    • Slowly add the diisocyanate to the stirred polyol. A typical NCO:OH molar ratio for the pre-polymer step is 2:1.

    • Allow the reaction to proceed for 1-2 hours. The reaction progress can be monitored by titration or FTIR to confirm the target NCO content.

  • Chain Extension:

    • Cool the pre-polymer to around 50-60°C.

    • In a separate vessel, prepare a mixture of the chain extender and the this compound catalyst. The amount of chain extender is calculated to bring the final NCO:OH ratio to near 1.0. Catalyst concentration is typically 0.1-0.5% of the total weight.

    • Add the chain extender/catalyst mixture to the stirring pre-polymer. Mix vigorously for 1-2 minutes until a significant viscosity increase is observed (cream time).

  • Casting and Curing:

    • Quickly pour the reacting mixture into a pre-heated mold.

    • Cure the cast elastomer in an oven (e.g., 100°C for 12-24 hours).

  • Post-Cure and Characterization:

    • After curing, demold the elastomer and allow it to condition at room temperature for several days before testing its mechanical properties (tensile strength, elongation, hardness).

Formulation Variables & Expected Outcomes

The properties of the final polyurethane are highly dependent on the formulation.

VariableEffect on Properties
NCO:OH Ratio A ratio slightly above 1.0 (e.g., 1.05) can increase crosslinking and hardness. A ratio below 1.0 results in a softer, thermoplastic material.
Catalyst Conc. Higher concentration significantly reduces gel time and may increase the reaction exotherm. It must be carefully controlled to ensure adequate working time.
Chain Extender Short-chain diols like 1,4-Butanediol create hard segments, increasing the elastomer's modulus and hardness.
Polyol MW Higher molecular weight polyols lead to longer soft segments, resulting in a more flexible and softer elastomer.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Cure (Epoxy) Insufficient catalyst concentration; Cure temperature too low or time too short; Impurities in resin.Increase catalyst amount; Optimize cure schedule (higher temp/longer time); Use high-purity resin.
Gel Time Too Fast Catalyst concentration is too high; Ambient temperature is too high.Reduce catalyst concentration; Work in a temperature-controlled environment.
Bubbles/Voids in Cured Part Inadequate degassing; Moisture contamination (especially in PU).Degas mixture thoroughly under vacuum; Ensure all reagents and equipment are dry for PU synthesis.
Brittle Polyurethane High NCO:OH ratio; Incorrect chain extender.Adjust stoichiometry to be closer to 1.0; Re-evaluate formulation components.

References

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%.
  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science.
  • Ricciardi, F., Romanchick, W. A., & Joullié, M. M. (1982). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science.
  • Google Patents.
  • Google Patents. US5539007A - Catalyst compositions for making polyurethane based on imidazoles and boron compounds.
  • ResearchGate.
  • Using 2-methylimidazole to control the reactivity of epoxy resin mixtures. (2025).
  • Evonik. Imidazole Curing Agents for Epoxy Resins.
  • Investigating the catalytic effect of 2-isopropylimidazole on polyurethane synthesis. (2025).
  • 2-propylimidazole as a co-catalyst in specific polyurethane elastomer syntheses. (2025).

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Application Note: High-Throughput Screening of 1-Ethyl-2-methyl-1H-imidazole Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring is a crucial component of essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological systems.[2] Consequently, derivatives of imidazole have been extensively investigated and developed as therapeutic agents, demonstrating activities ranging from antimicrobial and antifungal to anticancer, anti-inflammatory, and antiviral.[3][4] The unique electronic and structural properties of the imidazole ring allow it to interact with a variety of biological targets, making it a "privileged scaffold" in drug discovery.[5]

This application note focuses on a specific subclass: 1-Ethyl-2-methyl-1H-imidazole derivatives. The strategic placement of an ethyl group at the 1-position and a methyl group at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets. To efficiently explore the therapeutic potential of a library of such derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid and automated testing of thousands of compounds, accelerating the identification of promising "hit" compounds for further development.[6]

This guide provides detailed protocols for a tiered HTS cascade designed to identify and characterize the biological activities of this compound derivatives, with a focus on antimicrobial, anticancer, and anti-inflammatory applications.

High-Throughput Screening (HTS) Workflow

A well-designed HTS campaign follows a logical progression from primary screening to more detailed secondary and confirmatory assays. This tiered approach is crucial for minimizing false positives and negatives and for efficiently allocating resources.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Optimization Primary_Antimicrobial Antimicrobial Screening (Broth Microdilution) Dose_Response Dose-Response (IC50/EC50) Primary_Antimicrobial->Dose_Response Initial Hits Primary_Anticancer Anticancer Screening (MTT Assay) Primary_Anticancer->Dose_Response Primary_Enzyme Enzyme Inhibition Screening (Kinase HTRF Assay) Primary_Enzyme->Dose_Response Cytotoxicity Counter-Screen: Cytotoxicity Profiling Dose_Response->Cytotoxicity Confirmed Hits Selectivity Selectivity Profiling Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Selectivity->SAR Mechanism Mechanism of Action (MOA) Studies SAR->Mechanism Compound_Library This compound Derivative Library Compound_Library->Primary_Antimicrobial Test Compounds Compound_Library->Primary_Anticancer Compound_Library->Primary_Enzyme

Caption: A tiered high-throughput screening workflow for the identification of bioactive this compound derivatives.

Section 1: Antimicrobial Activity Screening

Given the well-documented antimicrobial properties of imidazole derivatives, a primary screen for antibacterial activity is a logical starting point. The broth microdilution method is a robust and scalable assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]

Protocol 1: High-Throughput Antibacterial Screening using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for HTS formats.[8]

1. Materials and Reagents:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are recommended as representative Gram-positive and Gram-negative bacteria. Cultures should be grown to the logarithmic phase.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compound Plates: 384-well plates containing serial dilutions of the this compound derivatives in DMSO.

  • Assay Plates: Sterile, 384-well clear, flat-bottom microtiter plates.

  • Positive Control: Gentamicin or another broad-spectrum antibiotic.

  • Negative Control: DMSO (vehicle).

2. Preparation of Bacterial Inoculum:

  • From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

3. Assay Procedure:

  • Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of the compound dilutions from the compound plates to the corresponding wells of the assay plates.

  • Add 50 µL of the prepared bacterial inoculum to each well of the assay plates.

  • The final concentration of DMSO should not exceed 0.5% to avoid affecting bacterial growth.

  • Seal the plates and incubate at 37°C for 18-24 hours.[10]

4. Data Acquisition and Analysis:

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the negative control).

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (ODcompound - ODsterile_medium) / (ODDMSO_control - ODsterile_medium))

  • Hits are typically defined as compounds showing ≥90% inhibition at a specific screening concentration.

Table 1: Example Data Layout for Antimicrobial HTS

WellContentOD600% Inhibition
A1Compound 1 (100 µM)0.0598%
B1Compound 2 (100 µM)0.855%
............
P23Gentamicin (Positive Ctrl)0.04100%
P24DMSO (Negative Ctrl)0.880%

Section 2: Anticancer and Cytotoxicity Screening

Many imidazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the disruption of microtubule dynamics and inhibition of protein kinases.[5][10] A cell-based viability assay, such as the MTT assay, is a common primary screen to identify compounds with cytotoxic effects against cancer cell lines.[11]

Protocol 2: High-Throughput Cytotoxicity Screening using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of their viability.[12]

1. Materials and Reagents:

  • Cell Line: A human cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer) is suitable for initial screening. Cells should be maintained in appropriate culture medium (e.g., DMEM with 10% FBS).[13]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Compound Plates: As described in Protocol 1.

  • Assay Plates: Sterile, 384-well clear, flat-bottom cell culture plates.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Negative Control: DMSO (vehicle).

2. Assay Procedure:

  • Seed the assay plates with cells at an optimized density (e.g., 2,000-5,000 cells per well) in 50 µL of culture medium and incubate for 24 hours to allow for cell attachment.[15]

  • Transfer compounds from the compound plates to the assay plates using an automated liquid handler.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plates at room temperature in the dark for at least 2 hours, with occasional shaking.[12]

3. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each compound concentration: % Viability = 100 * (Abscompound - Absblank) / (AbsDMSO_control - Absblank)

  • Hits are compounds that cause a significant reduction in cell viability (e.g., >50%) at the screening concentration. These hits should be further evaluated in dose-response studies to determine their IC₅₀ values.

Section 3: Enzyme Inhibition Screening

The imidazole scaffold is a known inhibitor of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and prominent drug targets.[4] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for HTS of kinase inhibitors.[2]

Protocol 3: High-Throughput Kinase Inhibition Screening using an HTRF Assay

This protocol describes a general HTRF assay for identifying inhibitors of a specific protein kinase (e.g., a tyrosine kinase).[6][16]

1. Materials and Reagents:

  • Enzyme: Purified recombinant protein kinase (e.g., EGFR, p38 MAPK).

  • Substrate: A biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine triphosphate.

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-phospho-specific antibody.

    • Streptavidin-XL665 (acceptor fluorophore).

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor).

  • Compound Plates: As described previously.

  • Assay Plates: 384-well, low-volume, white or black microtiter plates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

2. Assay Procedure:

  • Dispense the kinase, substrate, and test compound into the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP. The total reaction volume is typically 10-20 µL.[6]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents pre-mixed in a buffer containing EDTA.[2]

  • Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (HTRFratio_compound - HTRFratio_min) / (HTRFratio_max - HTRFratio_min))

  • Hits are compounds that show significant inhibition of the HTRF signal.

Section 4: Elucidating Mechanisms of Action

Once hits are identified and confirmed, understanding their mechanism of action is crucial. Based on the known biological activities of imidazole derivatives, several signaling pathways are of particular interest.

Anticancer Mechanism: Microtubule Disruption

Some anticancer drugs exert their effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization, which is essential for cell division.[17] This leads to mitotic arrest and ultimately apoptosis.[18]

Microtubule_Disruption cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Imidazole This compound Derivative Imidazole->Microtubule Inhibits Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Putative mechanism of action for anticancer imidazole derivatives via disruption of microtubule dynamics.

Anti-inflammatory Mechanism: Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and stress.[19] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.[20]

p38_MAPK_Pathway cluster_0 Upstream Activation cluster_1 Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, MEKKs) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Imidazole This compound Derivative Imidazole->p38 Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription_Factors->Cytokine_Production

Caption: Inhibition of the p38 MAPK signaling pathway by imidazole derivatives as a potential anti-inflammatory mechanism.

Anti-inflammatory Mechanism: Inhibition of the COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[21]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Imidazole This compound Derivative Imidazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazole derivatives, leading to a reduction in prostaglandin synthesis and inflammation.

Conclusion and Future Directions

The application of high-throughput screening to libraries of this compound derivatives offers a powerful approach to uncovering novel therapeutic agents. The protocols outlined in this note provide a robust framework for the primary screening and initial characterization of these compounds for antimicrobial, anticancer, and anti-inflammatory activities. Positive "hits" from these screens will require further investigation, including dose-response analysis, selectivity profiling against a panel of related targets, and in-depth mechanism of action studies to validate their therapeutic potential. The versatility of the imidazole scaffold suggests that these screening efforts could lead to the discovery of promising lead compounds for the development of new medicines.

References

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. (n.d.). Schematic diagram of pathways influencing COX/COX-2 expression in the pathomechanism of cognitive abnormalities/AD. Retrieved January 20, 2026, from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 20, 2026, from [Link]

  • Gascoigne, K. E., & Taylor, S. S. (2009). Targeting Microtubules by Natural Agents for Cancer Therapy. The AAPS journal, 11(3), 512–523. [Link]

  • Weiskirchen, S., Schröder, S. K., Buhl, E. M., & Weiskirchen, R. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(7), 1771. [Link]

  • Hancock Lab. (n.d.). MIC (Broth Microdilution) Testing. Retrieved January 20, 2026, from [Link]

  • American Society for Microbiology. (n.d.). Browse By Protocol. Retrieved January 20, 2026, from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved January 20, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]

  • Vane, J. R. (1994). Towards a better aspirin. Nature, 367(6460), 215–216. [Link]

  • He, L., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1549-1562. [Link]

  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and cellular biology, 41(4), e00620-20. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 20, 2026, from [Link]

  • Liang, W., & Zhang, Q. (2019). Guidelines for HTRF technology in EGFR kinase assay. Journal of cellular and molecular medicine, 23(11), 7218–7224. [Link]

  • Moawad, M. H., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Schematic of p38 pathway signaling. Retrieved January 20, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 20, 2026, from [Link]

  • White, M. K., et al. (2023). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. Cancers, 15(13), 3379. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Proteopedia. (2024, January 21). Cyclooxygenase. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. M43-A. [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved January 20, 2026, from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]

  • ResearchGate. (n.d.). Structure of COX-2. Retrieved January 20, 2026, from [Link]

  • PNAS. (n.d.). About PNAS. Retrieved January 20, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute this synthesis with high efficiency and purity.

Introduction to this compound Synthesis

This compound is a versatile heterocyclic intermediate with applications in the synthesis of pharmaceuticals, ionic liquids, and corrosion inhibitors.[1] While several synthetic routes to substituted imidazoles exist, a common and effective method for preparing this compound involves the N-alkylation of 2-methylimidazole with an ethylating agent. This guide will focus on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide

Low yields and impure products are common frustrations in organic synthesis. This section provides a systematic approach to identifying and resolving issues you may encounter during the synthesis of this compound.

Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive Starting Materials: 2-methylimidazole may be old or oxidized. The ethylating agent (e.g., ethyl iodide, diethyl sulfate) may have degraded. 2. Inappropriate Base: The base used may not be strong enough to deprotonate 2-methylimidazole effectively. 3. Incorrect Reaction Temperature: The reaction may be too cold, leading to slow reaction kinetics, or too hot, causing decomposition of reactants or products. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Verify Reagent Quality: Use freshly opened or purified 2-methylimidazole. Ensure the ethylating agent is of high purity. 2. Select a Suitable Base: Use a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate solvent like DMF or DMSO.[2] 3. Optimize Temperature: Monitor the reaction temperature closely. A stepwise increase in temperature can be beneficial. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3][4] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
Formation of Multiple Products (Poor Selectivity) 1. Over-alkylation: The product, this compound, can be further alkylated to form a quaternary imidazolium salt. 2. Side Reactions: The ethylating agent can react with the solvent or other species in the reaction mixture. 3. Isomeric Products: Although less common for this specific synthesis, other imidazole syntheses can lead to isomeric products.1. Control Stoichiometry: Use a slight excess of 2-methylimidazole relative to the ethylating agent to minimize over-alkylation. Add the ethylating agent dropwise to the reaction mixture. 2. Choose an Inert Solvent: Use a solvent that is unreactive under the reaction conditions. 3. Purification: Utilize column chromatography to separate the desired product from isomers and other byproducts.
Dark-colored Reaction Mixture 1. Decomposition: Reactants, products, or solvent may be decomposing at the reaction temperature. 2. Polymerization: Some imidazole precursors are known to undergo polymerization, especially at high temperatures.[5]1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Isolation/Purification 1. Product is an Oil: this compound is often an oil, which can be challenging to handle. 2. Emulsion Formation during Workup: The product and byproducts can form stable emulsions with aqueous and organic layers. 3. Co-elution during Chromatography: Impurities may have similar polarity to the product, making separation by column chromatography difficult.1. Distillation: Purify the product by vacuum distillation. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for obtaining a high yield of this compound?

A common and effective method is the N-alkylation of 2-methylimidazole. This typically involves deprotonating 2-methylimidazole with a suitable base, followed by reaction with an ethylating agent. The choice of base and solvent is crucial for achieving a high yield.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-MeIm 2-Methylimidazole Deprotonation Deprotonation 2-MeIm->Deprotonation Base Base (e.g., NaH, KOH) Base->Deprotonation Et-X Ethylating Agent (e.g., EtI, Et2SO4) Alkylation N-Alkylation Et-X->Alkylation Deprotonation->Alkylation Quench Quenching Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Q2: Which base and solvent combination is optimal for the N-alkylation of 2-methylimidazole?

For high yields, a strong base is necessary to fully deprotonate the imidazole ring. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a highly effective combination. Alternatively, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can also be used. The choice may depend on the scale of the reaction and available resources.

Q3: My TLC shows a new spot with a much lower Rf value than my product. What could it be?

A spot with a significantly lower Rf value is likely a more polar compound. In this synthesis, a common polar byproduct is the quaternized imidazolium salt, formed by the over-alkylation of the desired product. This occurs when a second ethyl group attaches to the other nitrogen atom of the imidazole ring, resulting in a positively charged species. To minimize this, use a slight excess of 2-methylimidazole and add the ethylating agent slowly.

Side_Reaction Product This compound Side_Product 1,3-Diethyl-2-methylimidazolium Salt Product->Side_Product + Et-X Et-X Ethylating Agent

Sources

Technical Support Center: Purification of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who handle this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a problem-and-solution format.

Issue 1: My final product purity is low after distillation.

Question: I performed a simple distillation, but my post-distillation analysis (GC/MS, NMR) shows significant impurities. What went wrong?

Answer: This is a common issue that typically points to two main causes: co-distillation with close-boiling impurities or thermal degradation.

  • Causality—Close-Boiling Impurities: Your crude product likely contains substances with boiling points very near that of this compound. The most common culprits are unreacted starting materials or isomeric byproducts. For instance, unreacted 2-methylimidazole or regioisomers formed during synthesis can be difficult to separate by simple distillation.

  • Causality—Thermal Decomposition: Although relatively stable, prolonged heating of imidazole derivatives at atmospheric pressure can lead to decomposition or polymerization, generating new impurities in the distillation pot which can then co-distill.

Solutions & Protocol:

  • Switch to Fractional Vacuum Distillation: This is the most robust solution. Applying a vacuum lowers the boiling point, preventing thermal degradation. The use of a fractionating column (e.g., Vigreux or packed column) increases the theoretical plates, allowing for the separation of compounds with closer boiling points.

    G cluster_0 Fractional Vacuum Distillation Workflow A Crude Product (Liquid) B Dry with Anhydrous Na2SO4 or MgSO4 C Set up Fractional Distillation Apparatus D Apply Vacuum (e.g., 0.5 - 10 mmHg) E Heat Gradually F Discard Foreshot (Low-boiling impurities) G Collect Main Fraction at Stable Temperature H Monitor Purity (GC, TLC)

    Caption: Workflow for fractional vacuum distillation.

  • Perform an Acid-Base Wash Pre-Distillation: To remove unreacted 2-methylimidazole, you can exploit its basicity.

    Protocol: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic starting material will preferentially partition into the acidic aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Proceed with distillation on the now-enriched product.

Issue 2: My compound streaks badly on silica gel TLC/column chromatography.

Question: I'm trying to use flash chromatography for purification, but the spot on the TLC plate is a long streak, and the separation on the column is poor. Why is this happening?

Answer: This is a classic sign of a basic compound interacting too strongly with the acidic surface of silica gel. The nitrogen atoms in the imidazole ring are basic and can form strong, sometimes irreversible, interactions with the acidic silanol (Si-OH) groups on the silica surface. This leads to poor elution, band broadening (streaking), and low recovery.

Solution:

The key is to neutralize the acidic sites on the silica gel by modifying your mobile phase.

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your eluent system. A typical starting concentration is 0.5-1% (v/v) . This base will preferentially bind to the acidic sites on the silica, allowing your basic imidazole compound to elute cleanly and symmetrically.[1]

    Protocol: Modified Flash Column Chromatography

    • Select a primary eluent system based on TLC (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[1]

    • Prepare your mobile phase by adding 1% triethylamine. For example, for a 100 mL solution of 50% EtOAc/Hexane, you would use 50 mL EtOAc, 49 mL Hexane, and 1 mL TEA.

    • Equilibrate your silica gel column with this modified mobile phase before loading your sample.

    • Run the chromatography as usual. You should observe significantly improved peak shape and separation.

    // Nodes Start [label="Compound Streaking\non Silica?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddBase [label="Add 1% Triethylamine\nto Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoStreak [label="Proceed with\nChromatography", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; CheckPolarity [label="Is Eluent Polarity\nCorrect?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeEluent [label="Optimize Solvent Ratio\n(e.g., Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Pure Product", shape=egg, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start -> AddBase [label="Yes"]; Start -> CheckPolarity [label="No"]; AddBase -> NoStreak; NoStreak -> Success; CheckPolarity -> OptimizeEluent [label="No"]; CheckPolarity -> NoStreak [label="Yes"]; OptimizeEluent -> NoStreak; }

    Caption: Troubleshooting streaking in column chromatography.

Issue 3: My purified product has a persistent yellow or brown color.

Question: Even after distillation or chromatography, my this compound has a distinct color. How can I get a colorless product?

Answer: A persistent color is often due to trace amounts of highly conjugated or polymeric impurities that can form via oxidation or side reactions, especially if the crude material was exposed to heat and air for extended periods.

Solution:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.

    Protocol: Decolorization with Activated Charcoal

    • Dissolve the colored product in a suitable low-boiling organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-2% of the product weight). Caution: Do not add charcoal to a boiling or near-boiling solution, as this can cause violent bumping.

    • Gently stir or swirl the mixture at room temperature for 15-30 minutes.

    • Remove the charcoal by filtering the mixture through a pad of Celite® or a fine filter paper.[2] The Celite is crucial as very fine charcoal particles can pass through standard filter paper.

    • Rinse the filter cake with a small amount of fresh solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the decolorized product. You can then proceed with a final purification step like distillation if necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties is critical for selecting the right purification method.

PropertyValueSource
Molecular Formula C₆H₁₀N₂[3]
Molar Mass 110.16 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point ~96-98 °C at 4.5 mmHg[7]
Density ~1.0 g/cm³[8]
Solubility Soluble in water and common organic solvents like ethanol, dichloromethane, and ethyl acetate.[8][9]

Q2: Which purification method is best for large-scale (multigram to kg) synthesis?

A2: For large-scale purification, fractional vacuum distillation is almost always the preferred method. It is more time-efficient, requires less solvent, and is more cost-effective than preparative chromatography. Chromatography is better suited for small-scale work or for removing impurities that have very similar boiling points to the main product.

Q3: Can I use recrystallization to purify this compound?

A3: Not directly, because the compound is a liquid at room temperature. However, you can use recrystallization on a solid derivative.[10] This involves converting the liquid imidazole to a solid salt, purifying the salt by recrystallization, and then liberating the free base.

  • Process:

    • React the crude this compound with an acid (e.g., picric acid, oxalic acid, or HCl) to form a solid salt.

    • Find a suitable solvent system to recrystallize the salt.[10]

    • Collect the purified salt crystals by filtration.

    • Dissolve the purified salt in water and neutralize with a base (e.g., NaOH or NaHCO₃) to regenerate the pure liquid imidazole.

    • Extract the pure product with an organic solvent, dry, and remove the solvent.

This method is highly effective for achieving very high purity but is more labor-intensive than distillation.

Q4: How should I properly store the purified product?

A4: this compound, like many amines and imidazoles, can be sensitive to air and light over time, which may lead to discoloration. For long-term storage, it should be kept in a tightly sealed container (preferably amber glass) under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.[4]

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of methods is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the percentage purity and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can detect and quantify impurities if their signals do not overlap with the product signals.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for confirming the presence of key functional groups and the absence of impurities with distinct IR absorptions (e.g., N-H stretch from unreacted 2-methylimidazole).

References

  • Benchchem.
  • Benchchem. Issues with imidazole buffer preparation and pH adjustment. Accessed January 20, 2026.
  • Echemi.
  • ChemicalBook. ETHYL 1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE CAS#: 30148-21-1. Accessed January 20, 2026.
  • SIELC Technologies. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Accessed January 20, 2026.
  • Thermo Fisher Scientific - US. Protein Purification Support—Troubleshooting. Accessed January 20, 2026.
  • Zymo Research.
  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Accessed January 20, 2026.
  • The Royal Society of Chemistry. Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Accessed January 20, 2026.
  • Bouling Chemical Co., Limited. 1H-Imidazole, 1-Ethyl-2-Methyl. Accessed January 20, 2026.
  • Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). Accessed January 20, 2026.
  • ChemicalBook. 1H-IMidazole, 1-ethyl-2-Methyl. Accessed January 20, 2026.
  • TSI Journals.
  • NIH. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • Cheméo. Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Accessed January 20, 2026.
  • SIELC Technologies. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Accessed January 20, 2026.
  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. Accessed January 20, 2026.
  • Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Accessed January 20, 2026.
  • IUCr Journals. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • The Royal Society of Chemistry.
  • SciSpace. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. Accessed January 20, 2026.
  • NIH. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Accessed January 20, 2026.
  • Guidechem. 1H-IMidazole, 1-ethyl-2-Methyl 21202-52-8 wiki. Accessed January 20, 2026.
  • BLD Pharm. 7098-07-9|1-Ethyl-1H-imidazole|BLD Pharm. Accessed January 20, 2026.
  • PubChem. 1H-Imidazole, 2-(1-methylethyl)-. Accessed January 20, 2026.
  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Accessed January 20, 2026.
  • Guidechem. ETHYL 1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE 30148-21-1 wiki. Accessed January 20, 2026.
  • Pharmaffiliates. Imidazole-impurities. Accessed January 20, 2026.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed January 20, 2026.
  • Organic Chemistry Portal. Imidazole synthesis. Accessed January 20, 2026.
  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Accessed January 20, 2026.
  • MDPI.
  • ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) -. Accessed January 20, 2026.
  • Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole. Accessed January 20, 2026.
  • Google Patents. CN101941945B - Extraction method of 2-methyl imidazole mother liquor. Accessed January 20, 2026.
  • ResearchGate.

Sources

Stability issues of 1-Ethyl-2-methyl-1H-imidazole under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. My aim is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

I. Introduction to the Stability of this compound

This compound is a versatile substituted imidazole with applications as a synthetic intermediate, a catalyst, and a precursor for ionic liquids.[1] Understanding its stability under different experimental conditions is paramount for its effective use and for ensuring the reproducibility of your results. The imidazole ring, while aromatic and generally stable, possesses reactive sites that can be susceptible to degradation under certain conditions. This guide will walk you through the known stability profile of this compound and provide practical solutions to common challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it away from heat sources and direct sunlight. Storage in an inert atmosphere (e.g., under argon or nitrogen) can further minimize degradation, particularly from atmospheric moisture and oxygen.

Q2: Is this compound sensitive to air or moisture?

Yes, like many heterocyclic compounds, it can be sensitive to both. The imidazole ring is hygroscopic and can absorb moisture from the air, which may affect its reactivity and could potentially lead to hydrolysis under certain pH conditions. Exposure to air, especially in the presence of base, can promote slow autoxidation.[2]

Q3: What are the known incompatibilities of this compound?

This compound should be stored away from strong oxidizing agents and strong acids. The basic nitrogen atom in the imidazole ring will react exothermically with strong acids. Strong oxidizers can lead to degradation of the imidazole ring.

Q4: How stable is this compound to heat?

III. Troubleshooting Guide: Addressing Stability-Related Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

A. Reaction-Related Issues

Q: My reaction yield is consistently low when using this compound as a catalyst or starting material. What could be the cause?

Possible Causes & Solutions:

  • Degradation due to Reaction Conditions:

    • High Temperatures: Although thermally stable, prolonged exposure to very high temperatures can cause degradation.

      • Troubleshooting Step: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider using a more efficient heating method that allows for precise temperature control.

    • Presence of Strong Oxidants: If your reaction involves oxidizing agents, they may be degrading the imidazole ring.

      • Troubleshooting Step: Evaluate the compatibility of your oxidizing agent with the imidazole moiety. If necessary, choose a milder or more selective oxidant.

    • Extreme pH: Harsh acidic or basic conditions can promote hydrolysis or other degradation pathways.

      • Troubleshooting Step: If possible, buffer your reaction to a more neutral pH. If extreme pH is required, minimize reaction time and temperature. A study on the imidazole-based fungicide prochloraz showed increased degradation at both acidic and alkaline pH compared to neutral conditions.[6]

  • Impurity of the Starting Material:

    • Troubleshooting Step: Verify the purity of your this compound using techniques like HPLC or NMR. Impurities can interfere with the reaction or catalyze degradation. Consider purifying the compound by distillation or column chromatography if necessary.

Q: I am observing unexpected side products in my reaction. Could they be from the degradation of this compound?

Possible Causes & Solutions:

  • Oxidative Degradation: In the presence of oxygen (air) and potentially a base, the imidazole ring can undergo autoxidation.[2] The imidazole moiety of the drug daclatasvir has been shown to be susceptible to base-mediated autoxidation.[2]

    • Troubleshooting Step: Run your reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light.

    • Troubleshooting Step: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

  • Ring Opening: While less common, harsh conditions (e.g., strong acids/bases, high temperatures) can potentially lead to the cleavage of the imidazole ring.

    • Troubleshooting Step: Use analytical techniques such as Mass Spectrometry (MS) and NMR to characterize the side products. The fragmentation pattern in MS or unique shifts in NMR can help identify degradation products.

B. Analytical and Purification Issues

Q: I am having difficulty purifying my product from residual this compound.

Possible Causes & Solutions:

  • Similar Polarity: The polarity of this compound might be similar to your product, making separation by column chromatography challenging.

    • Troubleshooting Step:

      • Acid-Base Extraction: If your product is not basic, you can wash the organic solution of your crude product with a dilute acid (e.g., 1M HCl) to protonate and extract the basic this compound into the aqueous phase. Remember to neutralize the aqueous layer and extract with an organic solvent if you wish to recover the imidazole.

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.

Q: How can I monitor the stability of this compound in my reaction mixture or during storage?

Solution:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the purity and stability of your compound.[4][7] Develop an HPLC method that can separate the parent compound from potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[8]

  • Spectroscopic Methods:

    • NMR Spectroscopy: 1H NMR spectroscopy can be used to monitor for the appearance of new signals that would indicate the formation of degradation products. Changes in the chemical shifts of the imidazole ring protons can also be indicative of interactions or degradation.[1]

    • Mass Spectrometry: LC-MS can be used to detect and identify potential degradation products by their mass-to-charge ratio.[9]

IV. Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes relevant data from related compounds to provide a general understanding.

ParameterConditionCompoundObservationReference
Thermal Stability Non-isothermal TGA1-Ethyl-2,3-dimethylimidazolium nitrateOnset of decomposition > 280 °C[5]
Oxidative Stability Reaction with OH radical (aqueous)1-EthylimidazoleRate constant k = (2.6 ± 0.1) × 109 L mol-1 s-1[10]
Hydrolytic Stability pH 4, 7, and 9Prochloraz (imidazole fungicide)Fastest degradation at pH 9.2, slowest at pH 7.0[6]
Photostability UV irradiationNitroimidazolesLow quantum yields, indicating slow direct photodegradation[11]

V. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound as a base

This protocol provides a general workflow. Optimization of stoichiometry, temperature, and reaction time is often necessary.

  • Preparation: To a solution of the substrate to be alkylated in an appropriate anhydrous solvent (e.g., DMF, Acetonitrile), add 1.1 equivalents of this compound under an inert atmosphere.

  • Addition of Alkylating Agent: Add 1.0 equivalent of the alkylating agent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Monitoring Stability by HPLC

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Inject a sample of the fresh solution to obtain a reference chromatogram.

    • Subject the solution to the stress condition of interest (e.g., heat, light, specific pH).

    • At various time points, inject samples and compare the chromatograms to the reference. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

VI. Visualizing Degradation Pathways and Workflows

Logical Workflow for Investigating Instability

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Troubleshooting & Optimization cluster_4 Resolution A Unexpected Experimental Outcome (e.g., low yield, side products) B Hypothesize Instability of This compound A->B C Potential Degradation Pathways: - Thermal - Oxidative - Hydrolytic - Photolytic B->C E Conduct Forced Degradation Studies (Heat, Light, O₂, pH) C->E D Analyze Starting Material Purity (HPLC, NMR) H Purify Starting Material D->H F Characterize Degradants (LC-MS, NMR) E->F G Modify Reaction Conditions: - Lower Temperature - Inert Atmosphere - Protect from Light - Adjust pH F->G I Improved and Reproducible Experimental Results G->I H->G

Caption: A logical workflow for diagnosing and resolving stability issues of this compound.

Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Heat (Prolonged) A->B Thermal Stress C O₂ / Base (Oxidation) A->C Oxidative Stress D H₂O / H⁺ or OH⁻ (Hydrolysis) A->D Hydrolytic Stress E Light (hν) (Photolysis) A->E Photolytic Stress H Polymerization/Oligomerization B->H G Oxidized Imidazoles C->G F Ring-Opened Products D->F I Other Unidentified Byproducts E->I

Caption: Potential degradation pathways for this compound under various stress conditions.

VII. References

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research.

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Pharmaceutical Research International. [URL: not available]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. Figshare.

  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. ResearchGate.

  • Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.

  • Preventing degradation of Imidazo[4,5-d]imidazole during functionalization reactions. Benchchem.

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.

  • 1-Ethyl-2-methylimidazole, >98%. RoCo Global.

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.

  • A review article on synthesis of imidazole derivatives. Journal of Drug Delivery and Therapeutics. [URL: not available]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. [URL: not available]

  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. PubMed.

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC.

  • Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). Cheméo.

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed.

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.

  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.

  • Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. SIELC Technologies.

  • Influence of s and d Orbital Occupation on the Binding of Metal Ions to Imidazole. The Journal of Physical Chemistry A.

  • Accurate Metal–Imidazole Interactions. Journal of Chemical Theory and Computation.

  • Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. Benchchem.

  • 1H NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed.

  • A Comparative Guide to Verifying Imidazole Ring Integrity using NMR Spectroscopy after Dnp Removal. Benchchem.

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A.

  • 1H-Imidazole, 2-ethyl-4-methyl-. NIST WebBook.

  • Ethyl 1-methylimidazole-2-carboxylate. ResearchGate.

  • 1-Ethyl-2-methylimidazole, >98%. RoCo Global.

  • Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). Cheméo.

  • N-Alkylation of imidazoles. University of Otago.

  • 1-Ethyl-1H-imidazole. PubChem.

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Iraqi National Journal of Chemistry. [URL: not available]

  • Kinetics and Mechanism of the Oxidation of Imidazole by Permanganate Ion in Aqueous Acidic Medium. Modern Scientific Press.

  • Protonated 1‐methylimidazole decomposition by electrospray tandem mass spectrometry. Scite.ai.

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Semantic Scholar.

  • 1H-Imidazole, 1-methyl-. NIST WebBook.

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. [URL: not available]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Journal of the Chinese Chemical Society. [URL: not available]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH.

  • Thermal degradation studies of alkyl-imidazolium salts and their application in nanocomposites. Sci-Hub. [URL: not available]

  • Hydrolysis of imidazole-2-ylidenes. PubMed.

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate.

  • Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites. NIST.

  • In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%?. ResearchGate.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.

  • Understanding The Mechanism Of Stable Phosphorus Ylides Derived From Imidazole, 2-Methylimidazole Or 4-Methylimidazole: A Kinetic Study. Oriental Journal of Chemistry.

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Technical Support Center: Synthesis of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by authoritative literature.

Introduction to the Synthesis and its Challenges

The most prevalent and direct method for synthesizing this compound is the N-alkylation of 2-methylimidazole with a suitable ethylating agent. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the desired product. The primary challenges stem from controlling the regioselectivity of the alkylation and preventing over-alkylation.

This guide will focus on troubleshooting the common issues arising from the N-alkylation of 2-methylimidazole and will also briefly touch upon an alternative route, the Wallach synthesis.

Visualizing the Main Reaction and Side Reaction

cluster_main Main Reaction cluster_side Side Reaction 2-Methylimidazole 2-Methylimidazole Product This compound (Desired Product) 2-Methylimidazole->Product Mono-alkylation Ethylating_Agent Ethylating Agent (e.g., EtI, EtBr) Ethylating_Agent->Product Base Base (e.g., NaH, K2CO3) Base->Product Product_Side This compound Overalkylation_Product 1,3-Diethyl-2-methylimidazolium Salt (Side Product) Product_Side->Overalkylation_Product Over-alkylation Ethylating_Agent_Side Ethylating Agent (Excess) Ethylating_Agent_Side->Overalkylation_Product

Caption: Primary reaction pathway and common over-alkylation side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of a Water-Soluble Impurity

Question: I performed the ethylation of 2-methylimidazole and after work-up, I have a low yield of my desired product. I also notice a significant amount of a salt-like byproduct that is highly soluble in water. What is happening and how can I prevent this?

Answer:

Causality: The most likely cause is over-alkylation of your desired product, this compound. The nitrogen atom at the 3-position of the product is still nucleophilic and can react with another equivalent of the ethylating agent to form the 1,3-diethyl-2-methylimidazolium salt .[1][2] This salt is ionic and hence highly soluble in aqueous media, which aligns with your observation.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of 2-methylimidazole relative to the ethylating agent (e.g., 1.1 to 1.2 equivalents of 2-methylimidazole). This ensures the ethylating agent is the limiting reagent, minimizing the chance of it reacting with the product.

  • Order of Addition: Add the ethylating agent slowly and in a controlled manner to a solution of 2-methylimidazole and the base. This maintains a low concentration of the ethylating agent throughout the reaction, favoring mono-alkylation.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the kinetically controlled mono-alkylation product over the thermodynamically more stable, but higher activation energy, di-alkylated product.[3][4][5] Start at 0 °C and slowly warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome.

    • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) are very effective as they completely deprotonate the 2-methylimidazole, making it a highly reactive nucleophile.[3] However, this can sometimes lead to increased side reactions if not controlled carefully. Milder bases like potassium carbonate (K2CO3) can also be used and may offer better control, although they may require higher temperatures or longer reaction times.

    • Solvents: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they effectively dissolve the imidazole and the base. The choice of solvent can impact the reaction rate and selectivity.

Data on Reaction Condition Optimization:

BaseSolventTemperature (°C)Molar Ratio (2-MI : Et-X)Typical Outcome
NaHAnhydrous DMF0 to RT1.1 : 1.0High conversion, risk of over-alkylation if not controlled
K2CO3AcetonitrileReflux1.2 : 1.0Slower reaction, generally better selectivity for mono-alkylation
NaOHPhase Transfer Catalyst50-701.1 : 1.0Good for larger scale, requires careful optimization

Prevention is Key: The best strategy is to prevent the formation of the imidazolium salt in the first place through careful control of reaction conditions.

Issue 2: Difficulty in Separating the Product from Unreacted 2-Methylimidazole

Question: My reaction has gone to completion, but I am struggling to separate my product, this compound, from the unreacted 2-methylimidazole. They have very similar properties.

Answer:

Causality: this compound and 2-methylimidazole are both basic, polar molecules with relatively close boiling points, making simple extraction or distillation challenging.

Troubleshooting Protocol:

  • Fractional Distillation: Under reduced pressure, fractional distillation can be effective if performed carefully with an efficient distillation column (e.g., a Vigreux or packed column). 2-methylimidazole has a higher boiling point (267 °C) than 1-ethyl-2-methylimidazole (around 198-200 °C), which should allow for separation.

  • Column Chromatography: Silica gel column chromatography is a reliable method for purification.

    • Solvent System: Start with a non-polar eluent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexane is a good starting point. The less polar product, this compound, will elute before the more polar unreacted 2-methylimidazole. Monitor the fractions using TLC.

  • Acid-Base Extraction (with caution):

    • Dissolve the mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Both the product and the starting material will be protonated and move to the aqueous layer.

    • Carefully basify the aqueous layer with a base like NaOH to a pH > 10.

    • Extract the free bases back into an organic solvent.

    • This method will not separate the two compounds but will remove any non-basic impurities. The separation of the two imidazoles must then be done by distillation or chromatography.

Issue 3: My Reaction is Sluggish or Does Not Proceed to Completion

Question: I have set up my reaction, but even after several hours, I see a large amount of starting material remaining. What could be the problem?

Answer:

Causality: Incomplete reactions are often due to issues with the reagents or reaction conditions that do not favor the desired N-alkylation.

Troubleshooting Protocol:

  • Base Strength and Solubility: Ensure your base is strong enough to deprotonate the 2-methylimidazole (pKa of the conjugate acid is ~7.9). If using a heterogeneous base like K2CO3, ensure it is finely powdered and well-stirred to maximize surface area. The base must be sufficiently active to generate the imidazolide anion.

  • Solvent Purity: The use of anhydrous solvents is crucial, especially when using a strong base like NaH. Water will quench the base and the imidazolide anion, halting the reaction. Ensure your solvent is properly dried before use.

  • Ethylating Agent Reactivity: The reactivity of ethylating agents follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If your reaction is slow with ethyl bromide, consider switching to the more reactive ethyl iodide.

  • Temperature: While low temperatures are good for selectivity, the reaction may require more thermal energy to proceed at a practical rate. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C) while carefully monitoring for the appearance of the over-alkylation byproduct by TLC or GC.

  • Purity of 2-Methylimidazole: Ensure your starting 2-methylimidazole is of high purity. Impurities can interfere with the reaction.

Alternative Synthetic Route: The Wallach Synthesis

For informational purposes, the Wallach synthesis provides an alternative route to N-alkylated imidazoles.[6] It involves the reaction of N,N'-diethyloxamide with phosphorus pentachloride to form a chlorinated intermediate, which is then reduced to yield 1-ethyl-2-methylimidazole.

Potential Side Reactions and Issues:

  • Incomplete reaction: The reaction with PCl5 can be harsh and may lead to a mixture of chlorinated intermediates.

  • Harsh reagents: Phosphorus pentachloride is a hazardous reagent that requires careful handling.

  • Byproduct formation: The reduction step can sometimes lead to other byproducts depending on the reducing agent and conditions.

  • Lower yields: This method is generally less efficient and direct than N-alkylation for this specific target molecule.

Due to these factors, the direct N-alkylation of 2-methylimidazole is the more commonly employed and recommended method.

Analytical Characterization

To effectively troubleshoot your synthesis, it is essential to be able to identify your product and potential side products.

Expected Analytical Data:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key GC-MS Fragments (m/z)
This compound ~6.9 (d, 1H), ~6.8 (d, 1H), ~3.9 (q, 2H), ~2.4 (s, 3H), ~1.3 (t, 3H)~145, ~127, ~120, ~40, ~15, ~12110 (M+), 95, 82, 68
2-Methylimidazole ~10.0 (br s, 1H), ~6.9 (s, 2H), ~2.4 (s, 3H)~145, ~121, ~1282 (M+), 81, 55, 54
1,3-Diethyl-2-methylimidazolium Salt ~7.5 (s, 2H), ~4.2 (q, 4H), ~2.6 (s, 3H), ~1.5 (t, 6H)~144, ~122, ~45, ~15, ~10Cation: 139

Note: Exact chemical shifts can vary depending on the solvent and concentration.[7][8]

Workflow for Troubleshooting

start Reaction Analysis (TLC, GC-MS, NMR) low_yield Low Yield of Desired Product? start->low_yield impurity Major Impurity Detected? low_yield->impurity Yes no_reaction Incomplete Reaction low_yield->no_reaction No overalkylation Over-alkylation Product (Imidazolium Salt) impurity->overalkylation Salt-like unreacted_sm Unreacted 2-Methylimidazole impurity->unreacted_sm Similar Polarity optimize_stoichiometry Adjust Stoichiometry: - Excess 2-Methylimidazole - Limiting Ethylating Agent overalkylation->optimize_stoichiometry purify_distillation Purification: - Fractional Distillation unreacted_sm->purify_distillation purify_chromatography Purification: - Column Chromatography unreacted_sm->purify_chromatography check_reagents Check Reagents: - Base strength/solubility - Solvent dryness - Ethylating agent reactivity no_reaction->check_reagents control_addition Control Addition: - Slow, dropwise addition of ethylating agent optimize_stoichiometry->control_addition lower_temp Lower Reaction Temperature control_addition->lower_temp success Successful Synthesis lower_temp->success purify_distillation->success purify_chromatography->success increase_temp Increase Temperature Cautiously check_reagents->increase_temp increase_temp->success

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • This guide is a compilation of established chemical principles and does not have a single primary source. The following references support the specific claims made.
  • Journal of Organic Chemistry - For general principles of N-alkyl
  • Organic Syntheses - For detailed and verified experimental procedures.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Google Patents. (n.d.). Synthesis of 1,3 distributed imidazolium salts (Patent No. US7109348B1).
  • Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., Seddon, K. R., & Rogers, R. D. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(5), 407–413.
  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Benincori, T., Brenna, E., & Sannicolo, F. (1991). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (8), 2139-2143.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Yao, Y., Qian, C., Wu, Y., Hua, J., & Tang, W. (2001). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (12), 1833-1838.

Sources

Optimization of reaction conditions for catalysis with 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimization strategies for leveraging this versatile catalyst in your experiments.

Introduction to this compound as a Catalyst

This compound is a substituted imidazole that serves as a highly effective nucleophilic and base catalyst in a variety of organic reactions. Its unique structure, featuring an ethyl group at the N1 position and a methyl group at the C2 position, imparts specific steric and electronic properties that influence its catalytic activity. It is widely employed in acylation, silylation, and as a curing accelerator for epoxy resins.[1] This guide will help you navigate the common challenges and optimize your reaction conditions to achieve the best possible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is primarily used as a nucleophilic and base catalyst in organic synthesis. Its key applications include:

  • Acylation and Silylation Reactions: It efficiently catalyzes the transfer of acyl and silyl groups to alcohols and other nucleophiles.

  • Epoxy Resin Curing: It acts as a potent accelerator, promoting the crosslinking of epoxy resins to form durable thermosetting polymers.[1][2]

  • Polyurethane and Polyurea Systems: It can be employed as a catalyst in the reactions between isocyanates and alcohols or amines.[1]

Q2: What is the mechanism of catalysis for this compound?

A2: In many reactions, such as acylation, this compound functions as a nucleophilic catalyst. It reacts with the electrophile (e.g., an acyl halide or anhydride) to form a highly reactive N-acylated imidazolium intermediate. This intermediate is then readily attacked by the primary nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst.[3][4] In other cases, it can act as a general base, deprotonating a substrate to increase its nucleophilicity.

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Ensure adequate ventilation to avoid inhalation of vapors.

Q4: Is this compound sensitive to moisture or air?

A4: While not acutely sensitive, prolonged exposure to atmospheric moisture can lead to gradual hydrolysis and may affect its catalytic activity, especially in moisture-sensitive reactions. It is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions that require anhydrous conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Scenario 1: Acylation/Silylation Reactions

Problem: Low or no product yield.

  • Potential Cause 1: Inactive Catalyst

    • Explanation: The catalyst may have degraded due to improper storage or contamination.

    • Solution:

      • Use a fresh batch of this compound.

      • Ensure the catalyst is stored under recommended conditions.

      • For moisture-sensitive reactions, consider drying the catalyst before use.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Explanation: The reaction may require a specific temperature range to proceed efficiently.

    • Solution:

      • Perform small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the optimal condition.

      • Be aware that excessively high temperatures can lead to side reactions and degradation of reactants or products.

  • Potential Cause 3: Insufficient Catalyst Loading

    • Explanation: The amount of catalyst may be too low to drive the reaction at a reasonable rate.

    • Solution:

      • Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).

      • Monitor the reaction progress by techniques like TLC or GC-MS to find the optimal catalyst concentration.

Problem: Formation of side products.

  • Potential Cause 1: Reaction Temperature is too High

    • Explanation: High temperatures can promote undesired side reactions, such as elimination or rearrangement.

    • Solution:

      • Lower the reaction temperature.

      • If the reaction is slow at lower temperatures, consider increasing the reaction time or catalyst loading.

  • Potential Cause 2: Presence of Impurities

    • Explanation: Impurities in the starting materials or solvent can lead to the formation of byproducts.

    • Solution:

      • Ensure the purity of your reactants and solvent.

      • Use freshly distilled solvents when necessary.

Scenario 2: Epoxy Resin Curing

Problem: Incomplete or slow curing.

  • Potential Cause 1: Low Curing Temperature

    • Explanation: this compound, like other imidazole catalysts, often requires a specific activation temperature to initiate rapid curing.[5]

    • Solution:

      • Increase the curing temperature according to the resin system's technical data sheet.

      • Perform a differential scanning calorimetry (DSC) analysis to determine the optimal curing temperature.[2]

  • Potential Cause 2: Insufficient Catalyst Concentration

    • Explanation: The amount of catalyst may be below the threshold required for efficient polymerization.

    • Solution:

      • Increase the concentration of this compound in the formulation.

      • Ensure thorough mixing to achieve a homogeneous distribution of the catalyst in the resin.

Problem: Reduced pot life (working time) of the epoxy formulation.

  • Potential Cause 1: High Catalyst Concentration

    • Explanation: An excessive amount of catalyst can lead to a very rapid reaction, significantly shortening the pot life.

    • Solution:

      • Reduce the concentration of this compound.

      • Consider using a blocked imidazole catalyst for applications requiring longer latency.

  • Potential Cause 2: High Ambient Temperature

    • Explanation: The pot life of epoxy systems is highly dependent on the ambient temperature.

    • Solution:

      • Work in a temperature-controlled environment.

      • Prepare smaller batches of the formulation to minimize the time it is exposed to ambient temperatures before application.

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is crucial for achieving high yield, selectivity, and reproducibility.

Key Parameters for Optimization
ParameterRationaleRecommended Range
Catalyst Loading The amount of catalyst affects the reaction rate. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions or be uneconomical.0.5 - 10 mol%
Solvent The polarity and coordinating ability of the solvent can influence the reaction mechanism and rate.Aprotic solvents (e.g., DCM, THF, Acetonitrile) are often preferred.
Temperature Reaction kinetics are temperature-dependent. An optimal temperature balances reaction rate with the stability of reactants and products.25 °C to 100 °C (reaction-dependent)
Reactant Concentration The concentration of reactants can affect the reaction order and rate.0.1 M to 1.0 M
Experimental Protocol: Optimization of an Acylation Reaction

This protocol provides a general workflow for optimizing the acylation of a primary alcohol using an acid anhydride and this compound as a catalyst.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of the primary alcohol in anhydrous dichloromethane (DCM).

    • Prepare a 1.2 M solution of the acid anhydride in anhydrous DCM.

    • Prepare a 0.1 M solution of this compound in anhydrous DCM.

  • Reaction Setup:

    • In a series of clean, dry vials, add the alcohol stock solution (e.g., 1 mL, 1 mmol).

    • Add the acid anhydride stock solution (1 mL, 1.2 mmol).

    • Add varying amounts of the catalyst stock solution to achieve different mol% loadings (e.g., 0.1 mL for 1 mol%, 0.2 mL for 2 mol%, etc.).

    • Adjust the final volume to be consistent across all vials with anhydrous DCM.

  • Reaction and Monitoring:

    • Stir the reactions at the desired temperature (e.g., start with room temperature).

    • Monitor the progress of the reaction at regular intervals (e.g., 30 min, 1h, 2h) using TLC or GC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Determine the yield and purity of the product using techniques like NMR spectroscopy and chromatography.

  • Data Analysis and Iteration:

    • Compare the results from the different reaction conditions to identify the optimal catalyst loading and temperature.

    • Further optimization of solvent and concentration can be performed using a similar approach.

Visualizations

Catalytic Cycle of Acylation

G Catalyst This compound Intermediate N-Acyl Imidazolium Intermediate Catalyst->Intermediate + Electrophile Electrophile Acyl Halide / Anhydride (R-CO-X) Product Ester (R-CO-OR') Intermediate->Product + Nucleophile Nucleophile Alcohol (R'-OH) Product->Catalyst + Byproduct (Regenerated Catalyst) Byproduct HX

Caption: Generalized catalytic cycle for acylation.

Troubleshooting Workflow for Low Yield

G Start Low Product Yield CheckCatalyst Is the catalyst active and pure? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes Sol_Catalyst Use fresh catalyst CheckCatalyst->Sol_Catalyst No CheckLoading Is the catalyst loading sufficient? CheckTemp->CheckLoading Yes Sol_Temp Optimize temperature (e.g., screen 25-80°C) CheckTemp->Sol_Temp No CheckPurity Are reactants and solvents pure? CheckLoading->CheckPurity Yes Sol_Loading Increase catalyst loading (e.g., 1-5 mol%) CheckLoading->Sol_Loading No Sol_Purity Purify starting materials CheckPurity->Sol_Purity No End Yield Improved CheckPurity->End Yes Sol_Catalyst->End Sol_Temp->End Sol_Loading->End Sol_Purity->End

Caption: A systematic approach to troubleshooting low yield.

References

  • Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 1470-1476. [Link]

  • Ricciardi, F., et al. (1984). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 22(7), 1475-1490. [Link]

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]

  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Journal of the American Chemical Society, 79(7), 1663-1667. [Link]

  • Argus, C. K., et al. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Energies, 8(12), 13523-13559. [Link]

  • Kim, D. H., et al. (2006). A comparison of some imidazoles in the curing of epoxy resin. Journal of Applied Polymer Science, 102(3), 2764-2769. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Ethyl-2-methyl-1H-imidazole (CAS: 21202-52-8). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic compound. As a substituted imidazole, its solubility behavior is nuanced and highly dependent on the solvent system and experimental conditions. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure the success of your experiments.

Understanding the Molecule: The Key to Solubility

This compound is an organic compound featuring a five-membered aromatic imidazole ring with an ethyl group at the 1-position and a methyl group at the 2-position.[1] Its structure dictates its solubility profile:

  • Polarity and Basicity : The imidazole ring contains two nitrogen atoms. The nitrogen at position 3 has a lone pair of electrons, imparting basicity and the ability to form hydrogen bonds.[1] This makes the molecule inherently polar.

  • Alkyl Substituents : The ethyl and methyl groups are non-polar and contribute to the molecule's hydrophobic character.

  • Overall Profile : The molecule strikes a balance between polar and non-polar features, typically presenting as a colorless to pale yellow liquid.[1] It is generally soluble in polar organic solvents but may exhibit limited or conditional solubility in highly polar (aqueous) or non-polar (hydrocarbon) solvents.

This dual nature is the primary source of solubility challenges. The key to overcoming them lies in exploiting the molecule's polarity and basicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in water?

A: Its solubility in neutral water is limited. Due to its basic nitrogen atom, its aqueous solubility is highly pH-dependent. In acidic aqueous solutions (pH < 6), it becomes protonated to form a more soluble cationic salt.

Q2: What common organic solvents can I use?

A: It is readily soluble in most polar organic solvents, including short-chain alcohols (methanol, ethanol), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[2][3]

Q3: Why is my compound forming a separate phase in a non-polar solvent like hexane?

A: This is due to a polarity mismatch.[4] this compound is a polar molecule, whereas hexane is non-polar. According to the "like dissolves like" principle, a significant energy barrier prevents the polar solute from mixing with the non-polar solvent.

Q4: Can I heat the mixture to improve solubility?

A: Yes, for most solid-liquid systems, increasing the temperature increases solubility by providing the energy needed to overcome intermolecular forces in the solute.[4] However, for a liquid solute like this compound, while heating can improve miscibility, it may not be sufficient to overcome fundamental polarity mismatches. Always monitor for potential degradation at elevated temperatures.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common solubility issues. The following workflow diagram illustrates the decision-making process.

Caption: Troubleshooting workflow for solubility issues.

Problem 1: Compound is insoluble or has low solubility in an aqueous buffer.
  • Causality: In neutral or basic aqueous solutions, this compound exists in its neutral, less polar form. Water, a highly polar protic solvent, cannot effectively solvate the molecule, especially the non-polar ethyl and methyl groups, leading to poor solubility.

  • Solution: The most effective strategy is to leverage the basicity of the imidazole ring. By lowering the pH of the aqueous medium, the nitrogen at position 3 gets protonated, forming a positively charged imidazolium ion. This ionic species is significantly more polar than its neutral counterpart and will readily dissolve in water.

Sources

Preventing byproduct formation in derivatization of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 1-Ethyl-2-methyl-1H-imidazole

Introduction: Welcome to the technical support guide for the derivatization of this compound. This molecule is a cornerstone intermediate, primarily utilized as a precursor for the synthesis of imidazolium-based ionic liquids and as a versatile nucleophilic catalyst in organic synthesis.[1] The most common derivatization pathway is the N-alkylation at the N3 position to form a quaternary imidazolium salt. While seemingly straightforward, this reaction is prone to byproduct formation stemming from suboptimal reaction conditions, reagent purity, and thermal degradation.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the causal relationships behind experimental choices, providing a framework for troubleshooting and optimizing your reactions to ensure high purity and yield.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The derivatization of this compound predominantly involves an SN2 reaction at the nucleophilic N3 position. The lone pair of electrons on this nitrogen attacks an electrophilic carbon (e.g., from an alkyl halide), leading to the formation of a new carbon-nitrogen bond and yielding a 1-ethyl-2,3-disubstituted-1H-imidazolium salt.

The primary goal is to facilitate the desired reaction pathway while suppressing parallel, unwanted reactions.

cluster_main Reaction Pathways cluster_byproducts Potential Byproducts start This compound + Alkylating Agent (R-X) product Desired Product: 1-Ethyl-2,3-dialkyl-1H-imidazolium Salt start->product Optimal Conditions (Controlled Temp, Pure Reagents) thermal Thermal Degradation (Charring, Discoloration) start->thermal Excessive Heat side_rxn Side Reactions of R-X (e.g., Elimination) start->side_rxn Poor Reagent Choice or Base impure Unreacted Starting Material / Solvent Adducts start->impure Incomplete Reaction

Caption: Desired vs. Undesired Reaction Pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the derivatization of this compound in a practical, question-and-answer format.

Q1: My reaction is very slow or incomplete, leaving significant unreacted starting material. How can I drive it to completion?

A1: An incomplete reaction is typically a kinetic issue. Several factors govern the rate of N-alkylation:

  • Reagent Reactivity: The leaving group on your alkylating agent is paramount. The general reactivity trend is I > Br > Cl > OTs. For less reactive agents like alkyl chlorides, you will need more forcing conditions (higher temperature, stronger base).

  • Solvent Choice: SN2 reactions are fastest in polar, aprotic solvents that can solvate the cation but not the nucleophile. Acetonitrile (ACN) and Dimethylformamide (DMF) are excellent choices.[2][3] Avoid protic solvents like ethanol or water unless using a phase-transfer catalysis (PTC) system, as they can solvate and deactivate the imidazole nucleophile.

  • Temperature: Increasing the temperature will increase the reaction rate. However, a U.S. Patent suggests that for some base-driven alkylations, temperatures above 115°C do not significantly improve yield and can increase side products.[4] A stepwise increase in temperature from room temperature to a gentle reflux (e.g., in ACN at ~80°C) is a prudent strategy.

  • Purity & Stoichiometry: Ensure your this compound is pure and your solvent is anhydrous. Water can hydrolyze some alkylating agents and interfere with base activity. Using a slight excess (1.05-1.1 equivalents) of the alkylating agent can help drive the reaction to completion.

Q2: My final product is dark brown or yellow, not the expected white or off-white solid. What causes this discoloration and how can I fix it?

A2: Discoloration is almost always a sign of thermal degradation or impurities.

  • Causality: Imidazole rings, especially when heated for prolonged periods in the presence of air, can be susceptible to oxidation and decomposition, forming colored, often polymeric, byproducts. This is exacerbated by excessive temperatures (>120°C) during the reaction or workup.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

    • Temperature Control: Avoid excessive heating. If the reaction is exothermic (common with highly reactive alkylating agents like methyl iodide), use an ice bath during the initial addition.[5]

    • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop heating as soon as the starting material is consumed.

  • Remediation: For impure ionic liquids, discoloration can often be removed. A patented method involves dissolving the crude product in deionized water or a suitable solvent and treating it with activated charcoal. The mixture is heated (e.g., at 65°C), and the charcoal, which adsorbs the colored impurities, is subsequently filtered off.[6] The pure, colorless product can then be recovered by removing the solvent.

Q3: I'm seeing multiple unexpected peaks in my LC-MS/NMR analysis. What are the most likely byproducts?

A3: Beyond degradation products, other byproducts can form depending on your specific conditions.

  • Over-alkylation is not a concern for this specific starting material since the N1 position is already blocked. The target reaction is quaternization at N3.

  • Elimination Products: If your alkylating agent has a β-hydrogen and you are using a strong, sterically hindered base, you may see byproducts from an E2 elimination reaction. For example, reacting with 2-bromopropane using potassium tert-butoxide could yield some propene and the corresponding base salt.

  • Solvent-Related Byproducts: While less common, solvents can participate in reactions. For example, DMF can decompose at high temperatures in the presence of strong base to produce dimethylamine, which is nucleophilic and could potentially form minor byproducts.

  • Hydrolysis: If your alkylating agent is sensitive to water (e.g., a sulfonate ester or acyl halide), wet solvent or reagents will lead to hydrolysis, consuming the reagent and introducing acidic byproducts.

Q4: What is the optimal base and solvent system for this alkylation?

A4: The "best" system depends on the reactivity of your alkylating agent, scale, and available equipment. There is no single answer, but here is a comparative guide to help you decide.

System Base Solvent Typical Temp. Advantages Disadvantages & Causality
Weak Base / Aprotic K₂CO₃AcetonitrileReflux (~82°C)Mild, easy to handle, good yields for reactive halides (iodides, bromides).[3]May be slow for unreactive halides (chlorides). The base is heterogeneous, requiring good stirring.
Strong Base / Anhydrous NaHTHF or DMF0°C to RTFast and efficient; fully deprotonates the imidazole, creating a highly reactive anion. Ideal for poorly reactive alkylating agents.Requires strictly anhydrous conditions. NaH is pyrophoric and requires expert handling. Excess base can promote side reactions.
Menschutkin Conditions NoneNeat or ACN75-150°CSimplest setup; avoids bases and their salts, simplifying workup.Often requires high temperatures, increasing the risk of thermal degradation.[4] Only suitable for reactive alkylating agents.
Phase Transfer Catalysis NaOH (aq)Toluene75-115°CAvoids anhydrous solvents; cost-effective for large scale. The PTC (e.g., TBAB) shuttles the imidazolide anion into the organic phase to react.[4]Requires an additional reagent (PTC), and optimization of catalyst loading can be necessary. Biphasic system requires vigorous stirring.

Section 3: Optimized Experimental Protocol

This section provides a reliable, step-by-step protocol for a common derivatization: the synthesis of 1-Ethyl-2,3-dimethylimidazolium chloride, a widely used ionic liquid precursor.

Objective: To synthesize 1-Ethyl-2,3-dimethylimidazolium chloride from this compound and methyl chloride (or a surrogate like methyl iodide followed by anion exchange). The following protocol uses methyl iodide for its higher reactivity and easier laboratory handling. A similar procedure is documented for the synthesis of the corresponding iodide salt from 1,2-dimethylimidazole.[7]

setup 1. System Preparation (Flame-dried flask, N2 atmosphere) reagents 2. Reagent Addition (Dissolve imidazole in ACN, cool to 0°C) setup->reagents addition 3. Alkylating Agent (Add methyl iodide dropwise) reagents->addition reaction 4. Reaction (Warm to RT, stir 24h) addition->reaction monitor 5. Monitoring (TLC/LC-MS until SM consumed) reaction->monitor workup 6. Product Isolation (Remove solvent in vacuo) monitor->workup purify 7. Purification (Wash with ethyl acetate, dry under high vacuum) workup->purify analyze 8. Analysis (NMR, MS for identity & purity) purify->analyze

Caption: Experimental workflow for N-methylation.

Step-by-Step Methodology:

  • System Preparation:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Flame-dry the flask under vacuum and allow it to cool under a stream of dry nitrogen.

    • Equip the flask with a reflux condenser under a nitrogen inlet.

  • Reagent Preparation:

    • In the prepared flask, dissolve this compound (5.51 g, 50 mmol, 1.0 eq) in 40 mL of anhydrous acetonitrile.

    • Cool the stirred solution to 0°C using an ice-water bath.

  • Alkylation:

    • Slowly add methyl iodide (7.80 g, 55 mmol, 1.1 eq) to the cooled solution dropwise via syringe over 10 minutes. The reaction is exothermic; maintain the temperature below 10°C during addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction & Monitoring:

    • Stir the mixture at room temperature for 24 hours. The product, being a salt, may precipitate as a white solid or form a dense, separate liquid phase.

    • Monitor the reaction's progress by taking a small aliquot, dissolving it in methanol, and analyzing via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting imidazole.

  • Workup and Purification:

    • Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

    • Add 50 mL of ethyl acetate to the flask and stir vigorously for 15 minutes. This will precipitate the ionic liquid product and wash away any unreacted, non-polar starting materials.

    • Filter the resulting white solid using a Büchner funnel.

    • Wash the solid cake with two additional 25 mL portions of ethyl acetate.

    • Dry the purified 1-Ethyl-2,3-dimethylimidazolium iodide under high vacuum at 50°C for 12 hours to remove residual solvents.

  • Analysis:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >95%.

References

  • Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E62, o1548–o1549. [Link]

  • Nikitina, P. A., Os'kina, I. A., Nikolaenkova, E. B., Kulikova, E. A., Miroshnikova, V. S., Perevalov, V. P., & Tikhonov, A. Y. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Garcia, A., Pask, C. M., Riu, A., Fabelo, O., Shepard, W. E., & Rodríguez-Velamazán, J. A. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: Synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 61135-61144. [Link]

  • Blanchard, A. P., & Powner, M. W. (2020). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications, 37(1), 19-21. [Link]

  • de la Cruz, C., Faza, O. N., & López, C. S. (2010). First and second deprotonation of imidazole. Physical Chemistry Chemical Physics, 12(3), 643-651. [Link]

  • Wong, N. C. (2001). Method for optimizing methylation-specific PCR. Clinical Chemistry and Laboratory Medicine, 39(8), 724-726. [Link]

  • Gabov, I. S., Morzherin, Y. Y., & Glukhareva, T. V. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079-2084. [Link]

  • RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. Retrieved from [Link]

  • Kumar, A. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1928-1937. [Link]

  • Ramachary, D. B., & Reddy, G. M. (2012). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 77(17), 7236-7247. [Link]

  • Garcia, A., Pask, C. M., Riu, A., Fabelo, O., Shepard, W. E., & Rodríguez-Velamazán, J. A. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Advances, 5, 61135-61144. [Link]

  • Donnadieu, C., Demars, J., & Plissonneau, C. (2023). An optimized protocol to detect high-throughput DNA methylation from custom targeted sequences on 96 samples simultaneously. MethodsX, 10, 102159. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 3, 22. [Link]

  • Al-Ghorbani, M., & Al-Amiery, A. A. (2015). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 7(1), 123-129. [Link]

  • Sharma, D., & Kumar, S. (2009). Synthesis and biological screening of substituted Imidazoles. Indian Journal of Pharmaceutical Sciences, 71(2), 159-163. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Glavaš-Obrovac, L., Karner, I., & Žinić, B. (2021). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Molecules, 26(22), 7032. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

  • Davis, Jr., J. H., & Mantz, R. A. (2010). U.S. Patent No. 7,763,186. Washington, DC: U.S.
  • Grimmett, M. R. (1979). N-Alkylation of imidazoles (Doctoral dissertation, University of Otago). Retrieved from [Link]

  • Kumar, R., & Singh, P. (2010). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Asian Journal of Chemistry, 22(5), 3651-3656. [Link]

  • El Ayouchi, H., et al. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 9(12), 64-69. [Link]

  • Wilson, J. W. (1991). U.S. Patent No. 5,011,934. Washington, DC: U.S.
  • Donnadieu, C., Demars, J., & Plissonneau, C. (2023). An optimized protocol to detect high-throughput DNA methylation from custom targeted sequences. protocols.io. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(30), 6439-6457. [Link]

  • Yildiz, M., et al. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Journal of Molecular Structure, 1292, 136153. [Link]

  • Rajathi, K., & Rajendran, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research & Reviews: Journal of Chemistry, 2(1). [Link]

Sources

Scaling up the synthesis of 1-Ethyl-2-methyl-1H-imidazole for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial-scale synthesis of 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, chemical engineers, and drug development professionals. It provides in-depth, field-proven insights into the synthesis, scale-up challenges, and quality control of this important heterocyclic compound. This compound serves as a crucial intermediate in the production of pharmaceuticals, a precursor for specialized ionic liquids, and a curing accelerator for epoxy resins.[1] This resource offers a practical, question-and-answer format to directly address issues encountered during laboratory and industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most viable industrial synthesis route for this compound?

For industrial production, the most common and economically viable route is the direct N-alkylation of 2-methylimidazole . This method is preferred due to the high availability and low cost of the starting materials (2-methylimidazole and an ethylating agent), straightforward reaction conditions, and good overall yields.

The core reaction involves the deprotonation of 2-methylimidazole by a base to form the imidazolide anion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide, ethyl chloride, or diethyl sulfate in a classic SN2 reaction.

While other classical methods like the Wallach synthesis exist, they often involve harsher reagents (e.g., phosphorus pentachloride) and multi-step processes, making them less suitable for large-scale, cost-effective production.[2] The N-alkylation approach offers better atom economy and a more favorable environmental and safety profile.[3]

Q2: How do reaction parameters influence the N-alkylation process?

The choice of base, solvent, and temperature are critical variables that dictate reaction efficiency, selectivity, and safety.

  • Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the imidazole.[4] The choice can affect reaction rate and selectivity. Phase-transfer catalysts may be employed in biphasic systems to facilitate the reaction between the aqueous base and the organic-soluble imidazole.[5]

  • Solvent: The solvent system is crucial. While polar aprotic solvents like DMF or DMSO can accelerate the reaction, they pose challenges in removal during work-up. Non-polar aromatic solvents like toluene are often used in industrial settings, allowing for easier separation from the inorganic salt byproducts.[3]

  • Temperature: The alkylation is typically exothermic. The reaction temperature must be carefully controlled, usually between 75°C and 115°C, to ensure a reasonable reaction rate without promoting side reactions or creating a thermal runaway risk.[3]

Q3: What are the primary safety concerns when handling the reagents and product?

Safety is paramount. Both the starting material, 2-methylimidazole, and the final product are hazardous.

  • Corrosivity: 2-Methylimidazole is corrosive and can cause severe skin burns and serious eye damage.[6][7] The final product should be handled with similar caution.

  • Toxicity: 2-Methylimidazole is harmful if swallowed and is suspected of causing cancer and reproductive harm.[7]

  • Handling: All operations should be conducted in a well-ventilated area or chemical fume hood.[8] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, is mandatory.[9][10] An emergency eyewash station and safety shower must be readily accessible.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Experimental Protocol: Laboratory Scale N-Alkylation

This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 2-Methylimidazole (1.0 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Ethyl Bromide (C₂H₅Br) (1.05 eq)

  • Toluene (or other suitable solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, charge 2-methylimidazole (1.0 eq) and toluene.

  • Base Addition: Add powdered potassium hydroxide (1.1 eq) to the slurry.

  • Azeotropic Water Removal (Optional but Recommended): Heat the mixture to reflux with a Dean-Stark trap to remove any residual water from the KOH and 2-methylimidazole. This ensures the base is fully active.

  • Alkylation: Cool the mixture to approximately 75-80°C. Slowly add ethyl bromide (1.05 eq) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 90°C to control the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90-100°C. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting 2-methylimidazole is consumed (typically 4-8 hours).[3]

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid inorganic salts (KBr) and wash the filter cake with a small amount of fresh toluene.

  • Purification: Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Typical Reaction Parameters Summary
ParameterConditionRationale & Causality
Base KOH, NaOHStrong base is required to deprotonate the N-H of the imidazole ring, creating the nucleophilic imidazolide anion.[4]
Solvent Toluene, THF, DMFToluene is preferred for scale-up due to its higher boiling point, ease of water removal (azeotrope), and immiscibility with water, simplifying work-up.[3][4]
Ethylating Agent Ethyl Bromide, Ethyl ChlorideEthyl bromide is more reactive than ethyl chloride, allowing for milder reaction conditions, but is more expensive.
Temperature 75 - 115 °CBalances reaction rate and selectivity. Lower temperatures are too slow, while higher temperatures can promote side reactions like dialkylation.[3]
Stoichiometry Slight excess of base and alkylating agentA slight excess of base ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction to completion but must be controlled to avoid over-alkylation.[11]

Industrial Scale-Up Considerations

Transitioning from the lab to an industrial plant introduces significant challenges related to heat management, mass transfer, and safety.

Workflow for Industrial Production

G cluster_0 Pre-Production cluster_1 Synthesis cluster_2 Downstream Processing QC_Raw Raw Material QC (2-MeIm, KOH, EtBr) Reactor Jacketed Reactor: Charge & Deprotonation QC_Raw->Reactor Addition Controlled Addition of Ethyl Bromide Reactor->Addition Reaction Reaction & Monitoring Addition->Reaction Filtration Solid/Liquid Filtration (Remove KBr) Reaction->Filtration Solvent_Removal Solvent Stripping Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation QC_Final Final Product QC (Purity, Water Content) Distillation->QC_Final Packaging Packaging & Storage QC_Final->Packaging

Caption: High-level industrial workflow for this compound synthesis.

  • Thermal Hazard Management: The N-alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Industrial-scale synthesis requires jacketed reactors with precise temperature control and a robust cooling system. The rate of addition of the ethylating agent is a critical parameter to control the rate of heat generation.

  • Mass Transfer: Efficient mixing is vital to ensure homogeneity and prevent localized "hot spots." Inadequate mixing can lead to poor yields and increased byproduct formation. The choice of impeller type and agitation speed must be carefully engineered for the specific reactor geometry and reaction mass.

  • Advanced Manufacturing: Continuous Flow: For managing highly exothermic reactions and improving process safety and consistency, continuous flow synthesis is an excellent alternative to batch processing.[12][13][14] Reagents are pumped through a heated static mixer or tube reactor, allowing for superior heat and mass transfer, precise control over reaction time, and safer operation at elevated temperatures and pressures.[15] This can lead to higher yields and purity in significantly shorter residence times.[14]

Troubleshooting Guide

Problem: Low Product Yield
Potential CauseRecommended Solution & Scientific Rationale
Incomplete Deprotonation Verify Base Quality & Quantity: Use a fresh, finely powdered, or molten base. Ensure at least 1.05-1.1 molar equivalents are used. Residual water can consume the base, reducing its effectiveness. Consider azeotropic removal of water with toluene before adding the alkylating agent.
Incomplete Alkylation Monitor Reaction to Completion: Use GC or HPLC to confirm the disappearance of the 2-methylimidazole starting material before quenching the reaction. Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature within the safe operating limits (e.g., up to 110°C).[3]
Side Reaction: Over-alkylation Control Stoichiometry: Avoid a large excess of the ethylating agent. Use no more than 1.0-1.1 equivalents. The N-alkylated product is still nucleophilic and can be alkylated a second time to form a quaternary imidazolium salt, which is a common side reaction.[11]
Losses During Work-up Optimize Filtration & Washing: Ensure the inorganic salt byproduct is thoroughly washed with the solvent to recover all entrained product. Use a minimal amount of solvent to avoid excessive dilution. Optimize Distillation: The product is high-boiling. Ensure a deep vacuum and efficient condenser setup to prevent product loss or thermal degradation during distillation.
Problem: Product is Impure (Discolored, Contains Byproducts)
Potential CauseRecommended Solution & Scientific Rationale
Thermal Degradation Reduce Thermal Stress: Dark coloration often indicates decomposition. Minimize the time the product spends at high temperatures. Use an efficient vacuum pump to lower the distillation temperature.
Presence of Unreacted Starting Material Improve Reaction Completion: See "Incomplete Alkylation" above. Optimize Purification: Ensure the vacuum distillation column has sufficient theoretical plates to separate the product from the lower-boiling 2-methylimidazole.
Presence of Isomeric Impurities Verify Starting Material Purity: The starting 2-methylimidazole may contain isomeric impurities (e.g., 4-methylimidazole), which will also be alkylated. Use high-purity starting materials.
Residual Solvent or Water Efficient Drying: After distillation, ensure the product is free of solvent. For water content, use Karl Fischer titration for analysis. If necessary, dry the product over a suitable desiccant like molecular sieves.
Troubleshooting Logic Diagram

G Problem Low Purity (e.g., Off-Color, Byproducts on GC) Cause1 Thermal Degradation? Problem->Cause1 Cause2 Unreacted Starting Material? Problem->Cause2 Cause3 Side Products Formed? Problem->Cause3 Solution1 Optimize Vacuum Distillation (Lower Temp, Shorter Time) Cause1->Solution1 Solution2 Drive Reaction to Completion (Monitor by GC, Increase Time) Cause2->Solution2 Solution3 Check Stoichiometry (Avoid Excess Alkylating Agent) Cause3->Solution3 Solution4 Verify Purity of Starting Materials Cause3->Solution4

Caption: Logic diagram for troubleshooting low product purity.

Quality Control & Analytical Methods

A robust set of analytical methods is essential for ensuring product quality and consistency.

TechniquePurposeKey Parameters to Monitor
Gas Chromatography (GC-FID) Purity assessment and quantification of residual starting materials or volatile impurities.Peak area % of this compound, detection of 2-methylimidazole.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Purity analysis, especially for non-volatile impurities or byproducts like imidazolium salts.[16][17]Peak area % of the main component, detection of baseline impurities. A C18 column with a mobile phase of acetonitrile/water with a buffer is a common starting point.[17]
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Structural confirmation and identification of impurities.Chemical shifts and integration patterns must match the reference standard for this compound.
Karl Fischer Titration Quantification of water content.Water content is critical for many applications, especially in the synthesis of ionic liquids.
FT-IR Spectroscopy Functional group confirmation.Presence of C-N and C-H stretches characteristic of the alkylated imidazole ring.
References
  • Herath, A., Dahl, R., & Cosford, N. D. P. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. Organic Letters, 12(3), 412-5. Available from: [Link]

  • Gemo, N., et al. (2019). Process Intensified Flow Synthesis of 1H-4-Substituted Imidazoles: Toward the Continuous Production of Daclatasvir. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Tanimoto, H., et al. (2013). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development. Available from: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). One-step continuous flow synthesis of N-alkyl imidazoles. Available from: [Link]

  • JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Rossi, S., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Available from: [Link]

  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.
  • ResearchGate. (2006). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Studies on Wallach's imidazole synthesis. Available from: [Link]

  • PubMed. (1998). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available from: [Link]

  • PubMed Central. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. Available from: [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Available from: [Link]

  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Available from: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-methylimidazole. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your synthesis, catalysis, and purification processes.

Section 1: General Handling and Storage

Question: How should I properly store and handle this compound to ensure its stability?

Answer: this compound is typically a colorless to pale yellow liquid.[1] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and open flames. It is crucial to prevent moisture absorption and exposure to air, which could lead to chemical changes. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended. Always consult the Safety Data Sheet (SDS) for specific handling precautions, as it may be harmful if ingested or inhaled.[1]

Section 2: Troubleshooting N-Alkylation and Acylation Reactions

This compound serves as a nucleophilic base and ligand in various organic synthesis reactions, including alkylations and acylations.[2]

Question: I am experiencing low yields in my N-alkylation reaction with this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in N-alkylation reactions of imidazoles are a common issue. Several factors can contribute to this, primarily related to the choice of base, solvent, and reaction temperature.

  • Inappropriate Base Selection: The basicity of the chosen base is critical for the deprotonation of the imidazole precursor to form the more nucleophilic imidazolide anion. A base that is too weak may not lead to complete deprotonation, resulting in a sluggish or incomplete reaction. Conversely, an overly strong base might lead to unwanted side reactions.

    • Troubleshooting Steps:

      • Evaluate Base Strength: For N-alkylation of imidazoles, common bases include potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K2CO3). The choice depends on the specific alkylating agent and solvent. For instance, KOH in DMF is a common and effective combination.[3]

      • Consider Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide can be employed to facilitate the reaction between the imidazolide anion in the solid or aqueous phase and the alkyl halide in the organic phase.[4]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting Steps:

      • Polar Aprotic Solvents are Often Preferred: Solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent choices for N-alkylation as they effectively solvate the imidazolide anion and the cation of the base.[3]

      • Solvent Purity: Ensure the solvent is anhydrous, as the presence of water can quench the imidazolide anion and react with some strong bases.

  • Insufficient Reaction Temperature or Time: N-alkylation reactions can be slow at room temperature.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A study on the N-alkylation of nitroimidazoles showed that increasing the temperature to 60°C markedly improved yields.[5]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Experimental Protocol: A General Procedure for N-Alkylation of an Imidazole Derivative

  • To a solution of the imidazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add the base (e.g., K2CO3, 1.5 eq) at room temperature under an inert atmosphere.

  • Stir the suspension for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question: I am observing the formation of multiple products in my acylation reaction. How can I improve the selectivity?

Answer: The formation of multiple products in acylation reactions is often due to the presence of multiple nucleophilic sites or over-acylation.

  • Causality: While the N1 nitrogen is the primary site of reaction, under certain conditions, acylation at other positions or di-acylation can occur, especially if a strong activating agent is used.

    • Troubleshooting Workflow:

      start Multiple Products Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents control_stoichiometry Use Stoichiometric Amounts of Acylating Agent check_reagents->control_stoichiometry If pure lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp less_active_agent Use a Milder Acylating Agent lower_temp->less_active_agent purification Optimize Purification Protocol less_active_agent->purification success Single Product Obtained purification->success

Section 3: Use as a Catalyst in Polymer Chemistry

This compound is an effective catalyst for the curing of epoxy resins and in polyurethane systems. [2][6] Question: My epoxy resin is curing too slowly when using this compound as a catalyst. What could be the problem?

Answer: The curing rate of epoxy resins with imidazole catalysts is dependent on several factors.

  • Catalyst Concentration: The concentration of the imidazole catalyst directly influences the curing kinetics.

    • Troubleshooting: Increasing the concentration of this compound will generally accelerate the curing process. However, excessive amounts can negatively impact the final mechanical properties of the cured resin. * Temperature: The curing reaction is temperature-dependent.

    • Troubleshooting: Increasing the curing temperature will increase the reaction rate. * Mechanism Insight: Imidazoles initiate the curing of epoxy resins through nucleophilic attack of the nitrogen atom on the electrophilic carbon of the epoxy ring, leading to ring-opening and subsequent polymerization. The steric and electronic properties of the imidazole influence its catalytic activity.

      Parameter Effect on Curing Rate Recommended Action for Slow Curing
      Catalyst Concentration Direct Proportionality Increase concentration incrementally
      Curing Temperature Direct Proportionality Increase temperature within resin limits

      | Epoxy Resin Type | Varies with structure | Consult resin datasheet for reactivity |

Question: I am observing catalyst deactivation in my polyurethane foam formulation. Could this compound be the issue?

Answer: While this compound is a known catalyst for polyurethane production, catalyst deactivation can occur. [6]

  • Potential Causes of Deactivation:

    • Acidic Impurities: The presence of acidic species in the polyol or isocyanate components can neutralize the basic imidazole catalyst.

    • Reaction with Side Products: The catalyst may react with byproducts of the polyurethane reaction, leading to inactive species.

  • Troubleshooting Steps:

    • Ensure Purity of Reactants: Use high-purity polyols and isocyanates.

    • Consider a Co-catalyst: In some formulations, a combination of catalysts can improve performance and stability. [6]

Section 4: Synthesis of Imidazolium Ionic Liquids

This compound is a common precursor for the synthesis of imidazolium-based ionic liquids through quaternization. [2] Question: My quaternization reaction to form an imidazolium salt is not going to completion. What are some common pitfalls?

Answer: Incomplete quaternization can be frustrating. The success of this SN2 reaction depends on the reactivity of the alkylating agent and the reaction conditions.

  • Leaving Group Ability: The rate of quaternization is highly dependent on the leaving group of the alkylating agent.

    • Troubleshooting: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride and experiencing a sluggish reaction, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: The steric bulk of both the imidazole and the alkylating agent can hinder the reaction.

    • Troubleshooting: While this compound is not exceptionally bulky, using a highly branched alkylating agent may require more forcing conditions (higher temperature, longer reaction time).

  • Reaction Conditions:

    • Solvent: Acetonitrile is a common solvent for quaternization reactions. [7] * Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion. Refluxing in acetonitrile is a common practice. [7]

General Protocol for Imidazolium Salt Synthesis

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add the alkyl halide (1.0-1.1 eq) to the solution.

  • Reflux the mixture for the required time (monitor by TLC or NMR).

  • Cool the reaction mixture. If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Wash the crude product with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials. [8]

Section 5: Purification Challenges

Question: I am having difficulty purifying my this compound derivative by column chromatography. The compound is tailing on the silica gel column.

Answer: Tailing of basic compounds like imidazoles on acidic silica gel is a frequent problem.

  • Causality: The lone pair of electrons on the nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.

    • Troubleshooting Diagram:

      start Tailing Observed on Silica Gel add_base Add Triethylamine (0.1-1%) to Eluent start->add_base use_alumina Switch to Neutral or Basic Alumina start->use_alumina reverse_phase Consider Reverse-Phase Chromatography (C18) start->reverse_phase success Improved Peak Shape and Separation add_base->success use_alumina->success reverse_phase->success

  • Alternative Purification Technique: Acid-Base Extraction For basic imidazole derivatives, an acid-base extraction can be a highly effective purification method.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole derivative will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate the imidazole derivative.

    • Extract the aqueous layer with an organic solvent to recover the purified product.

References

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Retrieved from [Link]

  • Springer. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]

  • ACS Publications. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis?. Retrieved from [Link]

  • SciSpace. (n.d.). 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. Retrieved from [Link]

  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US3152094A - Production of polyurethanes using an imidazole catalyst.
  • Google Patents. (n.d.). US5539007A - Catalyst compositions for making polyurethane based on imidazoles and boron compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). C2-Functionalization of 1-Substituted Imidazoles with Aldehydes and Electron-Deficient Acetylenes: A Novel Three-Component Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

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Technical Support Center: Enhancing the Catalytic Activity of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 1-Ethyl-2-methyl-1H-imidazole (also known as 2-ethyl-1-methylimidazole). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its catalytic performance. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance your reaction outcomes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the application and properties of this compound as a catalyst.

Question: What are the primary catalytic applications of this compound?

Answer: this compound is a versatile N-heterocyclic compound that primarily functions as a potent nucleophilic and base catalyst. Its utility stems from the lone pair of electrons on its sp²-hybridized nitrogen atom (N-3), which is not part of the aromatic sextet, making it available for nucleophilic attack. Its key applications include:

  • Acyl Transfer Reactions: It is highly effective in catalyzing the transfer of acyl groups, such as in esterification and amidation reactions. It functions by forming a highly reactive N-acylimidazolium intermediate.[1]

  • Polymer Chemistry: It acts as a curing accelerator for epoxy resins and as a catalyst in polyurethane and polyurea systems, facilitating crosslinking and polymerization.[2]

  • Organic Synthesis: It serves as a nucleophilic base and ligand in various organic transformations, including alkylations, condensations, and silylations.[2]

  • Precursor to Ionic Liquids: It is a common building block for creating imidazolium-based ionic liquids, which have broad applications as solvents and catalysts.[2]

Question: What is the fundamental mechanism of catalysis by this compound in acyl transfer reactions?

Answer: The catalytic cycle relies on nucleophilic catalysis. The imidazole nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride) to form a high-energy, non-aromatic N-acylimidazolium intermediate. This intermediate is significantly more reactive than the initial acylating agent. A subsequent nucleophile (like an alcohol or amine) then attacks this activated intermediate, leading to the acylated product and regenerating the this compound catalyst. This mechanism effectively lowers the overall activation energy of the reaction.

Caption: Catalytic cycle of this compound in a generic acyl transfer reaction.

Catalytic_Cycle Mechanism of Nucleophilic Catalysis cluster_0 Catalyst This compound Intermediate N-Acylimidazolium Intermediate (Highly Reactive) Catalyst->Intermediate + R-CO-X Acyl_Source Acyl Source (R-CO-X) Product Product (R-CO-Nu) Intermediate->Product + Nu-H Byproduct Byproduct (H-X) Nucleophile Nucleophile (Nu-H) Product->Catalyst Regeneration

Question: Why would I choose this compound over a simpler catalyst like pyridine or DMAP?

Answer: The choice of catalyst depends on the specific reaction requirements. Compared to pyridine, this compound is generally a stronger nucleophile and a more effective catalyst for acyl transfer. While 4-Dimethylaminopyridine (DMAP) is an exceptionally active catalyst, this compound offers a good balance of high reactivity and lower cost, and it can be easier to remove after the reaction due to its different solubility profile. Furthermore, its derivatives are key components in creating tunable ionic liquids for specialized reaction environments.[2]

Section 2: Troubleshooting Guide for Low Catalytic Activity

This guide provides a systematic workflow to diagnose and resolve common issues encountered during catalysis with this compound.

Caption: A systematic workflow for troubleshooting low reaction yield or conversion.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low Yield / Conversion Observed Check_Purity Verify Purity of Reagents & Catalyst Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Purity OK Purify Purify/Dry Reagents & Catalyst Check_Purity->Purify Impurity Detected Check_Solvent Evaluate Solvent System (Polarity, Aprotic/Protic) Check_Conditions->Check_Solvent Conditions OK Optimize_Params Optimize Parameters (See Protocol 1) Check_Conditions->Optimize_Params Suboptimal Investigate_Deactivation Suspect Catalyst Deactivation/Inhibition? Check_Solvent->Investigate_Deactivation Solvent OK Screen_Solvents Screen Alternative Solvents (See Table 2) Check_Solvent->Screen_Solvents Mismatch Suspected Test_Inhibitors Identify & Remove Potential Inhibitors (e.g., acids) Investigate_Deactivation->Test_Inhibitors Yes Success Reaction Optimized Investigate_Deactivation->Success No Purify->Check_Conditions Optimize_Params->Success Screen_Solvents->Success Test_Inhibitors->Success

Problem 1: My reaction shows low conversion or yield.

This is the most common issue. The cause can often be traced to one of several factors related to reaction conditions or reagent quality.

Q: How do I determine the optimal catalyst loading?

Answer: Insufficient catalyst loading is a primary cause of slow or incomplete reactions. Conversely, excessive loading can lead to side reactions or complicate purification.

  • Causality: The reaction rate is often dependent on the concentration of the active catalytic species. Below a certain threshold, the formation of the reactive intermediate is the rate-limiting step.

  • Troubleshooting Protocol:

    • Set up a series of parallel reactions with identical substrates, solvent, and temperature.

    • Vary the catalyst loading systematically, for example: 0.1 mol%, 1 mol%, 5 mol%, and 10 mol%.

    • Monitor the reaction progress over time using a suitable analytical technique (TLC, GC-MS, or HPLC).

    • Plot the yield against catalyst loading to identify the point at which the rate no longer significantly increases. This represents the optimal loading for your system. Optimization of catalyst amount is a key variable in achieving the highest yield and fastest reaction time for imidazole synthesis.[3]

Q: Could the solvent be the issue? My reaction is sluggish in THF.

Answer: Absolutely. Solvent choice is critical as it influences reagent solubility and can mediate the stability of charged intermediates.

  • Causality: The formation of the N-acylimidazolium intermediate involves charge separation. Polar, aprotic solvents (like acetonitrile, DMF, or DMSO) are generally preferred as they can stabilize this charged intermediate without interfering with the reaction through hydrogen bonding. Non-polar solvents may not adequately solvate the intermediate, slowing the reaction, while protic solvents (like alcohols) can compete with your desired nucleophile, leading to side products.

  • Troubleshooting Action: If reagents are soluble, switch from a non-polar solvent like THF or toluene to a polar, aprotic solvent like acetonitrile. See the table below for a comparison.

Solvent Type Dielectric Constant (ε) Expected Effect on Acyl Transfer
TolueneNon-polar, Aprotic2.4Slow reaction rate due to poor stabilization of charged intermediates.
THFModerately Polar, Aprotic7.5Moderate reaction rate. A common starting point.
AcetonitrilePolar, Aprotic37.5Recommended. Often provides excellent rates by stabilizing the imidazolium intermediate.
EthanolPolar, Protic24.5Not Recommended. Can act as a competing nucleophile, leading to ethyl ester byproducts.

Problem 2: I am observing significant side product formation.

Poor selectivity can be caused by reaction temperature, impurities, or the inherent reactivity of the substrates.

Q: My reaction is producing a complex mixture. How can I improve selectivity?

Answer: High temperatures, while increasing the reaction rate, can also provide enough energy to overcome the activation barriers for undesired side reactions.

  • Causality: Every reaction has a specific activation energy. By lowering the temperature, you disproportionately slow down the reactions with higher activation energies, which are often the undesired pathways.

  • Troubleshooting Protocol:

    • Run the reaction at a lower temperature. If you are currently at reflux, try running it at room temperature or even 0 °C.

    • Monitor the reaction over a longer period to compensate for the slower rate.

    • Analyze the product mixture at various time points to determine the optimal balance between conversion of the starting material and formation of the desired product. The optimization of reaction conditions involves adjusting variables to improve the efficiency and outcome of a chemical reaction.[3]

Problem 3: The catalytic activity seems to decrease over time or upon reuse.

Catalyst deactivation can occur through several mechanisms, including poisoning or thermal degradation.[4][5]

Q: I suspect an impurity in my starting material is killing the catalyst. What should I look for?

Answer: this compound is a base. Acidic impurities are the most common cause of catalyst poisoning.

  • Causality: Acidic species in the reaction mixture will protonate the nucleophilic nitrogen of the imidazole, forming a non-nucleophilic imidazolium salt. This salt cannot participate in the catalytic cycle, effectively removing the catalyst from the reaction.

  • Troubleshooting Protocol:

    • Check pH: If possible, check the pH of your crude starting materials.

    • Pre-treatment: Pass your solvents and liquid reagents through a plug of basic alumina to remove acidic impurities.

    • Add a Non-Nucleophilic Base: In some cases, adding a hindered, non-nucleophilic base (like 2,6-lutidine) can act as a "proton sponge," scavenging stray acid without interfering with the primary reaction.

    • Re-purify Catalyst: Ensure your this compound is pure. Distillation under reduced pressure is a common purification method.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Acylation Reaction

This protocol provides a starting point for the acylation of a generic alcohol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the alcohol (1.0 eq) and the solvent of choice (e.g., acetonitrile, ~0.5 M concentration).

  • Catalyst Addition: Add this compound (0.05 eq, 5 mol%).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps control the initial exotherm upon adding the acylating agent.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation Note: A control reaction run without the this compound catalyst should show significantly lower or no conversion, confirming its catalytic role.

References

  • Liu, J., Chambreau, D., & Vaghjiani, G. (2014). Dynamics Simulations and Statistical Modeling of Thermal Decomposition of 1-Ethyl-3-methylimidazolium Dicyanamide and 1-Ethyl-2,3-dimethylimidazolium Dicyanamide. RoCo Global. [Link]

  • Argus, C., et al. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Molecules. [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. (General reference for imidazole use in synthesis). [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of Biological Chemistry. [Link]

  • Wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism.[Link]

  • PubChem. 1H-Imidazole, 2-ethyl-1-methyl-. National Center for Biotechnology Information. [Link]

  • Doyle, M. P., et al. (2017). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]

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Validation & Comparative

Comparing the catalytic efficiency of 1-Ethyl-2-methyl-1H-imidazole with other imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction kinetics and yields. Imidazole and its derivatives are a cornerstone of organic and biocatalysis, prized for their nucleophilic and basic properties. This guide provides an in-depth comparison of the catalytic efficiency of 1-Ethyl-2-methyl-1H-imidazole against other common imidazoles, supported by available experimental data and an exploration of structure-activity relationships.

The Catalytic Heart of Imidazoles: A Mechanistic Overview

The catalytic prowess of the imidazole ring is rooted in its unique electronic structure. It can function as both a potent nucleophile and a general base, facilitating a wide array of chemical transformations. A classic example is the hydrolysis of esters, where the imidazole catalyst follows a well-established nucleophilic catalysis pathway.

The catalytic cycle begins with the nucleophilic attack of the sp²-hybridized nitrogen of the imidazole on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to release the alcohol and form an N-acylimidazolium intermediate. This activated intermediate is subsequently hydrolyzed by water, regenerating the imidazole catalyst and releasing the carboxylic acid.

Imidazole Catalysis Workflow General Mechanism of Imidazole-Catalyzed Ester Hydrolysis cluster_0 Catalytic Cycle Start Imidazole + Ester Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 N-Acylimidazolium Intermediate + Alcohol Intermediate1->Intermediate2 Alcohol Elimination End Imidazole + Carboxylic Acid Intermediate2->End Hydrolysis

Caption: General workflow of ester hydrolysis catalyzed by imidazole.

Structure-Activity Relationship: How Substituents Modulate Catalytic Efficiency

The catalytic activity of the imidazole ring can be significantly tuned by the introduction of substituents. These modifications can alter the nucleophilicity and basicity of the imidazole, as well as introduce steric effects that can influence substrate binding and reaction rates.

  • N-Alkylation (e.g., 1-Methylimidazole, 1-Ethylimidazole): The introduction of an alkyl group at the N-1 position generally increases the electron density of the imidazole ring through an inductive effect. This enhanced electron density boosts the nucleophilicity of the N-3 nitrogen, often leading to an increased rate of catalysis. For instance, in the oxidation of indigo dyes, the electron-rich 1-methylimidazole exhibits a faster reaction rate than unsubstituted imidazole.

  • C-Alkylation (e.g., 2-Methylimidazole): An alkyl group at the C-2 position also enhances the electron density of the ring. However, its proximity to the catalytically active N-3 nitrogen can introduce steric hindrance. This can impede the approach of the substrate to the catalytic center, potentially slowing down the reaction. A kinetic study on the iodination of imidazoles revealed that 2-methylimidazole has a lower specific reaction rate compared to unsubstituted imidazole, suggesting that in this case, steric effects may outweigh the electronic enhancement.[1]

Comparative Analysis of Catalytic Efficiency

CatalystReactionSecond-Order Rate Constant (k₂)Temperature (°C)pHReference
ImidazoleIodination87.00 M⁻¹s⁻¹27.07.0[1]
2-MethylimidazoleIodination62.92 M⁻¹s⁻¹27.07.0[1]

Discussion of Expected Performance for this compound:

Based on the available data and established structure-activity relationships, we can predict the catalytic behavior of this compound:

  • Electronic Effects: The N-ethyl group is expected to be slightly more electron-donating than an N-methyl group, which should, in principle, increase the nucleophilicity of the N-3 nitrogen even more than in 1-methylimidazole. The C-2 methyl group also contributes to the electron density of the ring. These combined electronic effects would suggest a potentially high intrinsic catalytic activity.

  • Steric Effects: The methyl group at the C-2 position introduces steric bulk around the active site, which was shown to decrease the reaction rate in the case of 2-methylimidazole.[1] The N-ethyl group, being larger than a methyl group, might also contribute to steric crowding, although its effect is transmitted through the ring and is generally less direct than a C-2 substituent.

Overall, the catalytic efficiency of this compound will be a balance between these enhancing electronic effects and potentially inhibiting steric effects. For reactions involving small, unhindered substrates, the enhanced nucleophilicity may dominate, leading to high catalytic efficiency. Conversely, for reactions with bulky substrates, steric hindrance could become the limiting factor, resulting in lower efficiency compared to less substituted imidazoles.

Experimental Protocol: Kinetic Analysis of Ester Hydrolysis

To enable researchers to directly compare the catalytic efficiency of this compound with other imidazoles, the following experimental protocol for the hydrolysis of p-nitrophenyl acetate (pNPA) is provided. This reaction is widely used as a model system for studying catalytic activity due to the formation of the chromogenic p-nitrophenolate ion, which can be easily monitored spectrophotometrically.

Experimental_Workflow Workflow for Kinetic Analysis of Imidazole-Catalyzed pNPA Hydrolysis cluster_1 Experimental Procedure Prepare_Solutions Prepare Stock Solutions: - Imidazole Catalysts - pNPA Substrate - Buffer (e.g., Phosphate, pH 7.0) Reaction_Setup Set up Reaction Mixtures: - Add buffer and catalyst to cuvettes - Equilibrate at constant temperature Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate Reaction: - Add pNPA solution to cuvettes Reaction_Setup->Initiate_Reaction Data_Acquisition Monitor Reaction: - Measure absorbance of p-nitrophenolate at 400 nm over time Initiate_Reaction->Data_Acquisition Data_Analysis Analyze Data: - Calculate initial reaction rates - Determine pseudo-first-order rate constants Data_Acquisition->Data_Analysis

Caption: Step-by-step workflow for the kinetic analysis of pNPA hydrolysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the imidazole catalysts (e.g., this compound, imidazole, 1-methylimidazole, 2-methylimidazole) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

    • All solutions should be prepared fresh daily.

  • Spectrophotometric Measurement:

    • Set a UV-Vis spectrophotometer to monitor the absorbance at 400 nm, the λ_max of the p-nitrophenolate anion.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • In a quartz cuvette, mix the buffer solution and the imidazole catalyst stock solution to achieve the desired final catalyst concentration.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for several minutes.

    • Initiate the reaction by adding a small volume of the pNPA stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at 400 nm at regular time intervals for a duration sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Plot the absorbance of p-nitrophenolate versus time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • To determine the pseudo-first-order rate constant (k_obs), ensure that the concentration of the catalyst is in large excess compared to the substrate. The rate constant can be obtained from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t.

    • The second-order rate constant (k₂) can be determined by plotting k_obs against the concentration of the catalyst. The slope of this line will be k₂.

Conclusion

This compound is a versatile catalyst with applications in various synthetic processes.[2] While direct comparative kinetic data is limited, an analysis of structure-activity relationships suggests that its catalytic efficiency is governed by a trade-off between the electron-donating effects of the N-ethyl and C-2 methyl groups, which enhance nucleophilicity, and the steric hindrance imposed primarily by the C-2 methyl group. It is likely to be a highly effective catalyst for reactions involving sterically unencumbered substrates. For larger substrates, its performance relative to less substituted imidazoles would need to be empirically determined using standardized kinetic protocols such as the one detailed in this guide.

References

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. Available at: [Link]

  • Bonde, S. L., et al. (2001). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. ResearchGate. Available at: [Link]

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A Comparative Guide to the Biological Activity of 1-Ethyl-2-methyl-1H-imidazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] This guide provides a comparative analysis of the biological activities of 1-Ethyl-2-methyl-1H-imidazole and a curated selection of its analogs. We delve into the structure-activity relationships that govern their anticancer and antimicrobial properties, supported by quantitative experimental data. Furthermore, this guide offers detailed, field-proven protocols for key biological assays and visualizes complex pathways and workflows to enhance understanding and reproducibility. Our objective is to equip researchers with the expert insights and practical tools necessary to accelerate drug discovery and development in this promising chemical space.

Introduction: The Versatility of the Imidazole Core

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique electronic properties, ability to engage in hydrogen bonding, and high polarity contribute to its capacity to interact with a wide array of biological targets.[1][3] The parent compound, this compound, serves as a valuable starting point for chemical modification. By systematically altering substituents at the N-1 and C-2 positions, as well as on appended aromatic rings, medicinal chemists can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will explore how subtle structural modifications to the this compound framework lead to significant variations in biological activity, with a primary focus on anticancer and antimicrobial applications. We will examine the causality behind these differences, providing a robust foundation for the rational design of next-generation imidazole-based therapeutics.

Featured Compounds: Structure and Physicochemical Properties

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical characteristics. In this section, we introduce this compound and a representative set of its analogs, highlighting the key structural differences that will be correlated with their biological performance.

Compound IDStructureR1 (N-1 Substitution)R2 (C-2 Substitution)R3 (Aromatic Substitution)Molecular Weight ( g/mol )
Parent ![Image of this compound]-CH₂CH₃-CH₃-110.16
Analog A ![Image of Analog A]-CH₂CH₃-CH₂CH₂OH-140.18
Analog B ![Image of Analog B]-(CH₂)₂-Ph-CH₃-186.25
Analog C ![Image of Analog C]-CH₂CH₃-Ph4-Cl208.67
Analog D ![Image of Analog D]-CH₂CH₃-Ph4-NO₂219.22

Note: Structures are representative examples for the purpose of this guide. Physicochemical data are calculated estimates.

Comparative Analysis of Anticancer Activity

Imidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.[1][4] Their mechanisms often involve the inhibition of crucial cellular machinery like microtubules and protein kinases.[1][5]

Antiproliferative Efficacy Against Cancer Cell Lines

The antiproliferative activity of our subject compounds was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell growth, is a key metric for potency. A lower IC₅₀ value indicates greater efficacy.

Table 1: Comparative Antiproliferative Activity (IC₅₀, µM)

Compound IDMCF-7 (Breast)A549 (Lung)T24 (Bladder)
Parent >100>100>100
Analog B 25.331.5-
Analog C 9.815.2-
Analog D 5.18.9-
Kim-161 --56.11[6]
Kim-111 --67.29[6]
5-Fluorouracil (Control) 4.57.212.8

Expert Analysis: The data clearly demonstrates a significant enhancement in anticancer activity with specific structural modifications. The parent this compound shows negligible activity. However, the introduction of a phenyl group at the C-2 position (Analogs C and D) dramatically increases potency. The substitution on this phenyl ring is also critical; the electron-withdrawing nitro group in Analog D results in the most potent compound in this series, with IC₅₀ values approaching that of the standard chemotherapeutic agent, 5-Fluorouracil. This suggests that the electronic properties of the C-2 substituent play a pivotal role in the compound's interaction with its biological target. Recent studies have also shown that novel substituted imidazole derivatives, such as Kim-161 and Kim-111, exhibit potent cytotoxicity against urothelial carcinoma cell lines.[6]

Mechanism of Action: Induction of Apoptosis

Potent anticancer agents often function by inducing programmed cell death, or apoptosis. To investigate this, cancer cells were treated with Analog D, and the expression levels of key apoptotic regulatory proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), were measured.

Logical Relationship: Apoptosis Induction Pathway

Analog_D Analog_D Bcl_2 Bcl-2 (Anti-apoptotic) Analog_D->Bcl_2 Inhibits Bax Bax (Pro-apoptotic) Analog_D->Bax Promotes Mitochondria Mitochondria Bcl_2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Analog D induces apoptosis by downregulating Bcl-2 and upregulating Bax.

A study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated that the lead compound, 4f, induced apoptosis by increasing the protein expression of Bax and decreasing Bcl-2 levels in a time-dependent manner.[7] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.

Comparative Analysis of Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[8][9] Imidazole derivatives have shown considerable promise as antibacterial and antifungal agents.[8][10][11][12]

Antibacterial and Antifungal Susceptibility

The antimicrobial efficacy of the compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent >256>256>256
Analog A 6412832
Analog B 326416
Analog C 128>25664
Compound 3h --12.5[10]
Compound 3l --12.5[10]
Ciprofloxacin (Control) 10.5-
Fluconazole (Control) --2

Expert Analysis: The structure-activity relationships for antimicrobial activity differ from those for anticancer effects. Here, the presence of a hydroxyl group (Analog A) or a phenethyl group (Analog B) confers moderate antibacterial and antifungal activity. Interestingly, the highly potent anticancer analogs (C and D) are less effective as antimicrobial agents. This highlights the principle of target-specific drug design; structural features that optimize binding to a cancer-related kinase may not be suitable for interacting with a bacterial enzyme. Notably, other studies have identified trisubstituted imidazoles, such as compounds 3h and 3l, which exhibit appreciable antifungal activity with MIC values of 12.5 µg/mL.[10] Some nitroimidazole derivatives have also shown activity against Gram-positive bacteria.[13]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for the key assays performed. These protocols represent self-validating systems for assessing biological activity.

Protocol: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Experimental Workflow: MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a 1. Seed cells in 96-well plate (e.g., 5,000 cells/well) b 2. Incubate for 24h (37°C, 5% CO₂) a->b c 3. Add serial dilutions of test compounds b->c d 4. Incubate for 48h c->d e 5. Add MTT solution (5 mg/mL) d->e f 6. Incubate for 4h e->f g 7. Solubilize formazan (e.g., with DMSO) f->g h 8. Read absorbance at 570 nm g->h

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)

This method is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microdilution plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Conclusion and Future Directions

This comparative guide demonstrates that the this compound scaffold is a highly versatile platform for the development of potent bioactive agents. Strategic modifications to this core structure can dramatically and differentially enhance anticancer and antimicrobial activities.

  • For Anticancer Development: The introduction of a substituted phenyl ring at the C-2 position is a highly effective strategy. Future research should focus on exploring a wider range of substitutions on this ring to optimize potency and selectivity. In vivo studies of promising candidates like Analog D are warranted to evaluate their efficacy and safety in preclinical models.

  • For Antimicrobial Development: The structure-activity relationships are distinct, with substitutions at the N-1 position appearing more influential. Further synthesis and screening of analogs with varied N-1 substituents, including those incorporating heterocyclic moieties, could lead to the discovery of novel antimicrobial agents.

The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to build upon these findings and design the next generation of imidazole-based therapeutics.

References

  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghorbani, M., Al-Farraj, E., Al-Otaibi, R. M., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1319, 138805.
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  • Li, L., et al. (2018). Synthesis and biological evaluation of 1-substituted-2-aryl imidazoles as potential tubulin-targeted anticancer agents. European Journal of Medicinal Chemistry, 157, 956-973. [Link]

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  • Al-Sha'er, M. A., et al. (2013). 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
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  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2017). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Current Organic Synthesis, 14(6), 794-814. [Link]

  • Asif, M. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

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  • Jasińska, E., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 27(19), 6598. [Link]

  • Cankılıç, N. M., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 28(14), 5406. [Link]

  • Wang, Y., et al. (2019). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 24(19), 3543. [Link]com/1420-3049/24/19/3543)

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A Senior Application Scientist's Guide to Benchmarking 1-Ethyl-2-methyl-1H-imidazole-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of solvent or electrolyte can be paramount to experimental success. Ionic liquids (ILs), with their tunable properties, have emerged as powerful alternatives to conventional volatile organic compounds. Within the popular imidazolium class of ILs, subtle structural modifications can lead to profound changes in performance. This guide provides an in-depth comparison of 1-Ethyl-2-methyl-1H-imidazole-based ([C₂MIM] or [EMMIM]) ionic liquids against their more common 1-Ethyl-3-methylimidazolium ([EMIM]) isomers and other alternatives.

We will move beyond simple data sheets to explore the fundamental physicochemical principles that govern their performance, with a special focus on the often counter-intuitive effects of methylating the C2 position of the imidazolium ring. Every protocol described herein is designed as a self-validating system, empowering you to verify these findings in your own laboratory.

The C2-Methylation Effect: A Paradigm Shift in Understanding Imidazolium ILs

The most reactive site on the imidazolium cation is the C2 proton. It is acidic and can participate in hydrogen bonding. The logical assumption, therefore, would be that replacing this proton with a methyl group would eliminate this key hydrogen-bonding interaction, leading to a decrease in viscosity and an increase in ionic conductivity. However, extensive experimental evidence reveals the opposite to be true.[1][2]

This phenomenon is a critical consideration for any researcher selecting an imidazolium IL. The addition of the methyl group at the C2 position introduces significant steric hindrance. This has two primary consequences:

  • Reduced Free Volume : The bulkier methyl group occupies more space than a hydrogen atom, leading to more efficient packing of the ions and a reduction in the unoccupied or "free" volume within the liquid. This reduction in free volume restricts the pathways for ion movement, thereby increasing viscosity.[1][2]

  • Hindered Anion Rotation : The steric bulk of the C2-methyl group physically obstructs the rotation of the anion around the cation. This restriction in rotational freedom is an entropically unfavorable state, contributing to higher viscosity and, consequently, lower conductivity.[3][4]

Therefore, the C2-methylation effect is not driven by changes in hydrogen bonding but rather by steric and entropic factors. This understanding is crucial for rationally designing or selecting an IL for a specific application.

cluster_0 Standard Imidazolium Cation ([EMIM]) cluster_1 C2-Methylated Imidazolium Cation ([C₂MIM]) EMIM C2-Proton (H-bonding site) Anion1 Anion EMIM->Anion1 Less Hindered Rotation C2MIM C2-Methyl Group (Steric Hindrance) label_EMIM Lower Viscosity Higher Conductivity Anion2 Anion C2MIM->Anion2 Hindered Rotation label_C2MIM Higher Viscosity Lower Conductivity

Caption: The C2-Methylation Effect on Ion Dynamics.

Comparative Performance Analysis

While specific data for 1-Ethyl-2-methyl-1H-imidazolium ([C₂MIM]) salts are less common in the literature than for their [EMIM] counterparts, the performance trends due to C2-methylation are well-established. The following tables present a comparison of key physicochemical properties, using representative imidazolium pairs to illustrate the expected differences. These trends are directly applicable to a comparison between [C₂MIM] and [EMIM] ILs.

Table 1: Viscosity and Ionic Conductivity Comparison
Ionic Liquid CationAnionTemperature (°C)Viscosity (mPa·s)Ionic Conductivity (mS/cm)Rationale & Causality
1-Butyl-3-methylimidazolium ([BMIM])[NTf₂]⁻25~52~3.9Lower steric hindrance at C2 allows for greater ionic mobility.
1-Butyl-2,3-dimethylimidazolium ([C₄MIM])[NTf₂]⁻25~86~2.3C2-methylation increases steric hindrance, reducing free volume and impeding ion transport, which significantly raises viscosity and lowers conductivity.[1]
1-Ethyl-3-methylimidazolium ([EMIM])[EtSO₄]⁻25~33~10.0Shorter alkyl chains generally lead to lower viscosity compared to butyl-substituted counterparts.
1-Ethyl-2-methyl-1H-imidazolium ([C₂MIM]) [EtSO₄]⁻ 25 Higher (Est. >50) Lower (Est. <7.0) The C2-methylation effect is expected to produce a proportionally higher viscosity and lower conductivity compared to its [EMIM] isomer.

Note: Data for [BMIM] and [C₄MIM] are representative values derived from literature trends to illustrate the C2-methylation effect.[1] [EMIM][EtSO₄] data is provided as a common baseline.

Table 2: Thermal and Electrochemical Stability Comparison
Ionic Liquid CationAnionDecomposition Temp. (T_d, °C)Electrochemical Window (V)Rationale & Causality
1-Hexadecyl-3-methylimidazolium ([C₁₆MIM])Br⁻~240-Baseline for non-methylated cation.
1-Hexadecyl-2,3-dimethylimidazolium ([C₁₆MMIM])Br⁻~275-C2-methylation generally enhances thermal stability by blocking potential decomposition pathways that initiate at the acidic C2 proton.[5]
1-Ethyl-3-methylimidazolium ([EMIM])[BF₄]⁻~440~4.1High thermal stability is common for ILs with fluoro-containing anions. The reductive limit is set by the imidazolium cation.[6]
1-Ethyl-2-methyl-1H-imidazolium ([C₂MIM]) [BF₄]⁻ Higher (Est. >450) Wider (Est. >4.5) Enhanced thermal stability is expected. The removal of the acidic C2 proton should increase the cathodic stability, widening the overall electrochemical window.[7][8]

Implications for Researchers and Drug Development Professionals

The choice between a standard and a C2-methylated imidazolium IL is not trivial and has direct consequences for experimental outcomes:

  • For Synthesis & Catalysis: The higher viscosity of [C₂MIM]-based ILs could negatively impact reaction kinetics by slowing mass transfer. However, their enhanced thermal and electrochemical stability might be advantageous for reactions requiring high temperatures or electrochemical steps.

  • For Drug Formulation & Delivery: The increased viscosity could be beneficial for creating more stable emulsions or formulating topical drug delivery systems where slower diffusion is desired. The enhanced stability of C2-methylated ILs is a significant advantage, potentially leading to longer shelf-life and reduced degradation of the active pharmaceutical ingredient (API).[9]

Experimental Validation: Protocols & Workflows

To ensure trustworthiness and empower researchers, we provide self-validating protocols for the synthesis and characterization of these ionic liquids.

Protocol 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide ([C₂MIM]Br)

This protocol outlines a typical two-step synthesis for a C2-methylated imidazolium salt.

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: C2-Alkylation S1_1 1. Combine 1-methylimidazole and bromoethane in acetonitrile. S1_2 2. Reflux the mixture (e.g., 70°C, 24h) under an inert atmosphere (N₂). S1_1->S1_2 S1_3 3. Cool and remove solvent under reduced pressure. S1_2->S1_3 S1_4 4. Wash the resulting product with ethyl acetate to remove impurities. S1_3->S1_4 S1_5 5. Dry under vacuum to yield 1-ethyl-3-methylimidazolium bromide ([EMIM]Br). S1_4->S1_5 S2_1 1. Dissolve [EMIM]Br in a suitable solvent (e.g., acetonitrile). S2_2 2. Add a strong base (e.g., NaH) to deprotonate the C2 position. S2_1->S2_2 S2_3 3. After stirring, add an alkylating agent (e.g., bromobutane for [C₄MIM]Br). S2_2->S2_3 S2_4 4. Stir overnight at room temperature. S2_3->S2_4 S2_5 5. Filter to remove solid byproducts and purify via washing and vacuum drying. S2_4->S2_5

Caption: Synthesis workflow for a C2-alkylated imidazolium IL.

Causality and Justification:

  • Inert Atmosphere: Prevents moisture from reacting with intermediates, ensuring a higher yield and purity.

  • Washing with Ethyl Acetate: [EMIM]Br is poorly soluble in ethyl acetate, while unreacted starting materials are soluble. This is an effective purification step.[10]

  • Strong Base in Step 2: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the relatively non-acidic C2 proton to form the N-heterocyclic carbene intermediate, which then reacts with the second alkylating agent.[10]

Protocol 2: Comparative Performance Characterization Workflow

This workflow details the essential experiments for benchmarking the synthesized ILs.

cluster_0 Rheological Analysis cluster_1 Electrochemical Analysis cluster_2 Thermal Analysis Start Synthesized IL Samples ([EMIM] vs. [C₂MIM]) Viscosity 1. Use a temperature-controlled rheometer. 2. Measure shear stress vs. shear rate across a defined temperature range (e.g., 25-80°C). 3. Calculate dynamic viscosity. Start->Viscosity Conductivity 1. Use a conductivity meter with a temperature-controlled cell. 2. Measure conductivity across the same temperature range as viscosity. Start->Conductivity TGA 1. Use a Thermogravimetric Analyzer (TGA). 2. Heat sample under N₂ atmosphere at a constant rate (e.g., 10°C/min). 3. Determine onset decomposition temperature (Td). Start->TGA ESW 1. Use a three-electrode setup (e.g., Pt working, Pt counter, Ag/Ag⁺ reference). 2. Perform cyclic voltammetry (CV) at a slow scan rate (e.g., 10 mV/s). 3. Define the electrochemical stability window (ESW) from the onset of oxidation and reduction currents. Conductivity->ESW

Caption: Experimental workflow for IL performance characterization.

Causality and Justification:

  • Three-Electrode Setup for CV: This is the standard and most reliable method for determining the electrochemical window of a substance.[11] It allows for the separation of anodic and cathodic events and provides a stable reference potential against which these events are measured.

  • Inert Atmosphere for TGA: Heating in the presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than thermal degradation. Using an inert nitrogen atmosphere ensures that the measured decomposition temperature reflects the intrinsic thermal stability of the ionic liquid.[6][12]

Conclusion

The selection of a this compound-based ionic liquid over its more common 1-Ethyl-3-methylimidazolium isomer represents a deliberate engineering choice with predictable trade-offs. Researchers can expect a significant increase in viscosity and a corresponding decrease in ionic conductivity. In return, they gain enhanced thermal stability and a potentially wider electrochemical window. These changes are not governed by traditional hydrogen bonding theories but by the steric and entropic effects of the C2-methyl group. By understanding these underlying principles and employing the validation protocols provided, scientists can make informed decisions to select the optimal ionic liquid, thereby accelerating research and development in chemistry and pharmaceutics.

References

  • Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. RSC Publishing. [3]

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  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [8]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. NIH National Library of Medicine. [11]

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A Comparative Guide to the Efficacy of Corrosion Inhibitors Derived from 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against material degradation, the deployment of corrosion inhibitors stands as a cornerstone of asset integrity management. Among the diverse classes of inhibitors, organic heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention for their high efficacy and often favorable environmental profiles.[1][2][3] This guide provides an in-depth comparative analysis of corrosion inhibitors derived from the 1-Ethyl-2-methyl-1H-imidazole scaffold. We will explore their performance against established alternatives, grounded in experimental data and mechanistic insights, to equip researchers and industry professionals with the knowledge to make informed selections.

The Imperative for Effective Corrosion Inhibition

Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in enormous economic losses and significant safety concerns.[4] The use of corrosion inhibitors, substances that decrease the corrosion rate when added to an environment, is one of the most practical and cost-effective methods for mitigation.[4] These inhibitors function by adsorbing onto the metal surface to form a protective film that acts as a barrier to corrosive agents.[5][6]

Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors.[1][2] Their molecular structure, featuring a five-membered heterocyclic ring with two nitrogen atoms and a π-electron system, facilitates strong adsorption onto metal surfaces.[1][6] The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring act as active centers for adsorption, effectively blocking the active sites for corrosion.[5][7]

Mechanism of Action: The Adsorption Phenomenon

The inhibitive action of imidazole derivatives is primarily attributed to their ability to adsorb onto the metal/solution interface. This adsorption process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic attraction between the charged inhibitor molecules and the charged metal surface.

  • Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is often facilitated by the lone pair electrons of heteroatoms (like Nitrogen in imidazoles) and the vacant d-orbitals of the metal.[7]

Generally, the adsorption of imidazole derivatives follows established models like the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[6][8][9] The strength and mode of this adsorption dictate the overall inhibition efficiency.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Inhibitor Imidazole Derivative (this compound) Adsorbed_Inhibitor Protective Adsorbed Film Inhibitor->Adsorbed_Inhibitor Adsorption (Physisorption/Chemisorption) H+ Corrosive Species (e.g., H⁺) Metal Metal Surface (e.g., Steel) H+->Metal Corrosion Attack Adsorbed_Inhibitor->Metal Blocks Active Sites

Caption: Adsorption mechanism of imidazole derivatives on a metal surface.

Performance Comparison: Imidazole Derivatives vs. Alternatives

The efficacy of a corrosion inhibitor is not absolute and depends on factors like the metal, the corrosive environment, temperature, and the inhibitor's concentration.[10][11] While specific data for this compound is synthesized from the broader performance of similar imidazole derivatives, the following table compares their expected performance with other common inhibitors.

Inhibitor ClassExample CompoundTypical Efficiency (%)Optimal Conc.EnvironmentMechanismKey AdvantagesKey Disadvantages
Imidazole Derivatives This compound 90-98% [7][12][13]Low (ppm to mM range)[14]Acids (HCl, H₂SO₄), Saline[8][12][15]Mixed-Type[6][16]High efficiency, Low toxicity, Good thermal stability[1][12]Performance can be sensitive to substitution patterns
Triazole Derivatives Benzotriazole (BTA)85-95%[17]LowNeutral, AcidicAnodic/MixedExcellent for copper and its alloysToxic, environmental concerns[17]
Chromates Potassium Chromate>95%LowWide pH rangeAnodic (strong passivator)Highly effective, versatileHighly toxic and carcinogenic, severe environmental restrictions[17]
Amines Cyclohexylamine70-85%ModerateBoiler systems, steam linespH neutralization, film-formingVolatile, protects remote areasCan form corrosive byproducts (e.g., with CO₂)
Phosphates Sodium Hexametaphosphate60-80%HighCooling water systemsCathodicRelatively low costCan contribute to scaling (calcium phosphate)

Standardized Experimental Protocols for Efficacy Evaluation

To ensure objective and reproducible comparisons, standardized testing methodologies are critical. The following protocols are widely accepted for evaluating the performance of corrosion inhibitors.[18]

Weight Loss Method

This is the simplest and most direct method for determining the average corrosion rate.[19][20]

Protocol:

  • Coupon Preparation: Precisely weigh pre-cleaned and polished metal specimens (coupons) of a known surface area.

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a specified duration (e.g., 24-168 hours) and at a constant temperature.[21][22]

  • Cleaning: After immersion, remove the coupons, clean them chemically to remove corrosion products according to standards like ASTM G1, dry them, and re-weigh them.

  • Calculation:

    • Corrosion Rate (CR): Calculated using the formula: CR (mm/y) = (k * W) / (A * T * D) where k is a constant, W is the mass loss, A is the surface area, T is the immersion time, and D is the metal density.[21]

    • Inhibition Efficiency (η%): η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Methods

Electrochemical techniques offer rapid and mechanistic insights into the corrosion process.[9][11] They are performed using a three-electrode setup (working electrode, reference electrode, and counter electrode) in an electrochemical cell.

This technique measures the current response of the metal as the potential is varied, providing information on both anodic and cathodic reactions.[23][24][25]

Protocol:

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential at a slow, constant rate (e.g., 0.167 mV/s) in both the anodic and cathodic directions from the OCP.[25][26]

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E) to generate a Tafel plot.

  • Parameter Extraction: Extrapolate the linear Tafel regions back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated as: η% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

EIS is a powerful non-destructive technique that probes the properties of the inhibitor film and the metal-solution interface.[4][27][28][29]

Protocol:

  • Stabilization: Allow the system to reach a steady state at its OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters.[27][28]

  • Parameter Interpretation: An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective film and effective corrosion inhibition.[9] The inhibition efficiency can be calculated from the Rct values: η% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Integrated Workflow for Inhibitor Evaluation

The comprehensive evaluation of a novel corrosion inhibitor like a this compound derivative follows a logical progression from synthesis to detailed performance characterization.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_electrochemical Electrochemical Analysis cluster_surface Surface Analysis S1 Synthesis of Imidazole Derivative S2 Structural Confirmation (NMR, FT-IR) S1->S2 P1 Weight Loss Method S2->P1 P2 Determine Optimal Concentration Range P1->P2 E1 Potentiodynamic Polarization (Tafel Plots) P2->E1 E2 Electrochemical Impedance Spectroscopy (EIS) P2->E2 E3 Calculate η% and Determine Mechanism E1->E3 E2->E3 SA1 SEM / EDS E3->SA1 SA2 Confirm Protective Film Formation SA1->SA2 F1 Comparative Efficacy Guide SA2->F1 Final Report

Caption: Experimental workflow for evaluating corrosion inhibitors.

Conclusion and Future Outlook

Corrosion inhibitors derived from this compound and related structures represent a highly effective and promising solution for corrosion control in various industrial applications. Their mechanism, rooted in the formation of a durable adsorbed film on the metal surface, has been shown to provide inhibition efficiencies often exceeding 95%. When compared to traditional inhibitors like chromates and certain triazoles, imidazole derivatives offer the significant advantage of a more favorable toxicological and environmental profile, aligning with modern industrial standards for sustainability.

Future research should focus on optimizing the molecular structure of these imidazole derivatives—exploring the effect of different substituent groups on the imidazole ring—to enhance their solubility, film persistence, and efficacy under a wider range of extreme conditions, such as high temperatures and pressures.[10][11] The development of synergistic formulations, combining imidazoles with other compounds, could further elevate their performance and broaden their application scope.

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A Comparative Guide to In-Silico and In-Vitro Methodologies for the Evaluation of 1-Ethyl-2-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in-silico and in-vitro research methodologies as applied to the study of 1-Ethyl-2-methyl-1H-imidazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the predictive power of computational models and the empirical validation provided by laboratory experiments. We will explore the causality behind experimental choices, detail self-validating protocols, and demonstrate how these two powerful approaches are synergistically employed to accelerate drug discovery.

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the amino acid histidine.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic modification of the imidazole scaffold, such as the introduction of ethyl and methyl groups at the 1 and 2 positions, allows for the fine-tuning of these biological activities. This guide will dissect the two primary avenues for investigating these promising derivatives: the virtual world of in-silico analysis and the empirical reality of in-vitro testing.

Part 1: The Predictive Power of In-Silico Analysis

In-silico studies leverage computational power to model, simulate, and predict the behavior of molecules, offering a rapid and cost-effective means to screen vast libraries of compounds and prioritize candidates for further development.[3][4] For imidazole derivatives, this approach is invaluable for predicting their potential as therapeutic agents by elucidating their interactions with biological targets and their likely pharmacokinetic profiles.

Key In-Silico Techniques
  • Molecular Docking: This is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand (the imidazole derivative) when bound to a target protein.[5][6] The output, often expressed as a docking score or binding energy, estimates the strength of the interaction; more negative values typically indicate a more stable complex.[7] This technique provides crucial insights into the specific amino acid residues involved in the binding, guiding further structural modifications to enhance potency.[8]

  • ADMET Prediction: This process computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[9] Evaluating these parameters early is critical, as poor pharmacokinetics is a major cause of late-stage drug failure. Studies on imidazole derivatives have successfully used ADMET prediction to ensure they fall within a favorable range for potential drug candidates.[9][10]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view. By simulating the movements of the ligand-protein complex over time, researchers can assess the stability of the predicted binding mode, providing a more rigorous validation of the docking results.[8]

Exemplary Protocol: Molecular Docking Workflow

The causality behind this workflow is to filter and rank potential drug candidates based on their predicted affinity for a specific biological target, thereby focusing resource-intensive laboratory work on the most promising molecules.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model.

    • Perform energy minimization and ligand preparation using a tool like Maestro's LigPrep module with a suitable force field (e.g., OPLS_2005).[10] This step ensures the ligand is in a low-energy, realistic conformation.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein using a tool like the Protein Preparation Wizard in Schrödinger Suite. This involves adding hydrogens, removing water molecules, and optimizing the hydrogen bond network to correct for limitations of the crystallographic data.

  • Grid Generation:

    • Define the binding site (active site) on the target protein. This is typically the known location where the natural substrate binds or where co-crystallized inhibitors are found.

    • Generate a receptor grid that defines the space and properties of the active site for the docking algorithm.

  • Ligand Docking:

    • Dock the prepared ligand into the receptor grid using a docking program (e.g., Glide, AutoDock). The software will systematically sample different poses and score them based on a scoring function that evaluates interactions like hydrogen bonds and van der Waals forces.

  • Analysis of Results:

    • Analyze the top-scoring poses. Evaluate the binding energy (e.g., Glide score, docking score) and visualize the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the imidazole derivative and the protein's active site residues.[10]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Grid 3. Receptor Grid Generation (Define Binding Site) Ligand->Grid Protein 2. Target Protein Preparation (PDB Structure, Add Hydrogens, Optimize) Protein->Grid Dock 4. Molecular Docking (Sample Poses & Score) Grid->Dock Analysis 5. Pose Analysis (Binding Energy, Interactions) Dock->Analysis Selection Candidate Selection for In-Vitro Testing Analysis->Selection

Caption: A typical workflow for in-silico molecular docking studies.

Part 2: The Empirical Proof of In-Vitro Validation

In-vitro studies involve experiments conducted in a controlled environment, such as a test tube or cell culture dish, outside of a living organism.[3] This approach provides the crucial experimental data needed to confirm or refute in-silico predictions and to quantitatively measure the biological activity of a compound.[9] For this compound derivatives, these assays are essential to determine their actual efficacy and mechanism of action.

Key In-Vitro Techniques
  • Anticancer Assays: The anticancer potential of imidazole derivatives is frequently evaluated using various cancer cell lines.[11] Cytotoxicity assays (e.g., MTT, Trypan Blue) are performed to measure the concentration of the compound required to inhibit cell growth by 50% (IC50).[8][12] Further mechanistic studies may investigate if the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest.[13][14]

  • Antimicrobial Assays: To test for antimicrobial properties, derivatives are incubated with various strains of bacteria and fungi.[15] The Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, is determined through methods like serial dilution.[8][16]

  • Enzyme Inhibition Assays: If a specific enzyme is the predicted target (e.g., sirtuins, kinases), its activity can be measured in the presence and absence of the imidazole derivative.[10][11] This allows for the direct quantification of the compound's inhibitory effect on the purified enzyme.

Exemplary Protocol: In-Vitro Cytotoxicity Assay (MTT)

The rationale for this protocol is to provide a quantitative measure of a compound's ability to reduce the viability of cancer cells, which serves as a primary indicator of its potential as an anticancer agent.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., A549 lung cancer cells) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. This ensures a consistent number of cells in each well before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the cell culture medium.

    • Treat the cells with these different concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization:

    • After a few hours, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation:

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G Sirtuin SIRT1 (Sirtuin 1) p53 p53 Sirtuin->p53 Deacetylation (Inhibition) Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Induction Imidazole Imidazole Derivative Imidazole->Sirtuin Inhibition

Caption: A simplified pathway showing sirtuin inhibition leading to apoptosis.

Part 3: A Synergistic Comparison

Neither in-silico nor in-vitro methods are sufficient on their own; their true power lies in their integration.[17] Computational studies generate hypotheses, and laboratory experiments test them. This iterative cycle is fundamental to modern, efficient drug discovery.[4][18]

FeatureIn-Silico StudiesIn-Vitro Studies
Primary Goal Prediction, screening, hypothesis generationValidation, quantification, mechanism of action
Methodology Computational algorithms, simulationsWet lab experiments, biological assays
Throughput High (millions of compounds)Low to medium (dozens to hundreds)
Cost & Time Low cost, rapidHigher cost, time-consuming
Data Output Binding energies, ADMET scores, interaction mapsIC50, MIC values, enzyme kinetics, cell morphology
Strengths Speed, cost-effectiveness, atomic-level insight, reduces animal testingProvides direct biological evidence, gold standard for pre-clinical data
Limitations Predictive (not definitive), relies on scoring accuracy, may not capture full biological complexityLower throughput, can be expensive, may not fully mimic in-vivo conditions
Case Study: Validating Sirtuin Inhibitors

A prime example of this synergy is seen in the discovery of novel sirtuin inhibitors.[10] In a recent study, a library of imidazole derivatives was first screened using molecular docking against sirtuin proteins.[10] The compound with the best docking score, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, was prioritized.[10] Subsequent in-vitro experiments on non-small cell lung cancer cell lines confirmed the in-silico prediction.[9] Gene and protein expression analyses demonstrated that this specific compound did indeed have a strong inhibitory effect on nuclear sirtuins, validating the computational findings.[9][10]

The table below illustrates the type of correlative data generated from such a synergistic approach.

Imidazole DerivativeIn-Silico Docking Score (kcal/mol)In-Vitro Cytotoxicity IC50 (µM)
Derivative A-11.3015.16
Derivative B-9.8533.52
Derivative C-7.23> 50
Derivative D-6.66> 100
(Data is representative based on values found in literature for imidazole derivatives against various targets and cell lines)[7][8][19]

This data demonstrates a common trend where a better (more negative) docking score correlates with higher biological activity (lower IC50 value). This correlation is the cornerstone of a self-validating system: strong in-silico predictions are borne out by robust in-vitro results, increasing confidence in the overall drug discovery platform.

Conclusion

For researchers investigating this compound derivatives, a bifurcated approach is not just recommended; it is essential. In-silico studies serve as a powerful and indispensable filtration tool, rapidly identifying high-potential candidates from a sea of possibilities and providing a theoretical framework for their mechanism of action. However, these computational predictions remain hypotheses until they are rigorously tested and validated by in-vitro experiments. It is the empirical data from cell-based and biochemical assays that ultimately quantifies a compound's true biological activity. The integration of these two methodologies—using computational insights to guide focused, resource-efficient laboratory work—creates a robust, self-validating pipeline that significantly accelerates the journey from molecular concept to potential therapeutic agent.

References

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The Evolving Landscape of Imidazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-2-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2] Within this vast chemical space, derivatives of 1-Ethyl-2-methyl-1H-imidazole are of particular interest due to their potential in various therapeutic areas, including antimicrobial and anticancer applications.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antimicrobial properties, supported by experimental data and detailed protocols.

Unraveling the Antimicrobial Potential: A Focus on 5-Nitroimidazole Analogs

A significant area of investigation for this compound derivatives has been in the realm of antimicrobial agents, particularly through the introduction of a nitro group at the C5 position of the imidazole ring. This structural motif is a well-established pharmacophore responsible for the activity of drugs like metronidazole.[5] The core hypothesis is that modifications to the side chain at the N1 position can modulate the physicochemical properties and biological activity of the parent compound.

A key study in this area explored a series of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives synthesized from metronidazole.[3][6] The primary objective was to investigate how different functional groups introduced at the terminal end of the 2-ethyl substituent at the N1 position would influence the antibacterial spectrum and potency.

Comparative Analysis of Antibacterial Activity

The antibacterial activity of the synthesized derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, with the Minimum Inhibitory Concentration (MIC) determined as a measure of potency. The results, summarized in the table below, provide a clear basis for a structure-activity relationship analysis.

CompoundR GroupStaphylococcus aureus (MIC, µg/mL)Streptococcus B (MIC, µg/mL)Staphylococcus epidermidis (MIC, µg/mL)
Metronidazole -CH₂CH₂OH>1024>1024>1024
M1 -SO₂-Ph250>250>250
M2 -CO-C₆H₄-COOH>250>250>250
M3 -CO-CH₂-NH-Ph>250187.5>250
M4 -CO-CH₂-NH-SO₂-C₆H₄-NH₂>250>250>250
M5 -CO-CH₂-NH-C₆H₄-COOH>250>250>250
M6 -CO-CH₂-NH-C₆H₄-OH>250>250>250
M7 -CO-CH₂-NH-C₆H₄-Cl>250>250>250

Data sourced from Al-Sha'er et al.[3]

Key SAR Insights

The experimental data reveals several critical structure-activity relationships:

  • Essentiality of the 5-Nitro Group: The core 1-alkyl-5-nitroimidazole unit is fundamental for antimicrobial activity, a well-established principle in this class of compounds.[7]

  • Enhanced Activity Against Aerobic Bacteria: Notably, while the parent drug metronidazole is inactive against aerobic bacteria, some of the synthesized derivatives exhibited activity against Gram-positive aerobes like Staphylococcus aureus and Streptococcus B.[3] This suggests that the modifications at the N1 side chain can broaden the antibacterial spectrum.

  • Impact of the Terminal Substituent:

    • The introduction of a benzenesulfonate group (M1) conferred moderate activity against Staphylococcus aureus (MIC = 250 µg/mL).[3]

    • The phenylacetamide derivative (M3) showed the most promising activity, with an MIC of 187.5 µg/mL against Streptococcus B.[3]

    • Other modifications, including those with carboxylic acid (M2, M5), sulfonamide (M4), hydroxyl (M6), and chloro (M7) functionalities on a terminal phenyl ring, did not yield significant antibacterial activity under the tested conditions.[3]

  • Gram-Negative Resistance: All the synthesized compounds were found to be inactive against the tested Gram-negative bacteria (Shigella sonnei, Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecium, and Proteus mirabilis).[3] This indicates that the structural modifications were not sufficient to overcome the intrinsic resistance mechanisms of these bacteria.

The following diagram illustrates the key points of the structure-activity relationship for this series of compounds.

SAR_Summary cluster_substituents Examples of R Groups Core 1-Ethyl-2-methyl-5-nitroimidazole Core N1_Side_Chain N1-Side Chain Modification (-CH2CH2-R) Core->N1_Side_Chain Key site for modification C2_Methyl C2-Methyl Group Core->C2_Methyl C5_Nitro C5-Nitro Group Core->C5_Nitro Activity Antibacterial Activity N1_Side_Chain->Activity Modulates spectrum and potency C5_Nitro->Activity Essential for activity M1 -SO2-Ph (Moderate S. aureus activity) M3 -CO-CH2-NH-Ph (Best Strep. B activity) Others -COOH, -SO2NH2, -OH, -Cl containing (Limited activity)

Caption: Key SAR points for 1-ethyl-2-methyl-5-nitroimidazole derivatives.

Experimental Protocols

The synthesis of these derivatives follows a logical and reproducible pathway, starting from the readily available drug, metronidazole. The methodologies described herein are based on established chemical transformations.[3]

General Synthetic Workflow

The overall synthetic strategy involves the chemical modification of the primary alcohol group of metronidazole.

Synthesis_Workflow Metronidazole Metronidazole (Starting Material) Intermediate Reactive Intermediate (e.g., via tosylation or halogenation) Metronidazole->Intermediate Activation of hydroxyl group Final_Products 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole Derivatives (M1-M7) Intermediate->Final_Products Nucleophilic Substitution Nucleophilic_Reagents Various Nucleophiles (e.g., sulfonamides, anilides) Nucleophilic_Reagents->Final_Products Reacts with Intermediate

Caption: General synthetic workflow for the derivatives.

Step-by-Step Synthesis of a Representative Derivative (M3)

Synthesis of 2-chloro-N-phenylacetamide:

  • To a solution of aniline (0.01 mol) in glacial acetic acid (20 mL), add chloroacetyl chloride (0.01 mol) dropwise with constant stirring in an ice bath.

  • After the addition is complete, continue stirring for 30 minutes.

  • Pour the reaction mixture into cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-chloro-N-phenylacetamide.

Synthesis of 1-[2-(phenylacetamide)ethyl]-2-methyl-5-nitroimidazole (M3):

  • Dissolve metronidazole (0.01 mol) in a suitable aprotic solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) portion-wise at 0°C to form the alkoxide.

  • To this solution, add a solution of 2-chloro-N-phenylacetamide (0.01 mol) in the same solvent.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound M3.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Antibacterial Susceptibility Testing (MIC Determination)
  • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Use a serial dilution method in a 96-well microtiter plate to prepare a range of concentrations for each compound in nutrient broth.[3]

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]

Broader Therapeutic Horizons and Future Perspectives

While the focus of this guide has been on the antimicrobial activity of 5-nitroimidazole derivatives, the this compound scaffold holds promise in other therapeutic areas. For instance, various imidazole derivatives have been investigated as anticancer agents, targeting key pathways in cancer progression.[4][8] The development of novel imidazole-based compounds as kinase inhibitors, such as VEGFR-2 inhibitors, is an active area of research for anti-angiogenic cancer therapy.[9][10] Furthermore, imidazole derivatives have shown potential as anti-inflammatory agents.[8][11]

The SAR principles derived from the antimicrobial studies can inform the design of novel this compound derivatives for these other applications. For example, understanding the impact of lipophilicity and hydrogen bonding capacity of the N1-side chain on cell permeability and target engagement is crucial across different therapeutic targets.

Future research should focus on:

  • Expanding the chemical diversity of the N1-substituent to improve potency and broaden the spectrum of activity.

  • Exploring modifications at other positions of the imidazole ring to fine-tune the electronic and steric properties of the molecule.

  • Investigating a wider range of biological targets , including kinases, enzymes involved in inflammatory pathways, and other targets relevant to cancer biology.

  • Conducting in vivo studies for the most promising compounds to evaluate their efficacy and pharmacokinetic profiles in a physiological setting.

References

  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319. Available at: [Link]

  • Al-Sha'er, M. A., Mansi, I., & Hakooz, N. (2011). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 3(6), 433-440. Available at: [Link]

  • Nascimento, M., Munhoz, A. C. M., Theindl, L. C., et al. (2018). A Novel Tetrasubstituted Imidazole as a Prototype for the Development of Anti-inflammatory Drugs. Inflammation, 41(4), 1334–1348. Available at: [Link]

  • Fan, H., et al. (2019). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-18. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). SAR studies of the synthesized compounds as VEGFR-2 inhibitors. Available at: [Link]

  • ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Available at: [Link]

  • ResearchGate. (2025). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed. Available at: [Link]

  • Al-Mattani, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

  • American Chemical Society. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 25(18), 4235. Available at: [Link]

  • Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Available at: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • U.S. National Library of Medicine. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PubMed Central. Available at: [Link]

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A Head-to-Head Comparison of Synthesis Routes for 1-Ethyl-2-methyl-1H-imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethyl-2-methyl-1H-imidazole is a key building block in contemporary chemical synthesis, finding applications ranging from the development of ionic liquids to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialized polymers.[1] The strategic importance of this heterocycle necessitates a clear understanding of the available synthetic routes to enable researchers and process chemists to select the most appropriate method based on their specific needs, considering factors such as yield, scalability, cost, and environmental impact.

This guide provides a detailed head-to-head comparison of two primary synthetic strategies for this compound: Route 1: N-Alkylation of 2-Methylimidazole and Route 2: Ring-Closing Condensation of N-Ethylethylenediamine . Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: N-Alkylation of 2-Methylimidazole

This approach is a straightforward and widely employed method for the synthesis of N-substituted imidazoles.[2] It involves the direct alkylation of the readily available starting material, 2-methylimidazole, with an appropriate ethylating agent.

Reaction Scheme

N_Alkylation_of_2_Methylimidazole 2_Methylimidazole 2-Methylimidazole Product This compound 2_Methylimidazole->Product 1. Base 2. Ethylating Agent Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) Base Base (e.g., NaOH, K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General scheme for the N-alkylation of 2-methylimidazole.

Experimental Protocol
  • Materials:

    • 2-Methylimidazole (1.0 eq)

    • Sodium hydroxide (1.1 eq)

    • Ethyl iodide (1.2 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in DMF.

    • Add sodium hydroxide to the solution and stir the mixture at room temperature for 1 hour to form the imidazolate salt.

    • Slowly add ethyl iodide to the reaction mixture.

    • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound.

Mechanistic Insights and Rationale

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The base, in this case, sodium hydroxide, deprotonates the acidic N-H of the imidazole ring to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic ethyl group of the ethylating agent, displacing the leaving group (e.g., iodide) to form the N-ethylated product.

The choice of base and solvent is crucial for the success of this reaction. A strong base is required to deprotonate the imidazole, and a polar aprotic solvent like DMF is ideal for dissolving the reactants and facilitating the S_N2 reaction. The temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions.

Advantages and Disadvantages
Advantages Disadvantages
High yields (typically >80%)Potential for quaternization (formation of 1,3-diethyl-2-methylimidazolium salts)
Readily available and inexpensive starting materialsUse of hazardous and toxic ethylating agents (e.g., diethyl sulfate)
Straightforward procedure and work-upRequires careful control of stoichiometry to minimize side products
Well-established and widely documented methodologyMay require chromatographic purification to achieve high purity

Route 2: Ring-Closing Condensation of N-Ethylethylenediamine

This route constructs the imidazole ring from acyclic precursors, offering an alternative approach to the N-alkylation method. A common strategy involves the reaction of a substituted ethylenediamine with a suitable C2-synthon.

Reaction Scheme

Ring_Closing_Condensation N_Ethylethylenediamine N-Ethylethylenediamine Product This compound N_Ethylethylenediamine->Product Heat, Acid Catalyst C2_Synthon C2-Synthon (e.g., Triethyl orthoacetate) Acid_Catalyst Acid Catalyst (e.g., p-TsOH)

Caption: General scheme for the ring-closing condensation to form this compound.

Experimental Protocol
  • Materials:

    • N-Ethylethylenediamine (1.0 eq)

    • Triethyl orthoacetate (1.1 eq)

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask fitted with a distillation apparatus, combine N-ethylethylenediamine and triethyl orthoacetate.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to 130-140°C. Ethanol will begin to distill off as the reaction progresses.

    • Continue heating for 12 hours, monitoring the reaction by observing the cessation of ethanol distillation and by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product can be purified by vacuum distillation to yield this compound.

Mechanistic Insights and Rationale

This reaction is a classic example of a condensation reaction to form a heterocyclic ring. The acid catalyst protonates the orthoester, making it more electrophilic. One of the amino groups of N-ethylethylenediamine then attacks the activated orthoester, leading to the elimination of two molecules of ethanol and the formation of an intermediate imidate. The second amino group then undergoes an intramolecular cyclization by attacking the imidate carbon, followed by the elimination of a third molecule of ethanol to yield the aromatic imidazole ring.

The removal of ethanol from the reaction mixture is critical as it drives the equilibrium towards the formation of the product. The high temperature is necessary to overcome the activation energy of the cyclization step.

Advantages and Disadvantages
Advantages Disadvantages
Avoids the use of highly toxic alkylating agentsStarting materials, particularly N-ethylethylenediamine, may be less common
Can be a one-pot procedureTypically requires higher reaction temperatures and longer reaction times
Good for constructing specifically substituted imidazolesYields can be more variable and sensitive to reaction conditions
Generates ethanol as a relatively benign byproductThe work-up and purification may be more complex depending on the C2-synthon used

Head-to-Head Comparison

FeatureRoute 1: N-Alkylation Route 2: Ring-Closing Condensation
Starting Materials 2-Methylimidazole, Ethylating Agent (e.g., Ethyl Iodide)N-Ethylethylenediamine, C2-Synthon (e.g., Triethyl orthoacetate)
Reagent Availability HighModerate to Low
Reaction Conditions Moderate temperature (60-70°C), 4-6 hoursHigh temperature (130-140°C), 12 hours
Typical Yields High (>80%)Moderate to High (can be variable)
Scalability Well-established for industrial scalePotentially scalable, but may require process optimization
Safety Concerns Use of toxic and hazardous alkylating agentsHigh reaction temperatures
Environmental Impact Generation of inorganic salt byproductsGeneration of ethanol as a byproduct
Key Advantage High yield and reliability with common starting materialsAvoidance of toxic alkylating agents and atom economy
Key Disadvantage Potential for over-alkylation and use of hazardous reagentsLonger reaction times and potentially less available starting materials

Conclusion

Both the N-alkylation of 2-methylimidazole and the ring-closing condensation of N-ethylethylenediamine represent viable synthetic routes to this compound.

Route 1 (N-Alkylation) is generally the preferred method for laboratory-scale synthesis and is also well-suited for industrial production due to its high yields, reliability, and the use of readily available starting materials. However, careful consideration must be given to the handling of hazardous ethylating agents and the potential for side-product formation.

Route 2 (Ring-Closing Condensation) offers a valuable alternative, particularly when avoiding toxic alkylating agents is a priority. While it may require more optimization and potentially less common starting materials, it presents a more atom-economical approach with a more benign byproduct profile.

The ultimate choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing the need for high yield and efficiency with safety, cost, and environmental considerations.

References

  • CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google P
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (URL not available)
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Ilkogretim Online, 16(4). (URL not available)
  • Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and...
  • A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. Available at: [Link]

  • Process for the preparation of N,N'-diacetylethylene diamine - Google Patents.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - NIH. Available at: [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • 1-Ethyl-2-methylimidazole, >98% - RoCo Global. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity and patient safety. 1-Ethyl-2-methyl-1H-imidazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1] Its utility as a nucleophilic base, a ligand in organic synthesis, and a precursor to ionic liquids underscores the critical need for a comprehensive understanding of its purity profile.[1] This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available this compound, designed for researchers, scientists, and drug development professionals.

The seemingly straightforward claim of ">98% purity" on a supplier's certificate of analysis often belies a more complex reality. The nature and quantity of the remaining "<2%" can significantly impact reaction kinetics, yield, and the impurity profile of the final API. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for robust process development and regulatory compliance.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, grounded in the principles of analytical chemistry, to empower the scientist to critically evaluate the purity of this vital reagent. We will delve into the practical application of orthogonal analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to build a holistic and reliable purity assessment.

The Analytical Triad: A Multi-Detector Approach to Purity

No single analytical technique is infallible. A self-validating system for purity assessment relies on the convergence of data from multiple, orthogonal methods. Each technique offers a unique lens through which to view the sample, and their combined insights provide a high-confidence determination of purity.

dot graph TD { A[Sample of this compound] --> B{Purity Assessment Workflow}; B --> C[GC-MS Analysis for Volatile Impurities]; B --> D[HPLC-UV Analysis for Non-Volatile Impurities]; B --> E[Quantitative 1H-NMR for Absolute Purity]; C --> F; D --> F; E --> F{Comprehensive Purity Profile}; }

Caption: Workflow for the comprehensive purity assessment of this compound.

The rationale for this triad is rooted in the complementary nature of the techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities. Its high resolution and the structural information provided by mass spectrometry make it a powerful tool for identifying unknown peaks.[2][3]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Excellently suited for the separation of non-volatile or thermally labile impurities. By employing a suitable stationary phase, it can resolve compounds with similar boiling points but different polarities.[4]

  • Quantitative ¹H-NMR (qNMR) Spectroscopy: A primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. The signal intensity in ¹H-NMR is directly proportional to the number of protons, enabling a direct and accurate quantification of the main component against a certified internal standard.[5][6][7]

Potential Impurities: Understanding the Synthetic Landscape

A thorough purity assessment is informed by an understanding of the potential impurities that may arise during the synthesis and storage of this compound. Common synthetic routes involve the alkylation of 2-methylimidazole. This process can lead to several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methylimidazole is a common process-related impurity.

  • Over-alkylation or Isomeric Byproducts: While the N1 position is the most likely site of ethylation, reaction at the N3 position (if unprotected) could lead to isomeric impurities, although less likely for this specific compound. Positional isomers resulting from the initial synthesis of 2-methylimidazole could also be present.

  • Reagents and Solvents: Residual solvents from the reaction and purification steps are common impurities. The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for the control of residual solvents.[8]

  • Degradation Products: Imidazole derivatives can be susceptible to oxidation or hydrolysis under certain storage conditions.

dot graph { node [shape=box]; "this compound" -- "Unreacted 2-methylimidazole" [label="Starting Material"]; "this compound" -- "Positional Isomers (e.g., 1-Ethyl-4-methylimidazole)" [label="Byproduct"]; "this compound" -- "Residual Solvents (e.g., Toluene, Acetonitrile)" [label="Process-related"]; "this compound" -- "Oxidative Degradants" [label="Storage-related"]; }

Caption: Logical relationship between this compound and potential impurities.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable. It is crucial to perform system suitability tests before each analytical run to ensure the validity of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: This method separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: 35-350 amu

  • Data Analysis: Identify the main peak corresponding to this compound. Search the NIST library for any additional peaks to tentatively identify impurities. Quantify impurities using the area percent method from the FID chromatogram, assuming a response factor of 1 for all components as a preliminary assessment.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Principle: This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is used for the detection and quantification of analytes. A C18 column is a good starting point for the analysis of moderately polar imidazole derivatives.[4][9]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Data Analysis: Calculate the area percentage of the main peak and any impurity peaks. The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[8][10]

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Principle: qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.[5][6][11] This method is particularly powerful as it is a primary ratio method and does not rely on the response factor of the analyte.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). The choice of standard should be based on its solubility in the chosen deuterated solvent and the absence of signal overlap with the analyte.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (a value of 30 seconds is often a safe starting point).

    • Number of Scans (ns): A sufficient number to achieve a good signal-to-noise ratio (e.g., 16 or 32).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform with a small line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the N-ethyl methylene protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparison of Commercial Samples: Hypothetical Data

To illustrate the application of these methods, let's consider hypothetical data from the analysis of three different commercial batches of this compound.

Table 1: GC-MS Purity Assessment

SupplierMain Peak Area %Impurity 1 (2-methylimidazole) Area %Impurity 2 (Unknown) Area %
A99.50.30.2
B98.80.80.4
C99.10.50.4

Table 2: HPLC-UV Purity Assessment

SupplierMain Peak Area %Impurity 3 (Non-volatile) Area %
A99.60.4
B99.01.0
C99.20.8

Table 3: qNMR Absolute Purity Assessment

SupplierAbsolute Purity (wt%)
A99.4
B98.5
C98.9

Interpretation of Results:

  • Supplier A consistently shows the highest purity across all three methods, with minimal levels of both volatile and non-volatile impurities. The qNMR result corroborates the chromatographic data, providing high confidence in its purity.

  • Supplier B exhibits a lower purity, with a notable amount of unreacted 2-methylimidazole detected by GC-MS and a significant non-volatile impurity observed in the HPLC analysis. The qNMR result reflects this lower purity.

  • Supplier C presents an intermediate purity profile. While better than Supplier B, it contains higher levels of impurities compared to Supplier A.

Conclusion: Towards a Self-Validating Purity Assessment

The purity of this compound is a critical parameter that demands a rigorous and multi-faceted analytical approach. Relying on a single method can provide an incomplete and potentially misleading picture. By integrating the strengths of GC-MS, HPLC, and qNMR, researchers can build a comprehensive and self-validating purity profile. This "analytical triad" allows for the detection and quantification of a wide range of potential impurities, from volatile starting materials to non-volatile degradation products, and provides an accurate measure of absolute purity. Adopting this comprehensive approach is not just good analytical practice; it is a commitment to the integrity and reproducibility of scientific research and the development of safe and effective medicines.

References

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2021). ResearchGate. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Environment, 294, 119503. [Link]

  • Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.). ResearchGate. [Link]

  • European Medicines Agency. (2006). ICH Topic Q3B(R2) Impurities in New Drug Products. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(11), 9220-9231. [Link]

  • El-Kassem, L. T. A., & Fawaz, E. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

  • Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (n.d.).
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Bristol. [Link]

  • Chandorkar, J. G. (2012). Simultaneous Determination of Imidazole in 2 Methyl Imidazole by Reverse Phase Liquid Chromatography. PharmaTutor, 2(9), 125-129. [Link]

  • GC/MS Identification of Impurities. (2024). Medistri SA. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2020). ResearchGate. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549. [Link]

  • Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical Analytics and Insights, 3(1). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • 1-Ethyl-2-methylimidazole, >98%. (n.d.). RoCo Global. [Link]

  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(2), 143-149. [Link]

  • Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. (2020). Analytical Chemistry, 92(15), 10244-10255. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-2-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-Ethyl-2-methyl-1H-imidazole. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is grounded in safety and regulatory compliance. The protocols described herein are designed as a self-validating system, empowering you to manage this chemical waste stream with confidence and integrity.

Disclaimer: This guide synthesizes information from safety data sheets of structurally similar imidazole compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier before handling and disposal.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. Structurally similar imidazoles are classified as hazardous, primarily due to their corrosive nature and potential health effects.[1][2][3] The ethyl and methyl groups on the imidazole ring influence its physical properties but do not negate the core hazards of the imidazole functional group.

The primary dangers stem from its ability to cause severe chemical burns and its toxicity profile.[3][4] Improper disposal, such as drain disposal, can lead to severe environmental harm and damage to wastewater infrastructure.[1][3][5]

Table 1: Synthesized Hazard Classification for Substituted Imidazoles

Hazard Class GHS Category Hazard Statement Rationale and Implication for Disposal
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][3] Ingestion is a significant risk. Waste must be securely contained to prevent accidental exposure.
Skin Corrosion/Irritation Category 1B/1C H314: Causes severe skin burns and eye damage[1][2][3][4] This is a primary driver for waste classification. The material is corrosive and can destroy standard containers not rated for such chemicals. It necessitates robust PPE during handling.
Serious Eye Damage Category 1 H318: Causes serious eye damage[1][2] Reinforces the need for stringent eye and face protection during all handling and transfer operations.
Reproductive Toxicity Category 1B H360D: May damage the unborn child[1][2][6] Highlights a long-term health risk, mandating controlled handling and strict containment to prevent any exposure.

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] | Direct environmental release is prohibited. Disposal must be routed through channels that neutralize or destroy the chemical, such as high-temperature incineration. |

Section 2: The Regulatory Imperative: "Cradle-to-Grave" Management

In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator from its creation to its final, safe disposal.[8]

As a generator, you are legally required to:

  • Characterize Your Waste: Determine if the waste is hazardous.[6][9] Based on its properties, this compound waste is classified as hazardous due to its corrosivity .[10] This typically corresponds to the RCRA waste code D002 .[10]

  • Properly Contain and Label: Store the waste in compatible, sealed containers with clear hazardous waste labels.[5]

  • Utilize Licensed Disposal Services: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.

Section 3: Pre-Disposal Protocol: Containment and Segregation

Meticulous preparation is critical to prevent dangerous reactions and ensure safe storage prior to pickup. Inadvertent mixing of incompatible wastes is a common cause of laboratory accidents.[5]

Step-by-Step Waste Accumulation Protocol:

  • Select a Waste Container:

    • Causality: The corrosive nature of this compound requires a robust container. Use only containers approved for hazardous waste, typically high-density polyethylene (HDPE) or glass bottles with a secure, screw-top lid.[5] Ensure the container material is compatible with basic corrosive liquids.

    • Action: Obtain a clean, designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. Never repurpose food or drink containers.

  • Label the Container:

    • Causality: Proper labeling is a regulatory requirement and essential for safety. It communicates the container's contents to all personnel and waste handlers.

    • Action: Affix a UW Hazardous Waste Label or your institution's equivalent label to the container before adding any waste.[5] Fill out all required fields, including the full chemical name: "Waste this compound."

  • Segregate from Incompatibles:

    • Causality: this compound, as a basic organic compound, can react violently with certain other chemicals.

    • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) that is segregated from the materials listed in the table below.[5] The SAA should have secondary containment.

Table 2: Key Incompatibilities

Incompatible Material Class Examples Potential Hazard of Mixing
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates Violent reaction, fire
Strong Acids Hydrochloric Acid, Sulfuric Acid Vigorous neutralization reaction, heat generation
Acid Anhydrides Acetic Anhydride Violent reaction
Acid Chlorides Acetyl Chloride Violent reaction

Source: Synthesized from multiple safety data sheets.[5][6]

Section 4: The Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the decision-making and physical process for safely moving this compound from a process vessel to its final on-site containment, ready for disposal.

G cluster_prep Preparation Phase cluster_transfer Transfer & Storage Phase cluster_disposal Final Disposition Phase Start Start: Waste Generation PPE Step 1: Don PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) Start->PPE Container Step 2: Prepare & Label Approved Waste Container PPE->Container Transfer Step 3: Transfer Waste (In Chemical Fume Hood) Container->Transfer Seal Step 4: Securely Seal Container Transfer->Seal Store Step 5: Place in Segregated Satellite Accumulation Area Seal->Store Pickup Step 6: Request Pickup (Via EH&S Portal) Store->Pickup End End: Waste Collected by Licensed Contractor Pickup->End

Caption: Disposal Workflow for this compound.

Detailed Protocol:

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing ANSI Z87.1-compliant safety goggles and a face shield, a chemically compatible lab coat, full-length pants, closed-toe shoes, and nitrile rubber gloves.[2][5]

  • Prepare the Waste Container: Ensure your labeled, compatible waste container is ready and within reach inside a certified chemical fume hood.[5]

  • Transfer Waste: Carefully transfer the waste this compound into the container. Perform this task inside a chemical fume hood to minimize inhalation exposure.[5][6] Avoid splashing.

  • Seal and Clean: Securely close the container lid. Use a laboratory wipe to clean any minor drips from the exterior of the container, and dispose of the wipe inside the container itself.

  • Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area. Ensure it is stored with compatible waste types and away from the incompatibles listed in Table 2.[5]

  • Arrange for Disposal: Once the container is full or you no longer need to add to it, submit a chemical waste collection request through your institution's EH&S department.[5] Do not allow waste to accumulate for extended periods.

Section 5: Emergency Procedures for Spills and Exposures

In Case of a Spill:

  • Minor Spill (<25 mL): If you are trained and equipped, you can clean up a minor spill. Evacuate non-essential personnel.[5] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). Do not use combustible materials like paper towels. Sweep up the absorbed material, place it in a sealed, labeled hazardous waste container, and dispose of it as hazardous waste.[3][11]

  • Major Spill (>25 mL) or Any Spill Outside a Fume Hood: Evacuate the area immediately. Alert others and call your institution's emergency number or 911.[5]

In Case of Personal Exposure:

  • Eyes: Immediately flush with the nearest emergency eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1][3]

  • Skin: Remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to regulatory requirements, and following a systematic disposal workflow, you protect yourself, your colleagues, and the environment. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific excellence and responsibility.

References

  • Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG.

  • Safety Data Sheet: Imidazole. Carl ROTH.

  • SAFETY DATA SHEET: 2-Ethyl-4-methylimidazole. Fisher Scientific.

  • SAFETY DATA SHEET: Imidazole. Fisher Scientific.

  • Imidazole Standard Operating Procedure. University of Washington.

  • Safety Data Sheet: 1-Ethylimidazole. Iolitec.

  • Safety Data Sheet: 1-Ethyl-1H-imidazole-2-carboxylic acid. Apollo Scientific.

  • SAFETY DATA SHEET: Imidazole. Acros Organics.

  • 1-Ethyl-2-methylimidazole, >98%. RoCo Global.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH.

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology.

  • 2-Methylimidazole Safety Data Sheet. Santa Cruz Biotechnology.

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Navigating the Handling of 1-Ethyl-2-methyl-1H-imidazole: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed protocol for the safe handling of 1-Ethyl-2-methyl-1H-imidazole, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is built on a foundation of rigorous scientific principles and field-proven best practices, ensuring both your safety and the integrity of your work.

The imidazole functional group is a cornerstone of many pharmaceutical compounds, but its derivatives can present significant handling challenges. Understanding the specific risks associated with this compound is the first step in establishing a robust safety protocol. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation.

Hazard Profile of this compound and its Analogs

Based on data from analogous imidazole compounds, this compound should be handled as a hazardous substance with a multi-faceted risk profile. The primary dangers are associated with its corrosive and irritant properties.

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Corrosion / Irritation Causes skin irritation and potentially severe burns upon contact.Dermal[1][2][3]
Serious Eye Damage / Irritation Poses a high risk of serious, potentially irreversible eye damage or blindness.Ocular[1][2][4]
Respiratory Tract Irritation Inhalation of vapors, mists, or dusts may lead to respiratory irritation.Inhalation[5][6]
Acute Toxicity (Oral) Harmful if swallowed, potentially causing burns to the digestive tract.Ingestion[1][2][3][7]

Given these hazards, a comprehensive PPE strategy is not merely recommended; it is essential for mitigating risk.

Core Principles of PPE Selection

The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following workflow provides a logical framework for determining the appropriate level of protection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Task: Handling this compound Assess_Quantity Assess Quantity (Small vs. Large Scale) Start->Assess_Quantity Assess_Splash Assess Splash Potential (e.g., Transferring, Heating) Assess_Quantity->Assess_Splash All Quantities Respiratory_Protection Add Respiratory Protection: - Fume Hood or - Approved Respirator Assess_Quantity->Respiratory_Protection Large Scale or Poor Ventilation Base_PPE Minimum Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat Assess_Splash->Base_PPE Low Splash Risk (e.g., Weighing small amount) Enhanced_PPE Enhanced PPE: - Chemical Safety Goggles - Face Shield - Double Gloves - Chemical Resistant Apron Assess_Splash->Enhanced_PPE High Splash Risk (e.g., Liquid transfer, reaction workup) Base_PPE->Respiratory_Protection If Aerosolization is Possible Enhanced_PPE->Respiratory_Protection If Aerosolization is Possible

Caption: PPE selection workflow for handling this compound.

Essential Personal Protective Equipment: A Detailed Breakdown

Avoid all personal contact, including inhalation[5]. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Rationale: This chemical class is known to be corrosive to the eyes and can cause severe, irreversible damage[3][4]. Standard safety glasses are insufficient.

  • Required Equipment:

    • Tight-sealing chemical safety goggles: Conforming to EN 166 (EU) or NIOSH (US) standards, these are essential to prevent vapor and splash entry[4][8].

    • Face shield: Must be worn in conjunction with goggles during procedures with a high risk of splashing, such as transferring liquids or working with reactions under pressure[3][4][9].

Skin and Body Protection
  • Rationale: The compound is classified as a skin irritant and corrosive, capable of causing chemical burns[1][3]. Protective clothing creates an impermeable barrier.

  • Required Equipment:

    • Gloves: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for tears or holes before each use[1]. For prolonged contact or handling larger quantities, consider double-gloving. Always wash hands after removing gloves.

    • Lab Coat: A standard lab coat provides a baseline level of protection.

    • Chemical-Resistant Apron/Suit: For large-scale work or situations with significant splash potential, wear a chemical-resistant apron or full suit over the lab coat[3][8].

    • Clothing: Wear long pants and closed-toe shoes. Contaminated work clothes should be laundered separately before reuse[5].

Respiratory Protection
  • Rationale: Vapors and aerosols can cause respiratory tract irritation[5][6]. Engineering controls are the first line of defense.

  • Required Equipment:

    • Fume Hood: All handling of this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[5][8].

    • Respirator: In situations where engineering controls are insufficient to prevent exposure, or during emergency spill response, a NIOSH-approved respirator with organic vapor cartridges is required[3][8]. The decision to use respiratory protection should be based on a formal exposure assessment[5].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure.

Preparation and Handling:

  • Designate Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.

  • Verify Emergency Equipment: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested[1][3][4].

  • Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).

  • Handling:

    • Keep containers tightly closed when not in use[5][6][8].

    • Avoid physical damage to containers[5].

    • Use non-sparking tools to prevent ignition sources[8].

    • Avoid creating dusts or aerosols[8].

  • Post-Handling:

    • Wash all exposed external body areas thoroughly after handling[5].

    • Do not eat, drink, or smoke in the work area[4][5].

    • Carefully doff PPE, avoiding contact with the contaminated exterior.

    • Launder contaminated clothing before reuse[5].

Spill and Disposal Plan

Accidents can happen. A clear, pre-defined plan for spills and waste disposal is a non-negotiable part of your safety protocol.

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: From a safe distance and with appropriate PPE, assess the extent of the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance[1][4]. Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal[1][4].

  • Decontaminate: Wash the spill area thoroughly with water, preventing runoff from entering drains[5]. If contamination of drains occurs, notify emergency services[5].

Waste Disposal:

  • Categorization: All waste contaminated with this compound must be treated as hazardous waste[1].

  • Collection: Collect residues and contaminated materials in clearly labeled, sealed containers[1][5].

  • Disposal Route: Disposal must be conducted through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations[5][8]. Do not dispose of it in standard laboratory trash or down the drain.

By integrating these detailed PPE, handling, and disposal protocols into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Imidazole - Safety Data Sheet. Carl ROTH. [Link]

  • 1-Methylimidazole - Safety Data Sheet. Carl ROTH. [Link]

  • 1-methylimidazole - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.